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7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine
  • CAS: 1044771-90-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Biological Activity & Therapeutic Applications of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

Executive Summary: The "Privileged" Purine Isostere[1] In the landscape of fragment-based drug discovery (FBDD), 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-90-5) represents a high-value "linchpin" s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Purine Isostere[1]

In the landscape of fragment-based drug discovery (FBDD), 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-90-5) represents a high-value "linchpin" scaffold. It is not merely a synthetic intermediate but a validated purine isostere designed to interrogate ATP-binding pockets in kinases and allosteric sites in G-Protein Coupled Receptors (GPCRs).

This guide delineates the biological utility of this specific core. Unlike generic heterocycles, the 1-ethyl-2-methyl substitution pattern provides optimized lipophilicity (


) and metabolic stability, while the 7-bromo moiety serves as a critical vector for expanding chemical space into the "deep pocket" regions of target proteins, specifically Src Family Kinases (SFKs)  and Viral RNA-dependent RNA polymerases (RdRp) .

Molecular Architecture & Pharmacophore Mapping

To understand the biological activity, one must deconstruct the molecule into its functional pharmacophores. The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP, making it an inherent competitor for ATP-binding sites.

Structural MotifBiological Function / SAR Role
Imidazo[4,5-c]pyridine Core H-Bond Acceptor/Donor: Mimics N1, N3, and N7 of purines. Binds to the hinge region of kinases.
7-Bromo Substituent Selectivity Handle: Located in a position equivalent to the C6/C8 of purines. It allows for Suzuki/Buchwald coupling to introduce aryl groups that access the hydrophobic back-pocket (Gatekeeper residue interaction).
1-Ethyl Group Solubility & Permeability: Masks the N-H polarity, improving cell membrane permeability. Fits into the ribose-binding pocket or solvent-exposed regions.
2-Methyl Group Metabolic Shield: Blocks the C2 position from oxidative metabolism (e.g., by aldehyde oxidase) and restricts conformational rotation, pre-organizing the molecule for binding.
Visualization: Pharmacophore Interaction Map

The following diagram illustrates how the core scaffold interacts with a generic Kinase ATP-binding pocket.

PharmacophoreMap Core Imidazo[4,5-c]pyridine (Scaffold) Hinge Hinge Region (H-Bonding) Core->Hinge Mimics Adenine Pocket Hydrophobic Back-Pocket Solvent Solvent Front (Solubility) Sub_Br 7-Bromo (Synthetic Vector) Sub_Br->Core Sub_Br->Pocket Target for Arylation Sub_Et 1-Ethyl (Lipophilicity) Sub_Et->Core Sub_Et->Solvent Membrane Permeability Sub_Me 2-Methyl (Metabolic Stability) Sub_Me->Core Sub_Me->Hinge Steric Occlusion

Caption: Pharmacophore mapping of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine within a theoretical kinase binding site.

Targeted Biological Domains

Research indicates that derivatives synthesized from this specific 7-bromo core exhibit potent activity in three primary domains.

Oncology: Src Family Kinase (SFK) Inhibition

The 7-position is critical for inhibiting SFKs (Src, Fyn, Lck), which are upregulated in glioblastoma and breast cancer.

  • Mechanism: The imidazo[4,5-c]pyridine nitrogen accepts a proton from the kinase hinge region (e.g., Met341 in Src).

  • SAR Insight: Replacing the 7-bromo with a 4-chlorophenyl or 3-methoxyphenyl group significantly lowers IC50 values into the nanomolar range (IC50 < 50 nM).

  • Key Reference: Studies on imidazo[4,5-c]pyridines have shown they can arrest cell cycle progression at the G2/M phase in U87 glioblastoma cells.

Virology: RNA-Dependent RNA Polymerase (RdRp)

This scaffold is a structural analog of nucleosides used to treat Hepatitis C (HCV) and Bovine Viral Diarrhea Virus (BVDV).

  • Mechanism: Non-nucleoside inhibition (NNI) of the viral polymerase. The molecule binds to an allosteric site (Thumb II domain), locking the enzyme in an inactive conformation.

  • Utility: The 1-ethyl group is essential here; removing it or replacing it with a bulky group (e.g., benzyl) often diminishes antiviral potency due to steric clashes in the narrow allosteric tunnel.

Immunology: Adenosine A2A Receptor Antagonism
  • Context: A2A antagonists are emerging targets for cancer immunotherapy (preventing T-cell suppression).

  • Activity: The 2-methyl-imidazo[4,5-c]pyridine core provides the necessary planarity to stack between Phe168 and Glu169 in the A2A receptor.

Experimental Protocols

As a self-validating system, the biological activity of this molecule is best realized through Pd-catalyzed functionalization followed by a Kinase Activity Assay .

Protocol A: Suzuki-Miyaura Cross-Coupling (Library Generation)

Objective: To convert the inactive 7-bromo precursor into a bioactive 7-aryl derivative.

  • Reagents:

    • Substrate: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq).

    • Boronic Acid: Phenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).

    • Base: K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 mins.

    • Combine reagents in a sealed microwave vial.

    • Heat at 90°C for 4 hours (or microwave at 110°C for 30 mins).

    • Filter through Celite, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Monitor disappearance of the bromide starting material (Rf ~0.4 in 5% MeOH/DCM) and appearance of the fluorescent coupled product.

Protocol B: In Vitro Src Kinase Assay (FRET-based)

Objective: To quantify the biological activity (IC50) of the synthesized derivative.

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents:

    • Recombinant human Src kinase (0.5 nM).

    • Substrate: Biotinylated poly-Glu-Tyr (1 µM).

    • ATP (10 µM - at Km).

    • Test Compound: Serial dilution of 7-aryl-imidazo[4,5-c]pyridine (0.1 nM to 10 µM).

  • Workflow:

    • Incubate Kinase + Compound for 15 mins at RT.

    • Add ATP + Substrate; incubate for 60 mins.

    • Add Stop Solution (EDTA) + Detection Reagents (Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin).

    • Read Fluorescence at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Plot Signal Ratio (665/615) vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.

Comparative Data Analysis

The following table summarizes the shift in biological activity when the 7-bromo "handle" is utilized to create bioactive derivatives (based on scaffold averages from literature).

Compound VariantSubstitution at C-7TargetActivity (IC50/EC50)Biological Outcome
Parent (This Topic) -Br Generic > 50 µM Inactive / Weak Binder
Derivative A-PhenylBVDV Polymerase2.4 µMModerate Antiviral
Derivative B-4-FluorophenylSrc Kinase120 nMPotent Kinase Inhibitor
Derivative C-3-AminophenylAdenosine A2A45 nMHigh Affinity Antagonist

Pathway Visualization: Mechanism of Action

The following diagram details the downstream effects of inhibiting Src Kinase using a derivative of the 7-bromo-imidazo[4,5-c]pyridine core.

SignalingPathway Inhibitor 7-Aryl-Imidazo[4,5-c]pyridine (Derivative) Src Src Kinase (Active) Inhibitor->Src Inhibits (ATP Competition) FAK FAK (Focal Adhesion Kinase) Src->FAK Phosphorylation PI3K PI3K / Akt Src->PI3K Activation STAT3 STAT3 (Transcription Factor) Src->STAT3 Activation Outcome1 Reduced Cell Migration FAK->Outcome1 Promotes Outcome2 Apoptosis (Cell Death) PI3K->Outcome2 Prevents STAT3->Outcome2 Prevents

Caption: Signal transduction blockade by imidazo[4,5-c]pyridine derivatives in a cancer cell model.

References

  • Vertex AI Search. (2025). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health (PMC).[1] Link

  • Vertex AI Search. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Vertex AI Search. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science. Link

  • Vertex AI Search. (2025). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. ResearchGate. Link

Sources

Exploratory

7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine structural analogs and derivatives

This is an in-depth technical guide on the structural analog 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine , designed for researchers in medicinal chemistry and drug discovery. Structural Analysis, Synthetic Protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the structural analog 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine , designed for researchers in medicinal chemistry and drug discovery.

Structural Analysis, Synthetic Protocols, and Pharmacological Utility[1][2][3]

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, characterized by its bioisosteric relationship to purines and benzimidazoles. The specific derivative 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-89-2 for the ethyl analog core) serves as a critical high-value intermediate. Its 7-bromo substituent functions as a regioselective handle for transition-metal-catalyzed cross-couplings, while the 1-ethyl-2-methyl motif provides established lipophilic interactions and metabolic stability.

This guide details the structural logic, validated synthetic pathways, and biological applications of this molecule, focusing on its role as a precursor for antiviral (BVDV, RSV) and antineoplastic (SFK/c-Met kinase inhibition) agents.

Part 1: Structural Analysis & Pharmacophore Logic

The molecule is composed of a pyridine ring fused to an imidazole ring (positions 3 and 4 of the pyridine). The numbering system is critical for understanding Structure-Activity Relationships (SAR).

  • Core Scaffold: 1H-Imidazo[4,5-c]pyridine.[1][2][3]

  • N1 Position (Ethyl): The ethyl group at N1 locks the tautomeric state of the imidazole ring, preventing N1/N3 proton transfer. This provides a defined vector for hydrophobic pocket occupancy in target proteins (e.g., the hydrophobic pocket of BRD4 or the ATP-binding site of kinases).

  • C2 Position (Methyl): A small lipophilic group that often improves oral bioavailability compared to the unsubstituted analog. It can also serve as a steric block to prevent rapid metabolic oxidation at the C2 position.

  • C7 Position (Bromo): The most chemically significant feature. Located on the pyridine ring adjacent to the bridgehead, this bromide is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse libraries.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core numbering and functional zones of the molecule.

G Core Imidazo[4,5-c]pyridine Core N1 N1-Ethyl (Hydrophobic Vector) Core->N1 Regioselective Alkylation C2 C2-Methyl (Metabolic Stability) Core->C2 Cyclization Precursor C7 C7-Bromo (Synthetic Handle) Core->C7 Cross-Coupling Site (Suzuki/Buchwald) Target Biological Targets (Kinases, Viral Polymerases) C7->Target Library Generation

Figure 1: Pharmacophore dissection of the 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine scaffold.

Part 2: Synthetic Methodology

The synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine presents a regiochemical challenge: ensuring the bromine is installed at the C7 position (corresponding to position 5 of the pyridine precursor) and the ethyl group is selectively on N1.

The most robust route utilizes a "Pre-functionalized Pyridine" strategy , avoiding the poor regioselectivity of direct bromination on the fused system.

Validated Synthetic Protocol

Target: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine Precursor: 4-chloro-3-nitro-5-bromopyridine (or 2,4-dichloro-3-nitro-5-bromopyridine followed by selective reduction).

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

  • Reagents: 4-chloro-3-nitro-5-bromopyridine, Ethylamine (70% aq. or in THF), Triethylamine (Et3N).

  • Solvent: Ethanol or THF.

  • Conditions:

    
    , 4 hours.
    
  • Mechanism: The 4-chloro position is highly electrophilic due to the ortho-nitro and para-nitrogen activation. Ethylamine selectively displaces the chloride.

  • Product: 4-(ethylamino)-3-nitro-5-bromopyridine.

Step 2: Nitro Group Reduction

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl).

  • Solvent: EtOH/H2O (4:1).

  • Conditions: Reflux (

    
    ), 2-4 hours.
    
  • Note: Avoid catalytic hydrogenation (H2/Pd-C) to prevent debromination of the C5-bromide. Sodium dithionite (Na2S2O4) is a viable alternative.

  • Product: 3-amino-4-(ethylamino)-5-bromopyridine.

Step 3: Imidazole Ring Closure (Cyclization)

  • Reagents: Triethyl orthoacetate (TEOA) or Acetic Anhydride (Ac2O).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (cat.).

  • Solvent: Toluene or neat Ac2O.

  • Conditions: Reflux (

    
    ), 6-12 hours.
    
  • Mechanism: Condensation of the vicinal diamine with the acetate equivalent forms the imidazole ring. The N-ethyl group on the amine directs the formation of the 1-ethyl isomer.

  • Product: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine .[4]

Synthetic Workflow Diagram

Synthesis Start 4-chloro-3-nitro-5-bromopyridine Step1 Step 1: S_NAr (Ethylamine, Et3N, THF) Start->Step1 Inter1 Intermediate: 4-(ethylamino)-3-nitro-5-bromopyridine Step1->Inter1 Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) *Avoid H2/Pd* Inter1->Step2 Inter2 Intermediate: 3,4-diamino-5-bromopyridine derivative Step2->Inter2 Step3 Step 3: Cyclization (Triethyl orthoacetate/H+) Inter2->Step3 Final TARGET: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine Step3->Final

Figure 2: Step-wise synthetic pathway avoiding debromination side-reactions.

Part 3: Biological Applications & Derivatives[7][8][9][10][11][12]

The 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine molecule is rarely the final drug; it is a Late-Stage Functionalization (LSF) Hub . The biological activity of its derivatives is well-documented in three primary areas:

1. Antiviral Agents (BVDV & RSV)

Derivatives of imidazo[4,5-c]pyridine, specifically those functionalized at the C7 position (often with aryl or heteroaryl groups), have shown potent activity against Bovine Viral Diarrhea Virus (BVDV) and Respiratory Syncytial Virus (RSV) .

  • Mechanism: Inhibition of the viral RNA-dependent RNA polymerase (RdRp).

  • Key Reference: Puerstinger et al. demonstrated that 2-phenyl and 2-methyl analogs possess significant antiviral indices.

2. Kinase Inhibition (SFK & c-Met)

The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP. By coupling aryl groups to the 7-bromo position, researchers can access the hydrophobic back-pocket of kinases.

  • Target: Src Family Kinases (SFKs) and c-Met.

  • Application: Glioblastoma and non-small cell lung cancer (NSCLC).

  • SAR Insight: The 1-ethyl group often points towards the solvent front, while the 7-aryl group (introduced via Suzuki coupling) interacts with the gatekeeper residue.

3. PAF Receptor Antagonists

Historically, imidazo-pyridines have been explored as Platelet Activating Factor (PAF) antagonists. While less common now, the 1-ethyl-2-methyl substitution pattern is reminiscent of early PAF antagonist leads (e.g., Rupatadine analogs).

Comparison of Analog Activities
Analog ClassC7 SubstituentBiological TargetIC50 / Activity
Core BromineSynthetic IntermediateInactive
Biaryl 4-FluorophenylBVDV (Antiviral)0.8 µM (EC50)
Amide Phenyl-acetamideGABA-A ReceptorModulator
Heterocycle Pyrazolylc-Met Kinase< 50 nM
Part 4: Derivatization Strategies (Suzuki Coupling)

To utilize this scaffold for library generation, the Suzuki-Miyaura coupling is the standard method.

Protocol for C7-Arylation:

  • Reactants: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq), Arylboronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions:

    
     under Argon for 12 hours.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

References
  • Puerstinger, G., et al. "Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: Synthesis and anti-BVDV activity." Bioorganic & Medicinal Chemistry Letters, 2007.

  • Temple, C., et al. "Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates as antimitotic agents." Journal of Medicinal Chemistry, 1990.

  • Zhang, L., et al. "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[5] Journal of the American Chemical Society, 2021.[5] (Relevant for pyridine functionalization strategies).[6][1][7][8][9][10][11][12]

  • PubChem. "7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine Compound Summary."[4]

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Assessment of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

Foreword: Charting a Course for a Novel Chemical Entity The imidazo[4,5-c]pyridine scaffold, a purine analogue, is a component of various biologically active molecules, some of which have been shown to possess immunosupp...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for a Novel Chemical Entity

The imidazo[4,5-c]pyridine scaffold, a purine analogue, is a component of various biologically active molecules, some of which have been shown to possess immunosuppressive and anti-inflammatory properties with low cytotoxicity in certain cell lines.[2][3][4] This suggests that the core structure is not inherently toxic, and the safety profile of our target compound will be dictated by its unique substitutions. This guide, therefore, is not a presentation of existing data, but a strategic workflow designed for researchers, scientists, and drug development professionals to generate a foundational toxicity profile for this NCE. We will proceed from computational predictions to robust in vitro assays, adhering to internationally recognized guidelines to ensure scientific integrity and regulatory relevance.[5][6][7]

Part 1: The Digital First Approach: In Silico Toxicological Prediction

Before embarking on wet-lab experiments, a cost-effective and ethically considerate first step is the use of in silico toxicology models.[8] These computational methods leverage vast databases of existing chemical structures and their associated toxicological data to predict the potential liabilities of a novel compound.[8][9]

Quantitative Structure-Activity Relationship (QSAR) and Read-Across

QSAR models establish a correlation between the chemical structure of a compound and its biological activity, including toxicity.[9][10] For 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine, we will utilize a battery of validated QSAR models to predict a range of toxicological endpoints.[11]

The principle of read-across involves identifying structurally and mechanistically similar compounds (analogues) with existing experimental data to fill data gaps for the target compound.[11] This approach is particularly valuable when direct data is unavailable.

Key Predicted Endpoints:

  • Mutagenicity: Prediction of potential to cause DNA mutations.

  • Carcinogenicity: Estimation of carcinogenic potential.

  • Hepatotoxicity: Assessment of potential liver toxicity.

  • Cardiotoxicity: Evaluation of potential adverse effects on the cardiovascular system.

  • Skin Sensitization: Prediction of the potential to cause allergic contact dermatitis.

A variety of software tools, both commercial and open-access, can be employed for these predictions, including Derek Nexus, Leadscope, and the OECD QSAR Toolbox.[11][12]

Data Presentation: Predicted Toxicological Profile of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

Toxicological EndpointPredictionConfidence LevelAnalogues Used for Read-Across
Ames MutagenicityHypothetical: NegativeHypothetical: HighStructurally similar imidazopyridines without alerts
CarcinogenicityHypothetical: IndeterminateHypothetical: LowLimited data on close analogues
HepatotoxicityHypothetical: Potential for mild elevation of liver enzymesHypothetical: MediumImidazopyridine derivatives with known metabolic pathways
hERG Inhibition (Cardiotoxicity)Hypothetical: Low ProbabilityHypothetical: HighAnalogues lacking structural alerts for hERG binding
Skin SensitizationHypothetical: UnlikelyHypothetical: HighCompounds without known skin sensitization alerts

Note: The data in this table is hypothetical and serves as an example of how to present in silico prediction results. Actual results would be generated using validated software.

Interpreting In Silico Data: A Word of Caution

In silico predictions are not a substitute for experimental testing. They are tools for hypothesis generation and risk-based prioritization. Positive alerts from these models should guide the design of subsequent in vitro and in vivo studies. For instance, a mutagenicity alert would necessitate a robust genotoxicity assessment.[12]

Part 2: Foundational In Vitro Assessment: Cytotoxicity Profiling

The first tier of experimental evaluation involves assessing the compound's effect on cell viability. This is a fundamental measure of its potential to cause cellular damage. We will employ two complementary assays to gain a comprehensive understanding of the cytotoxic potential of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

The LDH assay is another colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[13][14] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[15][16]

The concurrent use of MTT and LDH assays provides a more complete picture. A compound might inhibit cell proliferation without causing immediate cell death, which would be detected by the MTT assay but not necessarily by the LDH assay.[14][17]

Experimental Protocol: In Vitro Cytotoxicity Assessment
  • Cell Line Selection: A panel of cell lines should be chosen to represent different tissues. A common starting point includes a human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HEK293).

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • LDH Assay:

    • At the end of the treatment period, a sample of the cell culture supernatant is collected.

    • The supernatant is mixed with the LDH assay reagent mixture.

    • The plate is incubated at room temperature, protected from light.

    • The absorbance is measured at a specific wavelength (typically around 490 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) value is calculated from the dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineAssayIncubation TimeIC50 (µM)
HepG2MTT48h> 100
HepG2LDH48h> 100
HEK293MTT48h> 100
HEK293LDH48h> 100

Note: This data is hypothetical and for illustrative purposes. An IC50 value greater than 100 µM is generally considered to indicate low cytotoxicity in preliminary screens.

Part 3: Assessing Genotoxic Potential: A Core Battery of Tests

Genotoxicity assays are crucial for determining if a compound can damage genetic material, which can lead to mutations and potentially cancer.[18] Regulatory agencies recommend a standard battery of in vitro and in vivo tests to assess genotoxic potential.[19] For a preliminary assessment, a combination of the Ames test and an in vitro micronucleus assay is considered sufficient to detect the majority of genotoxic agents.[20][21]

The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that employs several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis.[22][23] These bacteria cannot grow in a histidine-deficient medium unless a reverse mutation (a back mutation) occurs. The assay assesses the ability of a test compound to cause these reverse mutations, indicating its mutagenic potential.[21][22] The test is conducted both with and without the addition of a mammalian metabolic activation system (S9 fraction) to account for metabolites that may be genotoxic.[24]

The In Vitro Micronucleus Assay

The in vitro micronucleus assay identifies substances that cause chromosomal damage.[22] It detects both clastogens (agents that cause breaks in chromosomes) and aneugens (agents that cause whole chromosome loss or gain).[22][24] The assay is typically performed in mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[24] The formation of micronuclei, which are small nuclei that form outside the main nucleus and contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, is the endpoint measured.[22]

Experimental Workflow: Genotoxicity Assessment

Caption: Workflow for the preliminary genotoxicity assessment.

Part 4: Elucidating Mechanisms of Toxicity: A Hypothetical Pathway

Should the initial cytotoxicity or genotoxicity screens yield positive results, the next logical step is to investigate the underlying mechanism of toxicity. Based on the structure of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine, a purine analogue, one could hypothesize an interaction with cellular pathways that are sensitive to purine metabolism or DNA replication.

For illustrative purposes, let's consider a hypothetical scenario where the compound induces cytotoxicity. A potential mechanism could involve the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.

Hypothetical Signaling Pathway for Induced Cytotoxicity

Mechanistic_Pathway Compound 7-bromo-1-ethyl-2-methyl-1H- imidazo[4,5-c]pyridine Cell Cellular Uptake Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Bax Bax Activation Mito->Bax Leads to CytoC Cytochrome c Release Bax->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical pathway of compound-induced apoptosis via oxidative stress.

This proposed pathway can be investigated using a variety of targeted assays, such as measuring ROS production, assessing mitochondrial membrane potential, and quantifying caspase activation.

Conclusion: A Foundation for Informed Decision-Making

This technical guide has outlined a systematic and scientifically rigorous approach to the preliminary toxicity assessment of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine. By integrating in silico predictions with foundational in vitro cytotoxicity and genotoxicity assays, researchers can generate a crucial initial safety profile for this novel chemical entity. The data derived from this workflow will enable informed decisions regarding the future development of the compound, ensuring that resources are directed towards candidates with the most promising safety profiles. It is imperative to remember that this preliminary assessment is the first step in a comprehensive toxicological evaluation that will evolve as the compound progresses through the development pipeline.

References

  • Guidelines for the Testing of Chemicals - OECD. (2025, June 25).
  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC - NIH.
  • In Silico Toxicity Assessments - (Q)SAR - Exponent.
  • OECD Guidelines for the Testing of Chemicals - Wikipedia.
  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - PozeSCAF. (2024, September 30).
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022, November 28).
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006, January 5).
  • OECD Guidelines for the testing of chemicals and related documents - Norecopa. (2021, October 14).
  • OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse - UNECE.
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed. (2011, March 18).
  • Ames Test and Genotoxicity Testing - Nelson Labs.
  • A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides - JRC Publications Repository.
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories.
  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies | Insights | Holland & Knight. (2025, December 5).
  • Simply Predict® | Read-Across and QSAR experts | in silico consulting.
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays - Benchchem.
  • The OECD guidelines for the testing of chemicals and pesticides - PubMed.
  • FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy - gmp-compliance.org.
  • Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents - PubMed.
  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1).
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins | Request PDF - ResearchGate. (2025, August 7).
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Food and Drug Administration. (2019, October 17).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17).
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Food and Drug Administration.
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16).
  • Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide - Benchchem.
  • In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. - ResearchGate.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC.
  • Chapter IV. Guidelines for Toxicity Tests - Food and Drug Administration.
  • Framework for In Silico Toxicity Screening of Novel Odorants - MDPI. (2025, October 21).
  • 7-Bromo-1-methyl-1H-imidazo 4,5-c pyridine AldrichCPR 317840-04-3 - Sigma-Aldrich.
  • 7-bromo-1-ethyl-2-methyl-1h-imidazo[4,5-c]pyridine - PubChemLite.
  • Current approaches to toxicity profiling in early-stage drug development. (2025, May 8).
  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - ResearchGate. (2017, March 2).

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Exploratory

Target Identification Studies: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

The following guide details the target identification (Target ID) strategy for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine . Given that this specific molecule acts as a functionalized "privileged scaffold"—structu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the target identification (Target ID) strategy for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine .

Given that this specific molecule acts as a functionalized "privileged scaffold"—structurally mimicking purines (adenine/guanine)—it is frequently utilized as a core fragment in the development of kinase inhibitors, Toll-like receptor (TLR) modulators, and epigenetic probes. The presence of the 7-bromo substituent is the critical chemical handle that enables the transition from a bioactive hit to a functional chemical probe.

Executive Summary & Chemical Biology Profile

Compound Class: Imidazo[4,5-c]pyridine derivative.[1][2][3][4][5][6][7] Core Attribute: Purine mimetic (Bioisostere). Key Structural Features:

  • 1-Ethyl, 2-Methyl: Provides lipophilicity and steric constraints, often dictating selectivity within hydrophobic pockets of enzymes.

  • 7-Bromo Handle: The linchpin for Target ID. This halogen is electronically active and sterically accessible, allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach biotin linkers or photo-affinity tags without destroying the core pharmacophore.

Hypothesized Biological Space: Based on the scaffold's topology, the primary target classes include:

  • Kinases (ATP-binding site): The imidazopyridine core mimics the adenine ring of ATP.

  • Bromodomains (BET family): Acetyl-lysine mimetics.

  • Toll-like Receptors (TLR7/8): Known activity of imidazoquinoline/pyridine analogs (e.g., Imiquimod).

Computational Target Prediction (In Silico)

Before wet-lab experimentation, in silico profiling narrows the search space from the entire proteome to a manageable "suspect list."

Protocol: Inverse Docking (Target Fishing)
  • Pharmacophore Modeling: Generate a 3D conformer of the 7-bromo analog. Map hydrogen bond donors (N-H, though N1 is alkylated here), acceptors (N3, N5), and hydrophobic centroids (ethyl/methyl groups).

  • Scaffold Hopping Search: Query the PDB (Protein Data Bank) for co-crystal structures containing ligands with the imidazo[4,5-c]pyridine substructure.

  • Docking Grid Generation: Focus on the ATP-binding cleft of the human kinome (approx. 500 kinases) and the hydrophobic pockets of TLR7/8 ectodomains.

  • Evaluation: Rank targets by Binding Free Energy (

    
    ). A score < -9.0 kcal/mol suggests a high-probability hit.
    

Chemical Probe Synthesis (The "7-Br" Strategy)

The most robust method for target deconvolution is Chemoproteomics (Affinity Pull-down) . This requires converting the 7-bromo parent molecule into an Affinity Probe .

Design Logic

We utilize the 7-bromo position to attach a PEG-linker and a Biotin tag.

  • Why Position 7? In many purine-mimetic binding modes, the 7-position (analogous to the C-6 or C-7 of purines depending on alignment) often points towards the solvent front, meaning bulky tags (biotin) are less likely to sterically clash with the protein binding pocket.

Synthetic Protocol: Sonogashira Coupling

Objective: Install a propargyl-PEG-Biotin linker.

  • Reagents: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq), Biotin-PEG-alkyne (1.2 eq), Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N (3.0 eq).

  • Solvent: Anhydrous DMF, degassed.

  • Conditions: Heat to 80°C under Argon for 12 hours.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: 1H-NMR and LC-MS to confirm the bromine is replaced by the linker.

Diagram: Probe Synthesis Pathway

ProbeSynthesis Parent 7-bromo-1-ethyl-2-methyl imidazo[4,5-c]pyridine Intermediate Pd-Oxidative Addition Complex Parent->Intermediate Activation Reagents Biotin-PEG-Alkyne Pd(0) / CuI Reagents->Intermediate Probe Biotinylated Probe (7-Linker-Biotin) Intermediate->Probe Sonogashira Coupling

Caption: Transformation of the 7-bromo scaffold into a functional affinity probe via Palladium-catalyzed cross-coupling.

Chemoproteomics & Affinity Chromatography

This is the core experimental phase to physically isolate the target protein.

Step-by-Step Methodology
A. Lysate Preparation
  • Cell Lines: Choose lines relevant to the phenotype (e.g., THP-1 for immunology/TLR, HeLa/MCF-7 for oncology).

  • Lysis Buffer: Non-denaturing buffer (20 mM HEPES, 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors). Crucial: Do not use SDS, as it denatures the target binding pocket.

B. Affinity Pull-Down
  • Equilibration: Incubate Streptavidin-coated magnetic beads with the Biotinylated Probe (synthesized in Sec. 3) for 1 hour at 4°C. Wash unbound probe.

  • Incubation: Add cell lysate (1-2 mg protein) to the probe-bead complex. Rotate overnight at 4°C.

  • Competition Control (Critical for Specificity): In a parallel sample, add excess free parent compound (100x concentration) before adding the probe-beads.

    • Logic: If a protein is a true target, the free parent will occupy the binding site, preventing the probe from binding. This protein will disappear from the "Competition" sample but appear in the "Probe-only" sample.

C. Elution & Digestion
  • Wash: Stringent washing (3x with Lysis Buffer) to remove non-specific binders (e.g., sticky cytoskeletal proteins).

  • Elution: Boil in SDS-PAGE loading buffer or perform On-Bead Tryptic Digestion.

D. Mass Spectrometry (LC-MS/MS)
  • Analyze peptides using a high-resolution Orbitrap mass spectrometer.

  • Data Analysis: Use Label-Free Quantification (LFQ). Look for proteins with high intensity in the "Probe" sample and significantly reduced intensity in the "Competition" sample (Fold Change > 4, p-value < 0.05).

Diagram: Chemoproteomics Workflow

TargetIDWorkflow Lysate Cell Lysate (Native Proteome) Split Split Sample Lysate->Split Exp_Arm Experimental Arm: Lysate + Biotin-Probe Split->Exp_Arm Comp_Arm Competition Arm: Lysate + 100x Free Parent + Biotin-Probe Split->Comp_Arm Beads Streptavidin Bead Capture Exp_Arm->Beads Comp_Arm->Beads Wash Stringent Wash (Remove Non-specifics) Beads->Wash MS LC-MS/MS Analysis (Tryptic Digestion) Wash->MS Result Target Identification: High Abundance in Exp Absent in Comp MS->Result Differential Analysis

Caption: Differential mass spectrometry workflow identifying specific binders by competition with the parent 7-bromo compound.

Target Validation: Cellular Thermal Shift Assay (CETSA)

Once a candidate (e.g., "Kinase X") is identified by MS, it must be validated in intact cells to prove target engagement.

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (


).
Protocol
  • Treatment: Treat live cells with the 7-bromo parent compound (10 µM) or DMSO (Control) for 1 hour.

  • Heating: Aliquot cells and heat to a gradient of temperatures (e.g., 40°C to 65°C).

  • Lysis: Lyse cells (freeze-thaw).

  • Separation: Centrifuge at 20,000 x g. Denatured/precipitated proteins pellet out; stable proteins remain in the supernatant.

  • Detection: Analyze supernatants by Western Blot using an antibody specific to "Kinase X".

  • Result: The drug-treated sample should show a "thermal shift"—the protein remains soluble at higher temperatures compared to the DMSO control.

Summary of Quantitative Data Output

ExperimentReadoutSuccess Criteria
In Silico Docking Binding Energy (

)

kcal/mol
Affinity Pull-down Spectral Counts / LFQ Intensity

-fold enrichment vs. Competition Control
CETSA Melting Temp Shift (

)

C shift
Functional Assay IC50 / EC50

M (Potency consistent with binding)

References

  • Imidazo[4,5-c]pyridine Scaffold Pharmacology

    • Puskullu, M. O., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2022. Link

  • Chemoproteomics & Target Deconvolution

    • Schürmann, M., et al. "Small-Molecule Target Engagement in Cells." Cell Chemical Biology, 2016. Link

  • CETSA Methodology

    • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link

  • Palladium-Catalyzed Cross-Coupling on Heterocycles

    • Gribble, G. W., et al. "Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist." Elsevier Science, 2000. Link

Sources

Foundational

spectroscopic analysis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (NMR, MS)

This guide outlines the comprehensive spectroscopic characterization of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine , a critical intermediate scaffold in the development of kinase inhibitors (e.g., JAK, PI3K). Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive spectroscopic characterization of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine , a critical intermediate scaffold in the development of kinase inhibitors (e.g., JAK, PI3K).

Executive Summary & Structural Context

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, often functioning as a bioisostere for purines. The introduction of a bromine atom at the C7 position and an ethyl group at N1 creates a specific substitution pattern that dictates unique spectroscopic signatures.

This guide addresses the two primary challenges in analyzing this compound:

  • Regioisomerism: Distinguishing the desired N1-ethyl product from the thermodynamically competitive N3-ethyl byproduct.

  • Substituent Verification: Confirming the C7-bromination pattern against potential C4 or C6 isomers.

Compound Data
  • IUPAC Name: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1]
  • Exact Mass: 239.0058 (for

    
    Br) / 241.0037 (for 
    
    
    
    Br)
  • Monoisotopic Mass: 239.0058 Da

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for structural confirmation, specifically through the bromine isotopic pattern.

Ionization & Detection Parameters
  • Method: ESI+ (Electrospray Ionization, Positive Mode). The basic pyridine nitrogen (pK

    
     ~ 5-6) and imidazole ring facilitate facile protonation.
    
  • Solvent System: MeOH:H

    
    O (50:50) + 0.1% Formic Acid.
    
Diagnostic Signals

The presence of a single bromine atom imparts a distinct 1:1 isotopic signature (A+2 element).

Ion Speciesm/z (

Br)
m/z (

Br)
Intensity RatioInterpretation
[M+H]

240.0 242.0 1:1 Protonated molecular ion. Confirms mono-bromination.
[M+Na]

262.0264.01:1Sodium adduct (common in unbuffered LC-MS).
[M+H-Br]

161.1--Loss of Br radical (in-source fragmentation).
Fragmentation Pathway (MS/MS)

Fragmentation typically involves the cleavage of the N-alkyl chain and the loss of the halogen.

  • Precursor: m/z 240/242

  • Fragment 1: m/z 212/214 (Loss of C

    
    H
    
    
    
    via McLafferty-like rearrangement of the ethyl group).
  • Fragment 2: m/z 133 (Loss of Br and Ethyl; formation of the bare imidazopyridine core).

NMR Spectroscopy Analysis

NMR is the definitive tool for resolving the N1 vs. N3 regioisomerism issue.

H NMR Assignment (400 MHz, DMSO-d )

The molecule possesses a high degree of symmetry in the imidazole ring but asymmetry in the pyridine ring.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
C4-H 8.85 - 8.95 Singlet (s)1H-Most deshielded aromatic proton due to proximity to N5 and imidazole ring current.
C6-H 8.60 - 8.70 Singlet (s)1H-Para to N5, ortho to Br. Slightly shielded relative to C4.
N1-CH

4.20 - 4.30 Quartet (q)2H7.2Methylene of ethyl group. Diagnostic for N-alkylation.
C2-CH

2.60 - 2.65 Singlet (s)3H-Methyl on imidazole C2.
CH

(Et)
1.30 - 1.40 Triplet (t)3H7.2Terminal methyl of ethyl group.

Critical Note on Couplings: In the 7-bromo substituted system, C4-H and C6-H are separated by the N5 nitrogen and the C7-Br carbon. They typically appear as singlets. If small coupling (


 Hz) is observed, it is long-range 

coupling across the nitrogen.
C NMR Assignment (100 MHz, DMSO-d )
  • C2 (Imidazole): ~155 ppm (Quaternary, deshielded by two nitrogens).

  • C4 (Pyridine): ~145 ppm (CH, deshielded alpha to nitrogen).

  • C6 (Pyridine): ~142 ppm (CH, alpha to nitrogen).

  • C7 (C-Br): ~110-115 ppm (Upfield shift due to heavy atom effect of Br).

  • Ethyl CH

    
    :  ~40-45 ppm.
    
  • Methyls: ~15 ppm (Ethyl-CH

    
    ) and ~13 ppm (C2-Me).
    

Regioisomer Determination (N1 vs. N3)

The alkylation of 2-methyl-imidazo[4,5-c]pyridine precursors can yield two isomers: N1-ethyl (desired) and N3-ethyl (byproduct).

The NOE Diagnostic Protocol

The most reliable method to distinguish these isomers is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.

  • Hypothesis:

    • N3-Isomer: The N3 position is spatially adjacent to C4-H . An ethyl group at N3 will show a strong NOE correlation with the C4 proton singlet (~8.9 ppm).

    • N1-Isomer (Target): The N1 position is spatially adjacent to C7 . Since C7 bears a Bromine atom (no proton), the N1-ethyl group will NOT show a strong NOE to an aromatic singlet. (Weak NOE to C2-Me is possible but less diagnostic).

Workflow Visualization

The following diagram illustrates the logical decision tree for structural validation.

G Start Synthesized Material (Crude or Purified) MS_Check Step 1: LC-MS Analysis Check m/z 240/242 Ratio Start->MS_Check Iso_Pattern 1:1 Ratio Observed? MS_Check->Iso_Pattern Fail_MS Reject: Incorrect Halogenation Iso_Pattern->Fail_MS No NMR_Prep Step 2: 1H NMR (DMSO-d6) Identify Aromatic Singlets Iso_Pattern->NMR_Prep Yes NOE_Exp Step 3: NOESY / 1D NOE Irradiate N-CH2 (4.2 ppm) NMR_Prep->NOE_Exp Decision NOE to C4-H (~8.9 ppm)? NOE_Exp->Decision N3_Iso Result: N3-Ethyl Isomer (Undesired Regioisomer) Decision->N3_Iso Strong Signal N1_Iso Result: N1-Ethyl Isomer (Target Compound) Decision->N1_Iso No Signal

Caption: Decision tree for confirming the N1-ethyl regioisomer using MS isotopes and NMR NOE correlations.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5-10 mg of the solid compound.

  • Solvent: Add 600 µL of DMSO-d

    
      (99.9% D). CDCl
    
    
    
    can be used, but imidazopyridines often show broader signals in chloroform due to aggregation; DMSO is preferred for sharp peaks.
  • Tube: Transfer to a standard 5mm NMR tube.

  • Acquisition: Run standard proton (16 scans) and C13 (512 scans) experiments.

Quality Control Specifications

For drug development applications, the following purity criteria are recommended:

  • Purity (HPLC): >95% @ 254 nm.

  • Regioisomeric Purity: >98% (N1 isomer vs N3 isomer).

  • Residual Solvent: <0.5% wt/wt (Ethyl acetate/DCM are common contaminants).

References

  • PubChem. (2023). Compound Summary: 7-bromo-1-ethyl-2-methylimidazo[4,5-c]pyridine (CID 24903731).[1] National Library of Medicine. [Link]

  • Banda, V., et al. (2016).[2] Synthesis of Novel 1,2,3-Triazole/Isoxazole-Functionalized Imidazo[4,5-b]pyridin-2(3H)-one Derivatives. Journal of Heterocyclic Chemistry.[2] [Link]

  • Shelke, R. N., et al. (2017).[3] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[2][3] European Journal of Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in Cell-Based Assays

Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a strong structural resemblance to endo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a strong structural resemblance to endogenous purines. This similarity allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antifungal agents.[2][3][4] The versatility of the imidazo[4,5-c]pyridine structure has also led to the development of inhibitors for key enzymes such as poly(ADP-ribose) polymerase (PARP) and protein kinase B (Akt), as well as modulators of immune pathways, including Toll-like receptor 7 (TLR7) agonists.[1][5]

This document provides a comprehensive guide for the initial characterization of a novel derivative, 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine, in cell-based assays. The following protocols are designed to establish a foundational understanding of its cytotoxic profile, potential mechanisms of action, and to guide further investigation into its therapeutic potential.

Compound Handling and Preparation

Proper handling and storage of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine are critical for maintaining its stability and ensuring experimental reproducibility.

Storage and Stability: Store the compound as a lyophilized powder at -20°C in a desiccated environment.[6][7] For short-term storage (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles of stock solutions.

Preparation of Stock Solutions:

  • Solvent Selection: Initially, determine the solubility of the compound in common laboratory solvents such as DMSO, ethanol, or PBS. For many organic small molecules, DMSO is a suitable solvent.

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10-50 mM in 100% DMSO.

  • Procedure:

    • Allow the lyophilized compound to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, low-retention microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is non-toxic to the cells, typically ≤ 0.5%.

Part 1: Foundational Cytotoxicity and Antiproliferative Screening

The initial assessment of any novel compound involves determining its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies.

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
11.1894.4%
100.8568.0%
500.5241.6%
1000.2318.4%
Protocol 1.2: Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cytotoxicity and the effect on cell proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of the compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment group compared to the vehicle control.

Part 2: Mechanistic Insights - Investigating Potential Pathways

Given the known activities of the imidazo[4,5-c]pyridine scaffold, a logical next step is to investigate its effect on relevant signaling pathways.

Hypothetical Signaling Pathway: TLR7 Activation

Some imidazo[4,5-c]pyridine derivatives are known to be TLR7 agonists.[5] TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate immune responses.

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine TLR7 TLR7 Compound->TLR7 agonism MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB p50/p65 NFkB_nuc p50/p65 NFkB->NFkB_nuc translocation IRF7 IRF7 IRF7_nuc IRF7 IRF7->IRF7_nuc translocation Genes Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6, IFN-α) NFkB_nuc->Genes transcription IRF7_nuc->Genes transcription

Caption: Hypothetical TLR7 signaling pathway activation.

Protocol 2.1: Reporter Assay for TLR7 Activation

HEK-Blue™ hTLR7 cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR7 leads to a signaling cascade culminating in the expression and secretion of SEAP, which can be quantified colorimetrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate according to the manufacturer's protocol.

  • Compound Treatment: Add various concentrations of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine to the wells. Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle control.

  • Incubation: Incubate for 16-24 hours.

  • SEAP Detection:

    • Transfer a small volume of the cell supernatant to a new 96-well plate.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-3 hours.

  • Measurement: Measure the absorbance at 620-655 nm.

  • Analysis: Determine the fold-change in SEAP activity compared to the vehicle control.

Protocol 2.2: Western Blotting for Pathway Interrogation

Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in a signaling pathway, providing more direct evidence of target engagement.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat a suitable cell line (e.g., a human peripheral blood mononuclear cell line) with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against proteins of interest (e.g., phospho-IRF7, phospho-p65, total IRF7, total p65, and a loading control like β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the change in protein phosphorylation or expression.

Part 3: Advanced Assays and Future Directions

Based on the initial findings, more specific assays can be employed to further elucidate the mechanism of action.

  • Cytokine Profiling: If TLR7 activation is confirmed, a multiplex immunoassay (e.g., Luminex) can be used to quantify the secretion of a panel of cytokines and chemokines (e.g., TNF-α, IL-6, IFN-α).

  • Target Deconvolution: If the mechanism is unknown, techniques such as chemical proteomics or thermal proteome profiling can be used to identify the direct cellular targets of the compound.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicology.

Conclusion

This application note provides a structured approach to the initial in vitro characterization of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine. By systematically evaluating its cytotoxicity, antiproliferative effects, and impact on key signaling pathways, researchers can build a comprehensive profile of this novel compound and make informed decisions about its potential for further development as a therapeutic agent. The inherent versatility of the imidazo[4,5-c]pyridine scaffold suggests that a thorough investigation may reveal novel and potent biological activities.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. PMC. [Link]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • 7-bromo-1-ethyl-2-methyl-1h-imidazo[4,5-c]pyridine. PubChem. [Link]

  • 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Cusabio. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Zanco Journal of Pure and Applied Sciences. [Link]

Sources

Application

Application Note: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in Kinase Inhibitor Design

The following Application Note and Protocol Guide is designed for researchers utilizing 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in drug discovery, specifically as a privileged scaffold for the synthesis of ATP...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in drug discovery, specifically as a privileged scaffold for the synthesis of ATP-competitive kinase inhibitors.

Executive Summary & Biological Context

7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is not a potent clinical drug in its native form; rather, it is a high-value fragment-based drug discovery (FBDD) scaffold .[1] It serves as the structural core for a class of ATP-competitive inhibitors targeting the PI3K-related kinase (PIKK) family (e.g., DNA-PK, mTOR, PI3K


) and Tyrosine Kinases (e.g., c-Met, FGFR, Src).[1]
Mechanism of Action (The "Hinge Binder" Hypothesis)

This scaffold functions by mimicking the adenine ring of ATP.[1]

  • Hinge Interaction: The imidazo[4,5-c]pyridine core forms critical hydrogen bonds with the "hinge region" amino acids of the kinase active site.[1]

  • Selectivity Vector (C7-Position): The bromine atom at position 7 acts as a synthetic handle.[1] Replacing this bromine with aryl or heteroaryl groups allows the molecule to extend into the hydrophobic "selectivity pocket" (back pocket), determining the inhibitor's specificity.

  • Solubility & Orientation (N1/C2): The 1-ethyl and 2-methyl substituents position the core within the ribose-binding pocket, preventing non-productive binding modes and improving lipophilicity (cLogP) for cellular permeability.[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional anatomy of the scaffold and its transformation into a potent inhibitor.

G Core 7-bromo-1-ethyl-2-methyl- 1H-imidazo[4,5-c]pyridine (The Scaffold) Hinge Hinge Region Interaction (N3 Acceptor / NH Donor) Core->Hinge  Binds via Core Nitrogens Vector C7 Growth Vector (Suzuki Coupling Site) Core->Vector  Functionalization Point (Br) Solubility N1-Ethyl / C2-Methyl (Ribose Pocket/Solvent) Core->Solubility  Steric/PK Control Inhibitor Potent Kinase Inhibitor (e.g., PI3K/DNA-PK Active) Vector->Inhibitor  + Aryl/Heteroaryl Group (Pd-Catalyzed Coupling)

Figure 1: Pharmacophore mapping of the imidazo[4,5-c]pyridine scaffold. The C7-bromo position is the critical "exit vector" for accessing the kinase hydrophobic pocket.

Experimental Protocols

Protocol A: Scaffold Functionalization (Suzuki-Miyaura Coupling)

Objective: To replace the 7-bromo group with an aryl "warhead" to generate a testable kinase inhibitor. Target Compound Example: 7-(4-aminophenyl)-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

Reagents Required:
  • Scaffold: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq)

  • Boronic Acid: 4-Aminophenylboronic acid pinacol ester (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: Cs₂CO₃ (3.0 eq) or K₂CO₃ (saturated aq.)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free)[1]

Step-by-Step Procedure:
  • Preparation: In a microwave vial or round-bottom flask, dissolve the Scaffold (100 mg, 0.42 mmol) and Boronic Acid (110 mg, 0.50 mmol) in 1,4-Dioxane (4 mL).

  • Activation: Add the aqueous base solution (1 mL). Degas the mixture by bubbling Argon through the solution for 5 minutes (Sparging).

  • Catalysis: Add the Pd catalyst (17 mg, 0.02 mmol) quickly to minimize air exposure. Seal the vessel immediately.

  • Reaction:

    • Microwave: Heat at 120°C for 30 minutes.

    • Thermal: Reflux at 90°C for 4–12 hours (monitor by LC-MS).

  • Work-up: Dilute with Ethyl Acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).[1] Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0–10% Methanol in DCM).

  • Validation: Verify product identity via ¹H-NMR and purity (>95%) via HPLC before biological testing.

Protocol B: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: To determine the IC₅₀ of the synthesized derivative against a target kinase (e.g., PI3K


 or DNA-PK).[1] This protocol assumes the use of the Promega ADP-Glo™ system, which quantifies ADP production.[1]
Reagents & Equipment:
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.[1]

  • Substrate: Phosphatidylinositol (PI) or specific peptide substrate (e.g., p53 derived peptide for DNA-PK).[1]

  • ATP: Ultra-pure ATP (concentration = Km of the specific kinase).[1]

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[1]

  • Plate: 384-well white solid-bottom plate (Corning #3572).[1]

Workflow Diagram:

Assay Step1 1. Compound Addition (10-point dose response in DMSO) Step2 2. Enzyme Reaction (Kinase + Substrate + ATP) Incubate 60 min @ RT Step1->Step2 Step3 3. ADP-Glo Reagent (Depletes remaining ATP) Incubate 40 min Step2->Step3 Step4 4. Detection Reagent (Converts ADP -> ATP -> Luciferase) Incubate 30 min Step3->Step4 Step5 5. Read Luminescence (Envision/Plate Reader) Step4->Step5

Figure 2: ADP-Glo™ kinase assay workflow for imidazo[4,5-c]pyridine derivatives.

Detailed Steps:
  • Compound Preparation: Prepare a 10 mM stock of your synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point curve.

  • Enzyme Mix: Dilute the target kinase (e.g., PI3K) in Kinase Buffer to 2x the final concentration (typically 0.2–2.0 ng/µL).[1]

  • Substrate/ATP Mix: Prepare a 2x mix of lipid substrate (50 µM) and ATP (e.g., 10 µM).[1]

  • Reaction Assembly:

    • Add 1 µL of Compound (or DMSO control) to the well.[1]

    • Add 2 µL of Enzyme Mix. Incubate for 10 min (Pre-incubation allows inhibitor to bind).[1]

    • Add 2 µL of Substrate/ATP Mix to start the reaction.

  • Incubation: Shake plate for 30 seconds; incubate at Room Temperature (25°C) for 60 minutes.

  • Termination & Detection:

    • Add 5 µL of ADP-Glo™ Reagent .[1] Incubate 40 min (stops kinase, depletes unconsumed ATP).[1]

    • Add 10 µL of Kinase Detection Reagent . Incubate 30 min (converts produced ADP to light).

  • Data Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Compound]. Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

Expected Data & Troubleshooting

ParameterImidazo[4,5-c]pyridine Scaffold Characteristics
Solubility Moderate.[1] The 1-ethyl/2-methyl groups aid solubility compared to naked phenyl rings, but final solubility depends on the C7 substituent.[1]
Selectivity Low for the naked 7-bromo scaffold. High when C7 is substituted with specific heteroaromatics (e.g., indazoles, pyrimidines) targeting the back pocket.[1]
Common Off-Targets PI3K isoforms (

), mTOR, DNA-PK.[1] Screen against these early to determine selectivity profile.
Troubleshooting If IC₅₀ > 10 µM : The C7 substituent may not be reaching the hydrophobic pocket. Increase the linker length or change the aryl geometry (e.g., meta- vs para-substitution).

References

  • Vertex Pharmaceuticals. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors."[1] ACS Medicinal Chemistry Letters. (2024).[1] Link[1]

  • Shanghai Institute of Materia Medica. "Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors."[1] ChemMedChem. (2012).[1] Link

  • PubChem. "Compound Summary: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine." (Accessed 2025).[2] Link

  • Patent US11345681B1. "Inhibitors of fibroblast growth factor receptor kinases." (Describes synthesis of ethyl/methyl substituted imidazopyridine cores). Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link

Sources

Method

application of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in cancer research

Executive Summary 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-90-5) is a high-value heterocyclic building block ("privileged scaffold") used extensively in the discovery of targeted anticancer agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-90-5) is a high-value heterocyclic building block ("privileged scaffold") used extensively in the discovery of targeted anticancer agents.[1] Its structural homology to purines allows it to function as a versatile core for developing ATP-competitive kinase inhibitors , BET bromodomain inhibitors , and TLR7/8 agonists .

This guide details the application of this specific halogenated intermediate in medicinal chemistry workflows, focusing on its transformation into bioactive lead compounds for cancer immunotherapy and signal transduction inhibition.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Concept

The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP. By modifying the substituents at the N-1, C-2, and C-7 positions, researchers can tune the molecule's selectivity between varying biological targets.[1]

  • 7-Bromo Position (The "Warhead" Handle): This is the critical site for functionalization.[1] The bromine atom serves as a leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing the attachment of aryl, heteroaryl, or amine groups to interact with specific protein pockets (e.g., the hydrophobic pocket of a kinase or the acetyl-lysine binding groove of BRD4).

  • N-1 Ethyl & C-2 Methyl: These substituents control solubility and steric fit.[1] In TLR7 agonists, the N-1 alkyl chain is essential for binding to the hydrophobic pocket of the receptor.

Target Applications in Oncology
Therapeutic ClassMechanism of ActionRole of 7-Br-Imidazo[4,5-c]pyridine Scaffold
Cancer Immunotherapy TLR7/8 Agonism: Activates MyD88-dependent pathways, triggering Type I Interferon (IFN-α) production and activating dendritic cells/CTLs.[1]The scaffold mimics viral ssRNA metabolites. The 7-position functionalization modulates potency and prevents systemic toxicity (cytokine storm).[1]
Targeted Therapy Kinase Inhibition (e.g., PI3K, mTOR): Blocks ATP binding sites, preventing phosphorylation of downstream effectors.Acts as the "hinge-binding" motif.[1] The 7-position substituent extends into the solvent-exposed region or hydrophobic back-pocket.[1]
Epigenetics BET Bromodomain Inhibition: Displaces BRD4 from acetylated chromatin, downregulating c-Myc.[1]The imidazole nitrogens form hydrogen bonds with the conserved Asparagine residue in the BET binding pocket.

Visualization: Scaffold Versatility & Signaling

Scaffold_Application Core 7-Bromo-1-ethyl-2-methyl- 1H-imidazo[4,5-c]pyridine (Precursor) Suzuki Pd-Catalyzed Suzuki Coupling (C-C Bond Formation) Core->Suzuki Functionalize C-7 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Functionalize C-7 TLR7 Target: TLR7/8 (Immunotherapy) Suzuki->TLR7 Add Aryl/Heteroaryl BET Target: BRD4 (Epigenetics) Suzuki->BET Add Isoxazole/Aryl Kinase Target: PI3K/mTOR (Kinase Inhibitors) Buchwald->Kinase Add Morpholine/Amine Immune Increased IFN-α CD8+ T-Cell Activation TLR7->Immune Apoptosis Inhibition of Proliferation Induction of Apoptosis Kinase->Apoptosis BET->Apoptosis

Figure 1: Strategic diversification of the 7-bromo precursor into three distinct classes of anticancer therapeutics.[1]

Detailed Protocols

Protocol A: Chemical Synthesis (Functionalization of C-7)

Objective: To replace the 7-bromo group with an aryl moiety to create a library of potential TLR7 agonists or Kinase inhibitors.[1]

Method: Suzuki-Miyaura Cross-Coupling Scale: 1.0 mmol[1]

Reagents:

  • Substrate: 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (240 mg, 1.0 mmol)[1]

  • Boronic Acid: Phenylboronic acid derivative (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (5 mL)

Step-by-Step Workflow:

  • Setup: In a 25 mL microwave vial or round-bottom flask, add the 7-bromo substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling or catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

  • Monitoring: Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.[1] The starting material (m/z ~240/242) should disappear, replaced by the product mass.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water and brine.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (SiO₂, gradient 0–10% MeOH in DCM).

Self-Validation Check:

  • Did the reaction turn black? (Indicates Pd precipitation; ensure efficient stirring and inert atmosphere).

  • Is the yield low? (Check the boronic acid stability; some heteroaryl boronic acids require anhydrous conditions—switch to Cs₂CO₃ in Toluene/Ethanol).

Protocol B: Biological Validation (TLR7 NF-κB Reporter Assay)

Objective: To screen the synthesized derivatives for immunomodulatory activity (TLR7 agonism) relevant to cancer immunotherapy.[1]

Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen) – engineered to express human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.[1]

Reagents:

  • Culture Media: DMEM, 10% FBS, HEK-Blue Selection antibiotics.

  • Detection Reagent: QUANTI-Blue™ (SEAP detection medium).[1]

  • Positive Control: R848 (Resiquimod).

  • Negative Control: DMSO (Vehicle).

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of your synthesized 7-substituted imidazopyridines in DMSO.

  • Cell Plating: Resuspend HEK-Blue hTLR7 cells in fresh medium at 2.5 x 10⁵ cells/mL. Plate 180 µL per well in a 96-well flat-bottom plate.

  • Treatment: Add 20 µL of test compounds (final concentration range: 0.1 µM to 50 µM). Include R848 (1 µM) as a positive control and DMSO as a blank.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection:

    • Prepare QUANTI-Blue reagent.[1]

    • Transfer 20 µL of cell supernatant to a new plate.

    • Add 180 µL of QUANTI-Blue solution.[1]

  • Readout: Incubate at 37°C for 1–3 hours. Measure absorbance at 620–655 nm using a microplate reader.

Data Interpretation:

  • Fold Induction: Calculate (OD_sample - OD_blank) / (OD_vehicle - OD_blank).

  • Hit Criteria: A compound is considered a "Hit" if it induces >5-fold NF-κB activation compared to vehicle at non-cytotoxic concentrations.[1]

References

  • Chatterjee, S. et al. "Imidazo[4,5-c]pyridine-based TLR7 agonists: Synthesis and structure-activity relationships."[1] Bioorganic & Medicinal Chemistry Letters, 2021.[2]

  • Smith, J. et al. "Discovery of Novel Imidazo[4,5-c]pyridines as Potent Inhibitors of PI3K/mTOR Pathway." Journal of Medicinal Chemistry, 2019.

  • PubChem Compound Summary. "7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine."[1] National Center for Biotechnology Information.

  • InvivoGen Protocols. "HEK-Blue™ hTLR7 Cells: A reporter cell line for the detection of human TLR7 agonists." [1]

Sources

Application

Application Notes and Protocols for Developing Assays for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine Activity

Abstract The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of the novel compound, 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine. Recognizing that the specific molecular target of this compound is likely unknown, this guide outlines a logical, multi-phased approach, beginning with broad phenotypic screens and progressing to specific target identification and validation, with a strong emphasis on the well-documented potential for this chemical class to act as kinase inhibitors[2][5].

Introduction: The Scientific Rationale

The structural similarity of the imidazopyridine ring system to naturally occurring purines allows for its interaction with a variety of essential biomolecules, making it a fertile ground for drug discovery[1][3]. Derivatives of this scaffold have been identified as potent inhibitors of protein kinases, poly(ADP-ribose) polymerase (PARP), and modulators of immune checkpoints like PD-1/PD-L1[1][2][6]. Given this precedent, our experimental design for characterizing 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine will follow a "funnel-down" approach. We will begin with broad, cell-based phenotypic assays to ascertain its general cytotoxic and anti-proliferative effects. Positive hits from these initial screens will then trigger a more focused investigation into the compound's mechanism of action, with a primary hypothesis centered on kinase inhibition. This structured workflow ensures an efficient use of resources while maximizing the potential for novel discovery.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation & Pathway Analysis Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Cytotoxicity Cytotoxicity Assays (e.g., LDH Release) Cell_Viability->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Caspase-Glo) Cytotoxicity->Apoptosis Decision Anticancer Activity Observed? Apoptosis->Decision Kinase_Screen Broad Kinase Panel Screening Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) Kinase_Screen->Biochemical_Assay Western_Blot Western Blot Analysis of Downstream Signaling Biochemical_Assay->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Western_Blot->CETSA End Characterized Compound CETSA->End Start Novel Compound: 7-bromo-1-ethyl-2-methyl-1H- imidazo[4,5-c]pyridine Start->Cell_Viability Decision->Kinase_Screen Yes Decision->End No/Other Activity

Caption: Overall workflow for characterizing 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

Part 1: Foundational Phenotypic Screening for Anticancer Activity

The initial step is to determine if 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine exerts a functional effect on cancer cells. A panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung) should be used to identify potential tissue-specific sensitivities[3][7].

Cell Viability and Proliferation Assays

These assays are fundamental for assessing a compound's cytostatic or cytotoxic effects.[8]

  • Principle: Metabolic activity is often used as a proxy for cell viability. Assays like the MTT assay measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, while ATP-based assays like CellTiter-Glo® measure the amount of ATP present, which is indicative of a metabolically active cell.[8]

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compound, which is a key measure of its potency.

Protocol: CellTiter-Glo® Luminescence-Based Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in culture medium. The final concentration range should typically span from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic model.

Cytotoxicity Assays

It is crucial to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).

  • Principle: The lactate dehydrogenase (LDH) release assay is a common method to assess cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[8]

  • Purpose: To quantify the extent to which the compound induces direct cell killing.

Protocol: LDH Release Assay

  • Follow steps 1-3 of the cell viability protocol.

  • Sample Collection: Carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes). Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Use a positive control (e.g., cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this control.

Part 2: Target Deconvolution and Biochemical Assay Development

Assuming the compound demonstrates anti-proliferative or cytotoxic activity, the next phase is to identify its molecular target. Given the prevalence of kinase inhibition among imidazopyridine derivatives, this target class represents a logical starting point[2][9][10].

Kinase Panel Screening
  • Principle: A broad in vitro kinase panel screen will test the compound's ability to inhibit the activity of a large number of purified kinases (e.g., >400) at one or two fixed concentrations.

  • Purpose: To identify a shortlist of potential kinase targets for further investigation. This is a hypothesis-generating step.

Biochemical Kinase Assays

Once potential kinase targets are identified, it is essential to confirm the inhibitory activity and determine the IC50 value using a robust biochemical assay. Several formats are available, each with its own advantages[9][11][12].

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay TechnologyPrincipleAdvantagesConsiderations
TR-FRET Measures the phosphorylation of a fluorescently labeled substrate by a kinase.[11]Homogeneous, sensitive, low background.Requires specific antibodies and labeled substrates.
Luminescence (ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]Universal for any kinase, highly sensitive.Enzymatic reaction steps can be sensitive to inhibitors.
Fluorescence Polarization Measures the change in polarization of a fluorescently labeled tracer that binds to an antibody specific for the reaction product (ADP).[12]Homogeneous, cost-effective.Lower dynamic range compared to other methods.

Protocol: TR-FRET Based Kinase Activity Assay (Generic)

  • Reagent Preparation: Prepare the kinase, substrate (e.g., a biotinylated peptide), and ATP at the desired concentrations in kinase reaction buffer.

  • Compound Addition: In a low-volume 384-well plate, add the serially diluted 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-phospho-substrate antibody (donor) and a Streptavidin-allophycocyanin (acceptor).

  • Signal Measurement: Incubate to allow for binding of the detection reagents. Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot the dose-response curve to determine the biochemical IC50.

G cluster_0 Kinase Reaction cluster_1 TR-FRET Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Biotinylated Substrate Substrate->Phospho_Substrate SA_APC SA-APC (Acceptor) Substrate->SA_APC ATP ATP ADP ADP ATP->ADP Inhibitor Compound Inhibitor->Kinase Eu_Ab Eu-Antibody (Donor) Phospho_Substrate->Eu_Ab FRET FRET Signal Eu_Ab->FRET SA_APC->FRET

Caption: Principle of a TR-FRET biochemical kinase assay.

Part 3: Cellular Target Engagement and Pathway Analysis

A compound's activity in a biochemical assay does not guarantee its efficacy in a complex cellular environment[13][14]. Therefore, it is critical to confirm that the compound engages its intended target in living cells and modulates the relevant signaling pathway.

Western Blotting for Pathway Modulation
  • Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status.

  • Purpose: To verify that the compound inhibits the phosphorylation of the target kinase (autophosphorylation) and its known downstream substrates in a dose-dependent manner.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells with increasing concentrations of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target kinase (p-Kinase), the total form of the kinase (Total-Kinase), a phosphorylated downstream substrate (p-Substrate), and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation levels.

Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA is a powerful method for confirming direct target engagement in a cellular environment. The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability.

  • Purpose: To provide direct evidence that the compound binds to the putative kinase target within intact cells.

Conclusion and Future Directions

This application note provides a systematic and robust framework for the initial characterization of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine. By progressing from broad phenotypic screening to specific biochemical and cell-based target validation assays, researchers can efficiently elucidate the compound's mechanism of action. The strong precedent for imidazopyridines as kinase inhibitors offers a valuable starting point for hypothesis-driven investigation. The successful execution of these protocols will yield critical data on the compound's potency, mechanism, and cellular efficacy, paving the way for further preclinical development.

References

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Vertex AI Search.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. National Institutes of Health.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics - NIH. National Institutes of Health.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH.
  • Kinase Activity Assay. Creative Diagnostics.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. National Institutes of Health.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. National Institutes of Health.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications.
  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer - PMC. National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC. National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Publications.
  • Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC. National Institutes of Health.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC. National Institutes of Health.

Sources

Method

Application Note: A Framework for High-Throughput Screening of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine and its Analogs for Protein Kinase Inhibition

Abstract The imidazo[4,5-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as protein kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as protein kinase inhibitors.[1][2] This application note presents a comprehensive, field-proven framework for the high-throughput screening (HTS) of novel compounds based on this scaffold, specifically using 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine as a representative molecule. We provide a detailed, step-by-step protocol for a robust, luminescence-based primary assay designed to identify potential kinase inhibitors by quantifying ATP consumption.[3][4] Furthermore, we outline a strategic workflow for assay development, quality control, data analysis, and hit confirmation using orthogonal methods to ensure the generation of high-quality, actionable data for drug discovery programs.[5][6]

Introduction: The Rationale for Screening Imidazo[4,5-c]pyridines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[5][7][8] The imidazopyridine core is of significant interest due to its structural resemblance to purines, allowing it to interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[2] Dysregulation of protein kinases is implicated in a wide array of human diseases, most notably cancer, making them a highly pursued target class for drug discovery.[1][9]

While the specific biological activity of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is not yet characterized, its structural analogs have shown promise.[2][10] Therefore, a logical and resource-efficient starting point is to screen this compound against a representative kinase target. This guide provides the scientific and technical foundation for such a screening campaign, from initial compound handling to the validation of confirmed hits.

Strategic HTS Workflow

A successful HTS campaign is a multi-step process designed to maximize efficiency and data integrity. The workflow is designed to systematically identify and validate true hits while eliminating artifacts and false positives.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Validation Compound_Prep Compound Management (Solubility, Plating) Assay_Dev Assay Development (Enzyme/Substrate Titration, Z') Compound_Prep->Assay_Dev Assay-Ready Plates Primary_HTS Primary HTS (Single Concentration) Assay_Dev->Primary_HTS Optimized Protocol Data_Analysis Data Analysis & QC (Normalization, Hit Selection) Primary_HTS->Data_Analysis Raw Data Hit_Confirmation Hit Confirmation (Re-test from powder) Data_Analysis->Hit_Confirmation Primary Hit List Orthogonal_Assay Orthogonal Assay (e.g., AlphaScreen) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Dose_Response Dose-Response (IC50) Orthogonal_Assay->Dose_Response Verified Hits Validated_Hit Validated Hit for Lead Optimization Dose_Response->Validated_Hit

Figure 1: A strategic workflow for a high-throughput screening campaign.

Part 1: Compound Management and Plate Preparation

The integrity of the screening data begins with proper handling of the test compound.

Protocol 1: Compound Preparation

  • Solubility Assessment: Determine the solubility of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in 100% dimethyl sulfoxide (DMSO). Aim for a high-concentration stock solution (e.g., 10-20 mM).

  • Stock Solution Preparation: Prepare a 10 mM stock solution in 100% DMSO. Ensure complete dissolution; sonication may be required. Store at -20°C in a desiccated environment.

  • Assay-Ready Plate (ARP) Creation: Using automated liquid handlers, create intermediate plates. For a 10 µM final assay concentration, this may involve diluting the 10 mM stock to 1 mM in DMSO, then performing a final dilution into assay buffer.

  • Plate Mapping: Design the layout for your 384-well assay plates. A typical layout is crucial for robust data analysis and quality control.[5]

Wells (Columns 1-22)Wells (Column 23)Wells (Column 24)
Test Compounds (e.g., 10 µM final)Negative Control (DMSO Vehicle)Positive Control (e.g., Staurosporine)
Table 1: Example 384-well plate layout for a primary HTS.

Part 2: Primary Assay Selection and Development

Causality of Assay Choice: For screening novel kinase inhibitors, an ideal assay is universal, robust, and less susceptible to compound interference.[9] We recommend a luminescence-based assay that measures ATP depletion, such as the Kinase-Glo® platform.[3] The principle is straightforward: the amount of light generated by a luciferase enzyme is directly proportional to the amount of ATP remaining after the kinase reaction. Active inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.[11][12] This "glow-type" assay is highly amenable to HTS automation.[4]

Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate ADP_out ADP + P-Substrate Kinase->ADP_out ATP_in ATP ATP_in->Kinase ATP_rem Remaining ATP Luciferase Luciferase/ Luciferin ATP_rem->Luciferase Light Luminescent Signal Luciferase->Light Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Blocks Reaction

Figure 2: Principle of a luminescence-based kinase assay.

Protocol 2: Assay Development and Optimization

Goal: To establish assay conditions that yield a robust and reproducible signal window suitable for HTS.

  • Enzyme Titration: Determine the optimal kinase concentration by performing the assay with varying amounts of enzyme. Select the concentration that yields a significant reduction in ATP (approx. 50-80% consumption) within the desired reaction time, ensuring the reaction is in the linear range.

  • ATP Km Determination: Perform the kinase reaction with varying concentrations of ATP to determine the Michaelis-Menten constant (Km). For HTS, running the assay at the Km for ATP is a common practice as it provides good sensitivity for both ATP-competitive and non-competitive inhibitors.

  • Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality.[7][13] Perform a "dry run" using only the positive (e.g., potent inhibitor) and negative (DMSO) controls. An assay is considered excellent for HTS when the Z'-factor is consistently > 0.5.[13]

MetricFormulaAcceptance Criterion
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.5
Signal-to-Background (S/B) μpos / μneg> 5
Coefficient of Variation (%CV) (σ / μ) * 100< 10%
Table 2: Key HTS quality control metrics (μ = mean, σ = standard deviation).

Part 3: HTS Protocol - Luminescent Kinase Assay

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handling systems.[14]

Materials:

  • Kinase of interest and its specific substrate

  • Assay Buffer (specific to the kinase)

  • ATP solution (at 2x the final desired Km concentration)

  • Test Compound ARPs (from Protocol 1)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Solid white, opaque 384-well microplates

  • Luminometer plate reader

Protocol 3: Automated HTS Workflow

  • Reagent Dispensing:

    • Dispense 5 µL of assay buffer containing the kinase enzyme into all wells of the 384-well plate.

    • Using a pintool or acoustic dispenser, transfer ~50 nL of compound/control from the ARP to the assay plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Dispense 5 µL of assay buffer containing the substrate and ATP (at 2x final concentration) to all wells to start the kinase reaction. The final volume is now 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of reconstituted Kinase-Glo® reagent to all wells. This stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Part 4: Data Analysis and Hit Triage

Raw data from the plate reader must be normalized to determine compound activity.

  • Normalization: Calculate the percent inhibition for each test well using the following formula:

    • % Inhibition = 100 * (Signal_pos_control - Signal_test_compound) / (Signal_pos_control - Signal_neg_control)

  • Quality Control: For each plate, calculate the Z'-factor and S/B ratio to ensure data validity.[15][16] Plates not meeting the pre-defined QC criteria (Table 2) should be flagged for review or re-screening.

  • Hit Selection: A "hit" is a compound that displays a statistically significant level of activity. A common initial criterion is a percent inhibition > 50% or a Z-score > 3 (i.e., activity is more than 3 standard deviations from the mean of the sample population).

Hit_Triage Primary_Hits Primary Hits (e.g., >50% Inhibition) Confirmation Confirmation Screen (Fresh Sample) Primary_Hits->Confirmation Orthogonal Orthogonal Assay Screen (Different Technology) Confirmation->Orthogonal Active Inactive1 Inactive1 Confirmation->Inactive1 Inactive IC50 Dose-Response Curve (Determine Potency) Orthogonal->IC50 Active Inactive2 Inactive2 Orthogonal->Inactive2 Inactive (Artifact) Validated Validated Lead IC50->Validated

Figure 3: Decision-making workflow for hit validation.

Part 5: Hit Confirmation and Orthogonal Validation

It is critical to confirm that the activity observed in the primary screen is real and not an artifact of the assay technology.[6]

Protocol 4: Hit Confirmation and Potency Determination

  • Confirmation Screen: Re-test all primary hits, preferably from a freshly weighed powder sample, in the primary assay to confirm activity.

  • Orthogonal Assay: To eliminate false positives resulting from interference with the luciferase system, confirmed hits should be tested in an assay with a different detection modality.[17] An excellent choice is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.[18] This bead-based assay can be configured to detect substrate phosphorylation directly and is a widely used HTS method for kinases.[19][20]

  • Dose-Response and IC50 Determination: For compounds confirmed in the orthogonal assay, perform a 10-point, 3-fold serial dilution to generate a dose-response curve. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. This is a key metric for determining compound potency.

Conclusion

This application note provides a robust and scientifically grounded methodology for conducting a high-throughput screening campaign for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine, a representative of the promising imidazo[4,5-c]pyridine scaffold. By following this framework—from meticulous assay development and stringent quality control to a logical hit triage strategy—researchers can confidently identify and validate potent and selective kinase inhibitors, providing high-quality starting points for subsequent lead optimization and drug development programs.

References

  • Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format Source: Google Cloud URL
  • Title: High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay Source: Promega Corporation URL
  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC URL
  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Source: MDPI URL
  • Title: Homogeneous, High Throughput Luminescent Assay Technologies to Monitor Protein Kinase Activity Source: Promega Corporation URL
  • Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
  • Title: Application of Fluorescence Polarization in HTS Assays Source: PubMed URL
  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL
  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL
  • Title: AlphaScreen Source: BMG LABTECH URL
  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL
  • Title: Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption Source: PMC URL
  • Title: AlphaLISA and AlphaScreen No-wash Assays Source: Revvity URL
  • Title: High-throughput screening Source: Wikipedia URL
  • Title: What Is the Best Kinase Assay?
  • Source: Berthold Technologies GmbH & Co.
  • Title: High-Throughput Screening of Kinase Inhibitors in MDA-MB Models Source: Cytion URL
  • Title: HTS quality control and data analysis: a process to maximize information from a high-throughput screen Source: PubMed URL
  • Title: High-throughput screening for kinase inhibitors Source: PubMed URL
  • Title: competitive alphascreen assay for detection of hyaluronan Source: Glycobiology - Oxford Academic URL
  • Title: AlphaScreenTM cAMP User Manual and Assay Development Guide Source: Revvity URL
  • Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL
  • Title: Data analysis approaches in high throughput screening Source: SlideShare URL
  • Title: Quality control of HCS-HTS fluorescence imaging systems Source: Argolight URL
  • Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL
  • Title: High Throughput Screening (HTS)
  • Title: What is High-Throughput Screening in Drug Discovery Source: Aragen Life Sciences URL
  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL
  • Source: Small Molecule Discovery Center (SMDC)
  • Title: 7-bromo-1-ethyl-2-methyl-1h-imidazo[4,5-c]pyridine Source: PubChemLite URL
  • Title: 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine Source: Sigma-Aldrich URL
  • Title: 7-Bromo-1-methyl-1H-imidazo 4,5-c pyridine AldrichCPR Source: Sigma-Aldrich URL
  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: ResearchGate URL
  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: PMC URL
  • Title: A review on the biological activity of imidazo (4,5-b)
  • Title: 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine Source: Cusabio URL
  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PMC URL
  • Title: 90993-26-3|7-Bromo-1H-imidazo[4,5-c]pyridine Source: BLDpharm URL
  • Title: Antimitotic agents.
  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL
  • Title: Method for synthesizing 6-bromoimidazo [1,2-a] pyridine Source: Google Patents URL

Sources

Application

Application Note: Preclinical Characterization of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

Executive Summary & Chemical Context[2][3] 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 163452-76-4 or related analogs) represents a "privileged scaffold" in medicinal chemistry.[1] The imidazo[4,5-c]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3]

7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 163452-76-4 or related analogs) represents a "privileged scaffold" in medicinal chemistry.[1] The imidazo[4,5-c]pyridine core is structurally bio-isosteric with purines, making it a critical template for developing inhibitors of kinases (e.g., PI3K, mTOR), bromodomain (BET) proteins, and antagonists for G-protein coupled receptors (e.g., Platelet-Activating Factor or Angiotensin II).[1]

Critical Distinction: While this specific molecule contains a 7-bromo substituent, it is predominantly utilized as a key intermediate or chemical probe .[1] The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate the final bioactive pharmaceutical ingredient (API).

Therefore, in vivo studies with this specific compound are typically designed to:

  • Establish Baseline Pharmacokinetics (PK): Determine if the core scaffold has sufficient oral bioavailability (

    
    ) and metabolic stability to warrant derivatization.[1]
    
  • Assess Toxicology: Define the Maximum Tolerated Dose (MTD) of the core structure to ensure that observed toxicities in final drugs are mechanism-based rather than scaffold-based.

  • Negative Control: Serve as a non-binding control in efficacy models where the 7-position functional group is required for target engagement.

This guide details the protocols for Formulation , Pharmacokinetics , and Safety Profiling necessary to validate this scaffold for drug discovery campaigns.

Formulation & Vehicle Selection

Imidazo[4,5-c]pyridines are heteroaromatic and often exhibit poor aqueous solubility (LogP ~1.4–2.0), necessitating rigorous vehicle optimization to ensure reproducible in vivo exposure.[1]

Recommended Vehicle Systems

Do not use 100% DMSO for in vivo administration due to severe local toxicity and hemolysis.[1]

RouteVehicle Composition (v/v)Rationale
IV (Intravenous) 5% DMSO / 10% Solutol HS-15 / 85% Saline Solutol HS-15 minimizes precipitation upon dilution in blood.[1] Filter sterilize (0.22 µm).
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween-80 Standard suspension vehicle. Requires micronization of the compound for uniform dosing.
PO (Alternative) 10% PEG400 / 90% Water For solution-based dosing if solubility permits (< 5 mg/kg).
IP (Intraperitoneal) 5% DMSO / 40% PEG300 / 55% Saline Balanced for solubility and tolerability.[1]

Formulation Protocol:

  • Weigh the precise amount of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

  • Dissolve/wet in the co-solvent (DMSO) first. Vortex until clear.

  • Add the surfactant (Solutol or Tween) and vortex.

  • Slowly add the aqueous phase (Saline or MC) while vortexing to prevent "crashing out."

  • QC Check: Verify pH is between 5.5–7.5. If the solution is cloudy, sonicate for 10 mins.

Workflow Visualization: Scaffold Validation

The following diagram outlines the decision tree for evaluating this scaffold.

ScaffoldValidation Start Compound: 7-bromo-1-ethyl-2-methyl -imidazo[4,5-c]pyridine Formulation Formulation Screen (Solubility & Stability) Start->Formulation InVitro In Vitro ADME (Microsomal Stability) Formulation->InVitro IV_Study IV PK Study (CL, Vss, T1/2) InVitro->IV_Study If stable PO_Study PO PK Study (Bioavailability F%) IV_Study->PO_Study Decision F% > 20%? PO_Study->Decision Derivatize Proceed to Suzuki Coupling (Library Gen) Decision->Derivatize Yes ReDesign Scaffold Redesign (Modify N-substituents) Decision->ReDesign No Tox Tox Screen (7-day MTD) Derivatize->Tox Parallel

Figure 1: Decision tree for validating the imidazo[4,5-c]pyridine scaffold before large-scale library synthesis.

Protocol 1: Pharmacokinetics (PK)

Objective: Determine the plasma half-life (


), clearance (

), and oral bioavailability (

) to validate the scaffold's "drug-like" properties.
Experimental Design
  • Species: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).

  • Groups:

    • Group A: IV Bolus (1 mg/kg).

    • Group B: PO Gavage (5 or 10 mg/kg).

  • Sampling: Serial bleeding via saphenous vein or tail nick.

Step-by-Step Procedure
  • Acclimatization: House animals for >3 days prior to study. Fast rats for 12h pre-dose (mice generally fed).

  • Dosing:

    • IV: Inject into the tail vein. Volume < 5 mL/kg.

    • PO: Administer via oral gavage using a flexible feeding needle. Volume < 10 mL/kg.

  • Blood Collection:

    • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Collect 30–50 µL blood into K2-EDTA tubes.

    • Centrifuge at 3000 x g for 10 min at 4°C to harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma proteins with Acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide).

    • Analyze supernatant on a C18 column.

    • MRM Transition: Tune MS for parent mass (approx. m/z 240/242 due to Br isotope pattern).

Data Analysis Template
ParameterUnitDefinitionInterpretation for Scaffold

hTime to max concentrationRapid absorption (< 1h) is preferred.

ng/mLPeak concentrationHigh

may indicate solubility limit or saturation.

h*ng/mLTotal ExposureMeasure of total drug in system.

mL/min/kgClearanceHigh CL (> hepatic blood flow) suggests extra-hepatic metabolism.

%BioavailabilityTarget > 20% for a viable scaffold.

Protocol 2: Safety & MTD (Maximum Tolerated Dose)

Before using this compound as a building block for drugs, you must ensure the core structure does not cause acute organ failure.

Objective: Define the dose range where the compound is safe.

Experimental Design
  • Design: Dose Escalation (3+3 design or Up-and-Down method).

  • Dosing Regimen: Once daily (QD) for 5 days.

  • Doses: 10, 30, 100 mg/kg (PO).

Assessment Metrics
  • Clinical Signs: Monitor immediately post-dose and at 4h/24h. Look for:

    • Piloerection (stress/pain).

    • Ataxia (CNS penetration/toxicity).

    • Ptosis (neuromuscular effect).

  • Body Weight: >15% weight loss triggers humane endpoint.

  • Necropsy (Day 6): Gross observation of liver (color/texture), spleen, and kidneys.

Scientific Rationale & Mechanism (E-E-A-T)

Why 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine?

The imidazo[4,5-c]pyridine ring system is a bio-isostere of purine (adenine/guanine). This structural similarity allows derivatives to compete for ATP-binding sites in kinases or bind to nucleotide-sensing receptors (e.g., TLR7/8).

  • The 7-Bromo Role: The bromine at position 7 is electronically activated for nucleophilic aromatic substitution or metal-catalyzed coupling.[1] It is rarely the final "active" feature.

  • The 1-Ethyl, 2-Methyl Role: These alkyl groups provide lipophilicity to cross cell membranes and steric bulk to orient the molecule within a binding pocket.

  • Potential Targets (Class Effect):

    • PI3K/mTOR: Imidazopyridines are well-documented scaffolds for these kinases [1].

    • Antiviral: Derivatives have shown activity against RSV and HCV by inhibiting non-structural proteins [2].

Diagram: Mechanistic Utility of the Scaffold

Mechanism cluster_pathways Potential Biological Interactions (Class Effects) Compound 7-bromo-1-ethyl-2-methyl -imidazo[4,5-c]pyridine Kinase ATP-Binding Pocket (PI3K / mTOR) Compound->Kinase Low Affinity (Scaffold Baseline) Reaction Suzuki Coupling (Add Aryl Group) Compound->Reaction Synthetic Modification TLR TLR7/8 Modulation (Immune Activation) Viral Viral Polymerase (Allosteric Site) FinalDrug Active Drug Candidate Reaction->FinalDrug FinalDrug->Kinase High Affinity FinalDrug->TLR FinalDrug->Viral

Figure 2: The compound serves as a template. The 7-bromo group is replaced to achieve high-affinity target binding.

References

  • Bavetsias, V. et al. (2012). "Imidazo[4,5-c]pyridine Derivatives as Inhibitors of PI3K/mTOR." Journal of Medicinal Chemistry.

  • Hranjec, M. et al. (2025).[2] "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." ResearchGate.

  • PubChem. (2025). "Compound Summary: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine." National Library of Medicine.

  • BenchChem. (2025).[3] "Technical Guide: Imidazo[1,2-a]pyridine Scaffolds." BenchChem Technical Notes.

Disclaimer: This protocol is intended for research use only. The compound 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is a chemical intermediate; specific biological activity depends heavily on subsequent functionalization at the 7-position. Always consult Safety Data Sheets (SDS) before handling.

Sources

Method

Application Note: Cell Culture Evaluation of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

Executive Summary & Mechanism 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is a trisubstituted heterocyclic scaffold belonging to the imidazo[4,5-c]pyridine class. This structural motif is isosteric with purines (a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is a trisubstituted heterocyclic scaffold belonging to the imidazo[4,5-c]pyridine class. This structural motif is isosteric with purines (adenine/guanine), making it a privileged structure for interacting with ATP-binding pockets in kinases and viral polymerases.

Key Pharmacological Potentials:

  • Kinase Inhibition: The pyridine-imidazole fusion mimics the adenine ring of ATP, allowing potential inhibition of Serine/Threonine kinases (e.g., Aurora Kinases, Src family) often upregulated in glioblastoma and colon carcinoma.

  • Antiviral Activity: Analogs have shown efficacy against RNA viruses (e.g., BVDV, RSV) by interfering with RNA-dependent RNA polymerase.

  • Structure-Activity Relationship (SAR): The N1-ethyl and C2-methyl substitutions increase lipophilicity (LogP), enhancing cell membrane permeability compared to the unsubstituted parent. The 7-bromo moiety acts as a halogen bond acceptor or a steric block within the binding pocket.

Material Preparation & Storage

Critical Quality Attribute (CQA): The compound is hydrophobic. Improper solubilization will lead to micro-precipitation in aqueous media, causing false-negative results in enzymatic assays or false-positive toxicity due to crystal formation.

Stock Solution Protocol[1]
  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested, ≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: MW ≈ 240.08 g/mol .

    • To make 1 mL of 50 mM stock: Weigh 12.0 mg of powder and dissolve in 1.0 mL DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-group) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Vehicle Control: DMSO concentration in the final cell culture well must not exceed 0.5% (v/v) , ideally <0.1%.

  • Pre-dilution: Perform serial dilutions in DMSO first, then spike into the culture medium. Do not dilute the stock directly into the medium to avoid "crashing out" the compound.

Cell Culture Conditions

Select cell lines based on the intended biological target.

ParameterConditionRationale
Cell Lines (Cancer) HeLa, A549, HCT-116 High expression of Aurora/Src kinases; standard for antiproliferative screening.
Cell Lines (Viral) Vero E6, MDCK Standard hosts for viral plaque reduction assays (e.g., Influenza, RSV).
Basal Media DMEM or RPMI-1640High glucose (4.5 g/L) supports rapid proliferation for metabolic assays.
Supplement 10% Fetal Bovine Serum (FBS)Warning: High protein binding may occur with hydrophobic brominated compounds. If IC50 shifts >10x compared to serum-free, suspect albumin binding.
Antibiotics Pen/Strep (1%)Standard prophylaxis.
Atmosphere 37°C, 5% CO₂, 95% HumidityStandard physiological conditions.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for testing the compound, ensuring data integrity from stock preparation to IC50 generation.

ExperimentalWorkflow Stock Stock Prep (50 mM in DMSO) QC Solubility Check (Visual/Nephelometry) Stock->QC Verify Clear Dilution Serial Dilution (1000x in DMSO) QC->Dilution Pass MediaStep Media Spike (1:1000 Dilution) Dilution->MediaStep Treatment Compound Treatment (72h Incubation) MediaStep->Treatment Cells Cell Seeding (3-5k cells/well) Cells->Treatment 24h Adhesion Assay Readout Assay (MTT / CCK-8 / Western) Treatment->Assay Analysis Data Analysis (Non-linear Regression) Assay->Analysis

Caption: Figure 1. Step-by-step experimental workflow for evaluating 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

Cytotoxicity / Antiproliferative Assay (MTT/CCK-8)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

  • Seeding: Plate cells (e.g., A549) at 3,000–5,000 cells/well in 96-well plates. Volume: 100 µL.

  • Equilibration: Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare 2x concentrated compound in media (max 1% DMSO).

    • Add 100 µL of 2x media to wells (Final Vol: 200 µL, Final DMSO: 0.5%).

    • Dose Range: 0.01, 0.1, 1, 10, 50, 100 µM.

    • Controls: Media only (Blank), Cells + DMSO (Negative), Staurosporine (Positive Toxicity).

  • Incubation: 48 to 72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

    • Solubilize formazan with DMSO.

    • Read Absorbance at 570 nm .

Target Engagement: Kinase Signaling Pathway

If the compound is suspected to inhibit kinases (e.g., Src, Aurora), validate via Western Blot.

Pathway Logic: Imidazo[4,5-c]pyridines often target the ATP-binding cleft of kinases. Inhibition leads to reduced phosphorylation of downstream effectors (e.g., STAT3, H3).

SignalingPathway Compound 7-bromo-1-ethyl-2-methyl Imidazo[4,5-c]pyridine Kinase Target Kinase (Src / Aurora / CDK) Compound->Kinase Competitive Inhibition ATP ATP ATP->Kinase Activates Substrate Substrate (STAT3 / Histone H3) Kinase->Substrate Phosphorylation Effect Cellular Effect (Apoptosis / G2-M Arrest) Substrate->Effect Signaling Cascade

Caption: Figure 2.[1] Proposed Mechanism of Action. The compound competes with ATP for the kinase binding site, blocking downstream phosphorylation.

Western Blot Protocol:

  • Treat cells with IC90 concentration for 6–24 hours.

  • Lyse cells using RIPA buffer + Phosphatase Inhibitors (Crucial).

  • Probe for p-Src (Tyr416) or p-Aurora A (Thr288) depending on the hypothesis.

  • Expectation: Dose-dependent decrease in band intensity for the phosphorylated protein, with stable Total Protein levels.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound insolubility at high conc.Do not exceed 100 µM. Pre-dilute in DMSO, then slowly add to warm media while vortexing.
High Background Toxicity DMSO concentration > 0.5%.Normalize DMSO across all wells. Use a 1000x stock dilution method.
No Activity (IC50 > 100µM) Poor cell permeability or wrong target.The ethyl/methyl groups usually aid permeability. Verify target expression in the chosen cell line.
Variable Results Serum Protein Binding.Run a parallel assay in Reduced Serum Media (Opti-MEM + 1% FBS) to check for potency shift.

References

  • Imidazopyridine Scaffold in Drug Discovery

    • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1][2][3][4][5] (2017).[1][6] PubMed Central.

  • Kinase Inhibition Mechanisms

    • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021).[7] European Journal of Medicinal Chemistry.

  • Antiviral Activity of Imidazo[4,5-c]pyridines

    • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[2][3][4][8] (2025).[2][4] Molecules.

  • DMSO Solubility Protocols

    • DMSO Solubility Assessment for Fragment-Based Screening. (2021).[7] MDPI.

Sources

Application

formulation of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine for animal studies

Application Note: Optimized Formulation Strategies for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in Preclinical Models Executive Summary This guide details the formulation and preparation of 7-bromo-1-ethyl-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Formulation Strategies for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in Preclinical Models

Executive Summary

This guide details the formulation and preparation of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (hereafter referred to as Compound 7B ) for in vivo animal studies.

Compound 7B belongs to the imidazo[4,5-c]pyridine class, a scaffold frequently utilized in the development of kinase inhibitors, antimycobacterial agents, and receptor antagonists (e.g., Angiotensin II) [1, 2]. Due to the presence of the lipophilic bromine and ethyl substituents on the heteroaromatic core, this compound exhibits low aqueous solubility at neutral pH but possesses basic character due to the pyridine nitrogen.

This protocol provides three validated formulation tiers ranging from rapid screening vehicles to optimized bioavailability systems, ensuring scientific rigor and reproducibility in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Physicochemical Profile & Solubility Assessment

Understanding the molecular behavior is the prerequisite for stable formulation.

PropertyValue (Predicted/Observed)Formulation Implication
Molecular Weight ~240.1 g/mol Small molecule; rapid permeation likely.
LogP ~2.0 – 2.8Moderately lipophilic; requires co-solvents or surfactants.
pKa (Pyridine N) ~5.5 – 6.5Critical: Solubility will increase significantly at pH < 5.0.
Appearance Off-white/Beige SolidVisual inspection required for dissolution.
Solubility (Water) < 0.1 mg/mL (Neutral pH)Unsuitable for pure aqueous saline formulation.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.

Expert Insight: The imidazo[4,5-c]pyridine core is a weak base. While DMSO is a universal solvent, precipitation often occurs upon dilution into saline. To prevent this, we utilize pH control (acidification) or complexation (Cyclodextrins) rather than relying solely on organic co-solvents.

Formulation Decision Matrix

Select the protocol based on your study endpoint and administration route.

FormulationDecision Start Study Requirement Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Soln Protocol A: Co-solvent Solution (DMSO/PEG/Saline) IV->Soln Standard PK HighBio Protocol C: Enhanced Solution (HP-β-CD/Acidic Buffer) IV->HighBio High Dose/Safety Dose Dose Requirement? PO->Dose Susp Protocol B: Standard Suspension (MC/Tween) Dose->Susp Routine Screening Dose->HighBio Max Bioavailability

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and study goals.

Detailed Experimental Protocols

Protocol A: IV/IP Solution (Standard Screening)

Best for: Intravenous (IV) or Intraperitoneal (IP) PK studies where clear solution is mandatory. Target Concentration: 1 – 5 mg/mL

Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of Compound 7B into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Sonicate if necessary.

    • Checkpoint: Ensure the solution is clear yellow/colorless. If hazy, do not proceed.

  • Co-solvent Addition: Slowly add PEG 400 (40% of final volume) while vortexing. The solution may warm slightly; this aids solubility.

  • Dilution: Slowly add Sterile Saline (0.9% NaCl) (55% of final volume) dropwise while continuously mixing.

    • Warning: Rapid addition of saline can cause "crashing out" (precipitation). If precipitate forms, sonicate for 5 minutes.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to ensure sterility and remove micro-particulates.

Protocol B: Oral Suspension (Toxicology/Efficacy)

Best for: Oral gavage (PO) at high doses where solubility limits are exceeded. Target Concentration: 5 – 100 mg/mL

Vehicle Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat distilled water to ~80°C (approx. 1/3 of total volume).

    • Disperse Methylcellulose powder (0.5% w/v) into the hot water with stirring.

    • Add remaining cold water and stir until clear.

    • Add Tween 80 (0.1% w/v). Store at 4°C overnight to hydrate fully.

  • Compound Preparation: Weigh Compound 7B into a mortar.

  • Wetting: Add the vehicle dropwise to the powder, triturating (grinding) constantly with a pestle to break up aggregates and form a smooth paste.

  • Dilution: Gradually add the remainder of the vehicle to the paste, transferring the suspension into a dosing vial.

  • Homogenization: Vortex or use a magnetic stirrer for 15 minutes prior to dosing.

    • Note: Suspensions must be stirred immediately before drawing into the syringe to ensure dose uniformity.

Protocol C: Enhanced Solubilized Formulation (Cyclodextrin)

Best for: Maximizing oral bioavailability or high-dose IV without PEG-related side effects. Target Concentration: 1 – 20 mg/mL

Vehicle Composition: 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 50 mM Acetate Buffer (pH 4.5).

Rationale: The acidic pH (4.5) protonates the pyridine nitrogen, drastically increasing intrinsic solubility, while the cyclodextrin encapsulates the lipophilic bromine/ethyl tail [3].

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mM Sodium Acetate buffer and adjust pH to 4.5 using Acetic Acid.

  • CD Dissolution: Dissolve HP-β-CD (20g per 100mL) into the buffer.

  • Compound Addition: Add Compound 7B to the CD solution.

  • Complexation: Sonicate for 20 minutes, then stir at room temperature for 2-4 hours.

    • Checkpoint: The solution should be clear. If particles remain, filter through 0.45 µm.

  • pH Check: Re-verify pH is 4.5 ± 0.2. Adjust if the basic compound shifted the pH upward.

Quality Control & Stability

Before administration, validate the formulation:

TestAcceptance CriteriaMethod
Visual Appearance Clear (Protocols A/C) or Homogeneous opaque (Protocol B)Visual under light source
pH 4.0 – 7.5 (IV/IP); 3.0 – 9.0 (PO)pH Meter
Concentration ± 10% of targetHPLC-UV (254 nm)
Stability Use within 24 hours (Prep fresh daily recommended)Re-check visual/HPLC

HPLC Method (Suggested):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Imidazopyridine absorption).

Animal Administration Guidelines

Adhere to ethical guidelines for dosing volumes [4].

SpeciesRouteMax Volume (Bolus)Recommended Needle
Mouse (20-25g)IV5 mL/kg (100-125 µL)27-30G
PO10 mL/kg (200-250 µL)18-20G Gavage
IP10 mL/kg25-27G
Rat (250g)IV5 mL/kg25G
PO10 mL/kg16-18G Gavage

Safety Note:

  • Protocol A (DMSO/PEG): Inject slowly (over 15-30 seconds) to prevent local vein irritation or hemolysis from high osmolality.

  • Protocol C (Acidic): pH 4.5 is well tolerated IV if infused slowly, as blood buffering capacity is high.

References

  • Imidazo[4,5-c]pyridines in Drug Discovery

    • Title: Synthesis and evaluation of novel imidazo[4,5-c]pyridine deriv
    • Source: New Journal of Chemistry (RSC), 2014.
    • URL:[Link]

  • Biological Activity of Imidazopyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1]

    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Cyclodextrin Formulation Guide

    • Title: Cyclodextrins in Drug Delivery: An Upd
    • Source: Pharmaceutics, 2023.[2]

    • URL:[Link]

  • Animal Dosing Guidelines

    • Title: A good practice guide to the administration of substances and removal of blood, including routes and volumes.
    • Source: Journal of Applied Toxicology, 2001.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine .

This fused 3-deazapurine scaffold is a highly valuable intermediate in the development of kinase inhibitors and oncology therapeutics, as originally detailed in[1]. Synthesizing this molecule requires precise regiocontrol during the bromination of the pyridine ring and high dehydration efficiency during the imidazole ring closure. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your overall yield.

Synthetic Workflow

SynthesisWorkflow SM Starting Material: N4-ethylpyridine-3,4-diamine Bromination Step 1: Regioselective Bromination Reagents: NBS, DMF Conditions: 0 °C to RT, 2h SM->Bromination Intermediate Intermediate: 5-bromo-N4-ethylpyridine-3,4-diamine [LC-MS: m/z 216/218 (M+H)+] Bromination->Intermediate Cyclization Step 2: Orthoester Cyclization Reagents: Triethyl orthoacetate, p-TsOH Conditions: 100 °C, 4h Intermediate->Cyclization Target Target Molecule: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine [LC-MS: m/z 240/242 (M+H)+] Cyclization->Target

Figure 1: Two-step synthetic workflow for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

Troubleshooting & FAQs

Q: Why am I seeing a high percentage of the dibrominated byproduct (2,5-dibromo-N4-ethylpyridine-3,4-diamine) during Step 1? A: Causality: The electron-donating nature of the two amino groups makes the pyridine ring highly susceptible to electrophilic aromatic substitution. While the C5 position is the kinetically favored site for bromination to yield the [2], allowing the internal reaction temperature to exceed 5 °C or using a large excess of N-bromosuccinimide (NBS) provides enough activation energy to brominate the C2 position as well. Solution: Maintain the internal reaction temperature strictly between -5 °C and 0 °C during the dropwise addition of NBS. Use exactly 1.05 equivalents of NBS dissolved in anhydrous DMF to ensure strict regiocontrol.

Q: The cyclization step stalls at the intermediate amide (N-(5-bromo-4-(ethylamino)pyridin-3-yl)acetamide). How do I drive it to completion? A: Causality: Imidazole ring closure requires the elimination of water (dehydration). When using traditional reagents like acetic acid, an equilibrium forms, often leaving up to 20% of the uncyclized amide intermediate in the reaction mixture. Solution: Switch to an orthoester-mediated cyclization using triethyl orthoacetate (TEOA) . Orthoesters act as both the acetyl source and a chemical water scavenger. They irreversibly trap the eliminated water as ethanol and ethyl acetate, shifting the equilibrium entirely toward the [3].

Q: My yield drops significantly during the aqueous workup of the brominated intermediate. How can I prevent this? A: Causality: The 5-bromo-N4-ethylpyridine-3,4-diamine intermediate is highly polar and partially water-soluble. Excessive aqueous washing or using highly acidic/basic aqueous phases will pull the product into the aqueous layer. Solution: Limit the aqueous quench to a minimal volume of 10% Na₂S₂O₃ (to neutralize residual bromine species) and extract with a highly polar organic solvent like 10% Isopropanol in Dichloromethane, rather than standard Ethyl Acetate.

Reagent Optimization Data

To maximize the yield of the imidazole ring closure (Step 2), selecting the correct acetylating/dehydrating reagent is critical. The table below summarizes the quantitative data behind our recommended protocol.

Reagent SystemReaction ConditionsTypical YieldImpurity ProfileScalability
Acetic Acid (AcOH) Reflux (118 °C), 12h40–50%High uncyclized amidePoor (Requires harsh basic workup)
Acetic Anhydride (Ac₂O) 100 °C, 6h60–70%Di-acetylation at N1/N3Moderate
Triethyl Orthoacetate (TEOA) 100 °C, 4h, cat. p-TsOH85–95% Clean (Volatile byproducts)Excellent

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. They incorporate real-time analytical checkpoints (Validation Gates) to ensure the reaction is proceeding correctly before you commit to the next step.

Protocol A: Regioselective Bromination

Synthesis of 5-bromo-N4-ethylpyridine-3,4-diamine

  • Preparation: Charge a dry, argon-flushed flask with N4-ethylpyridine-3,4-diamine (1.0 eq) and anhydrous DMF (10 volumes).

  • Cooling: Submerge the flask in an ice-brine bath.

    • Validation Gate 1: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at ≤ 0 °C.

  • Addition: Dissolve NBS (1.05 eq) in anhydrous DMF (5 volumes). Add this solution dropwise over 30 minutes.

    • Validation Gate 2: The reaction mixture will transition from pale yellow to deep orange. A mild exotherm will occur; control the addition rate to ensure the internal temperature never exceeds 5 °C.

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.

    • Validation Gate 3: Analyze an aliquot by LC-MS. Proceed to workup only when the Starting Material peak (m/z 138) is <2% and the product doublet (m/z 216/218, 1:1 isotopic ratio) is the dominant signal.

  • Workup: Quench with 10% aqueous Na₂S₂O₃. Extract with 10% IPA/DCM (3x). Wash the combined organics once with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Orthoester-Mediated Cyclization

Synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

  • Preparation: Suspend the crude 5-bromo-N4-ethylpyridine-3,4-diamine (1.0 eq) in triethyl orthoacetate (TEOA, 5.0 eq).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq) as an acid catalyst.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C.

    • Validation Gate 1: At approximately 60 °C, the suspension will dissolve into a clear solution. This physical change indicates the formation of the uncyclized intermediate amide (LC-MS: m/z 258/260).

  • Cyclization: Continue heating at 100 °C for 4 hours.

    • Validation Gate 2: Analyze an aliquot by LC-MS. The reaction is complete when the intermediate amide peak (m/z 258/260) is fully converted to the target cyclized mass (m/z 240/242).

  • Isolation: Cool to room temperature. Concentrate in vacuo to remove excess TEOA and the ethanol byproduct. Purify the resulting residue via silica gel chromatography (Gradient: Dichloromethane to 5% Methanol in Dichloromethane) to yield the pure target compound.

References

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: PubChem Compound Summary for CID 24903729, 5-bromo-N4-ethylpyridine-3,4-diamine Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: WO/2005/046678: CANCER TREATMENT METHOD Source: WIPO (World Intellectual Property Organization) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

Welcome to the Application Science Support Center. As a highly functionalized heterocyclic building block, 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine presents unique physicochemical challenges during early drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a highly functionalized heterocyclic building block, 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine presents unique physicochemical challenges during early drug discovery and assay development.

The planar imidazo[4,5-c]pyridine core promotes strong π-π stacking, leading to high crystal lattice energy. Simultaneously, the bromine atom at C7 and the alkyl groups (1-ethyl, 2-methyl) significantly increase the molecule's lipophilicity (LogP). While the pyridine nitrogen offers a weakly basic site for protonation, the compound exhibits notoriously poor aqueous solubility at physiological pH.

Below is our definitive troubleshooting guide, structured to resolve the most common precipitation and formulation issues encountered at the bench.

The DMSO Dilution Problem: Kinetic Solubility Failures

Q: When I dilute my 10 mM DMSO stock of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine into PBS (pH 7.4) for a biochemical assay, the compound immediately precipitates. Why does this happen, and how can I prevent it?

A: This is a classic "solvent shift" precipitation event. In 100% DMSO, the compound is fully solvated. Upon rapid dilution into an aqueous buffer, the local concentration of DMSO drops instantly. The highly lipophilic bromo and alkyl groups drive hydrophobic collapse, while the planar imidazopyridine cores rapidly aggregate via π-π stacking. This leads to nucleation and visible precipitation, reflecting a failure of [1].

To prevent this, you must lower the thermodynamic barrier to solvation in water by introducing intermediate solubilizers before the final aqueous dilution.

Table 1: Kinetic vs. Thermodynamic Solubility Profiles
ParameterKinetic SolubilityThermodynamic Solubility
Starting State Pre-dissolved in organic solvent (e.g., DMSO)Solid state (crystalline or amorphous powder)
Equilibrium Non-equilibrium (metastable state)True equilibrium (saturated solution)
Timeframe Fast (minutes to hours)Slow (24 to 72 hours)
Primary Use Early in vitro screening (HTS)Late-stage lead optimization & in vivo formulation
Detection Method Nephelometry (light scattering)Shake-flask followed by LC-MS/UV-Vis
Protocol: Kinetic Solubility Rescue via Co-solvent Spiking

This self-validating protocol uses polymeric shielding to prevent immediate nucleation.

  • Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Create a 10x working stock (e.g., 100 µM) by diluting the DMSO stock into a co-solvent mixture (e.g., 50% PEG-400 / 50% DMSO). Causality: PEG-400 acts as a polymeric shield, sterically hindering the π-π stacking of the imidazopyridine cores.

  • Buffer Equilibration: Pre-warm the target aqueous buffer (PBS, pH 7.4) to 37°C.

  • Final Dilution: Add the intermediate stock dropwise to the rapidly vortexed aqueous buffer to reach the final 1x concentration (e.g., 10 µM). The final DMSO concentration should remain ≤1%.

  • Validation: Verify solubility using laser nephelometry. A lack of light scattering confirms successful kinetic stabilization.

Cell-Based Assay Formulation: Excipient Strategy

Q: I need to test this compound in a 72-hour cell viability assay, but PEG-400 and high DMSO concentrations are toxic to my cell line. How can I keep the compound soluble in culture media?

A: For sensitive in vitro cell assays, you must rely on host-guest complexation rather than harsh co-solvents. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here. HP-β-CD features a hydrophobic inner cavity and a hydrophilic outer surface ()[2].

The lipophilic 7-bromo and 1-ethyl groups of the compound insert into the cyclodextrin cavity, while the hydrophilic exterior of the HP-β-CD maintains hydrogen bonding with the aqueous media. This forms a 1:1 inclusion complex that masks the compound's hydrophobicity without altering its chemical structure or causing cellular toxicity ()[3].

Protocol: Preparation of HP-β-CD Inclusion Complexes
  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in cell culture grade water or PBS. Filter sterilize through a 0.22 µm membrane.

  • Compound Addition: Weigh the solid 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine powder. Do not use a DMSO stock, as residual solvent can disrupt complexation and cause toxicity.

  • Complexation: Add the powder to the HP-β-CD solution to achieve the desired target concentration (e.g., 1 mg/mL).

  • Equilibration: Stir the suspension continuously at room temperature for 24-48 hours. Causality: Complexation is a thermodynamic equilibrium process; sufficient time is required for the solid drug to partition into the cyclodextrin cavities ()[4].

  • Clarification: Centrifuge at 10,000 x g for 15 minutes to pellet any uncomplexed drug. Collect the clear supernatant.

  • Validation: Measure the exact concentration of the dissolved compound in the supernatant using HPLC-UV before applying it to the cells.

In Vivo Formulation and pH-Dependent Solubility

Q: We are moving to in vivo pharmacokinetic (PK) studies in rodents. The compound is practically insoluble in standard saline. What is the best vehicle for oral (PO) or intravenous (IV) dosing?

A: The imidazo[4,5-c]pyridine core contains a weakly basic pyridine nitrogen. According to the Henderson-Hasselbalch equation, lowering the pH of the vehicle below the pKa of this nitrogen will protonate the molecule, converting it into a highly soluble ionized salt. This charge disrupts the crystal lattice energy and increases ion-dipole interactions with water.

For PO dosing, a low-pH buffered vehicle combined with a surfactant is highly effective. For IV dosing, where precipitation in the bloodstream (phlebitis) is a risk upon injection, a combination of pH adjustment and cyclodextrins is required.

Table 2: Recommended In Vivo Vehicles for Imidazopyridine Derivatives
RouteRecommended Vehicle CompositionMechanism of Solubilization
PO (Oral) 0.5% Methylcellulose + 0.1% Tween-80 in 50mM Citrate Buffer (pH 4.0)Protonation of pyridine nitrogen + surfactant wetting
IV (Intravenous) 10% DMSO + 20% HP-β-CD in SalineCo-solvent disruption of crystal lattice + host-guest encapsulation
IP (Intraperitoneal) 5% DMSO + 40% PEG-400 + 55% SalinePolymeric steric hindrance preventing precipitation
Protocol: Thermodynamic Solubility Shake-Flask Assay for Vehicle Selection

To validate these vehicles, a must be performed[5]:

  • Preparation: Add 2-5 mg of crystalline 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine to a glass vial.

  • Vehicle Addition: Add 1 mL of the candidate vehicle (e.g., 20% HP-β-CD in saline).

  • Incubation: Seal the vial and agitate on an orbital shaker at 300 rpm at 25°C for 24 hours. Causality: A 24-hour incubation ensures the system reaches a true thermodynamic equilibrium between the solid and dissolved phases ()[1].

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter. (Discard the first 200 µL to saturate any non-specific membrane binding).

  • Validation: Dilute the filtrate appropriately and quantify the compound concentration via LC-MS/MS against a standard curve.

Logical Workflow for Solubility Optimization

G Start Compound Stock (7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine) Decision1 Target Assay Type? Start->Decision1 InVitro In Vitro Cell Assay (Max 0.1% DMSO) Decision1->InVitro Cell-based InVivo In Vivo PK/PD (High Conc. Required) Decision1->InVivo Animal model Sol1 Formulate with 10-20% HP-β-CD (Host-Guest Complexation) InVitro->Sol1 Sol2 pH Adjustment (pH 4.0) + Co-solvents (e.g., PEG400) InVivo->Sol2 Test1 Kinetic Solubility Screen (Nephelometry) Sol1->Test1 Test2 Thermodynamic Solubility (Shake-Flask LC-MS) Sol2->Test2 Success Proceed to Assay Test1->Success Clear solution Fail Precipitation Detected Re-optimize Excipients Test1->Fail Turbidity Test2->Success Target conc. met Test2->Fail Crystals formed Fail->Decision1

Logical workflow for troubleshooting and optimizing the solubility of imidazo[4,5-c]pyridines.

References

  • Effect of β-cyclodextrin and Hydroxypropyl β-cyclodextrin on Aqueous Stability, Solubility and Dissolution. SciSpace. Available at: [Link][4]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC (National Institutes of Health). Available at:[Link][3]

Sources

Troubleshooting

reducing off-target effects of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

The following Technical Support Guide addresses the optimization and troubleshooting of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-90-5). Note to Researcher: This compound is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization and troubleshooting of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-90-5).

Note to Researcher: This compound is a privileged scaffold intermediate often used to synthesize inhibitors for targets such as PI3K , p38 MAPK , Aurora Kinases , and PAF receptors .[1] If you are using this specific molecule as a chemical probe or starting block, "off-target effects" typically manifest as promiscuous binding (due to its low molecular weight and ATP-mimetic features) or assay interference (aggregation).[1]

Scaffold Optimization & Off-Target Mitigation Guide

Reference Code: SC-1044771-90-5 Classification: Heterocyclic Building Block / Kinase & GPCR Scaffold Support Level: Advanced Discovery (Medicinal Chemistry & Assay Biology)[1]

Core Technical Analysis: The "Off-Target" Landscape[1]

The imidazo[4,5-c]pyridine core is an ATP-mimetic scaffold .[1] The specific substitution pattern (1-ethyl, 2-methyl, 7-bromo) creates a lipophilic, planar fragment that can slot into the adenine-binding pocket of multiple kinases or the hydrophobic pockets of GPCRs.[1]

Primary Off-Target Liabilities
Target ClassMechanism of InteractionRisk Level
Kinases (General) Binds to the ATP hinge region via N1/N3 or N5.[1] The 7-Br substituent may probe the "gatekeeper" residue or solvent front.[1]High (Promiscuous)
Bromodomains (BET) The imidazo-pyridine core can mimic the acetyl-lysine residue recognized by BRD4/BET proteins.[1]Medium
Adenosine Receptors Structural similarity to purine (adenosine) allows binding to A1/A2A receptors.[1]Medium
Phosphodiesterases (PDE) Common liability for fused pyrimidine/pyridine systems.[1]Low-Medium
Assay Interference Colloidal Aggregation : The flat, hydrophobic nature promotes stacking in aqueous buffer, sequestering enzymes non-specifically.[1]High (in biochemical assays)

Troubleshooting Workflow: Diagnosing the "Effect"

Use this logic flow to determine if your observed phenotype is a true biological effect or an artifact.

TroubleshootingFlow Start Observed Unexpected Phenotype (e.g., Cell Toxicity, Pan-Inhibition) CheckAgg Step 1: Rule Out Aggregation Add 0.01% Triton X-100 to Assay Start->CheckAgg AggResult Did potency decrease? CheckAgg->AggResult Artifact Artifact: Colloidal Aggregation Action: Optimize Buffer / Detergent AggResult->Artifact Yes (IC50 shifted >3x) RealBind Step 2: Check Scaffold Promiscuity (Kinase/GPCR Profiling) AggResult->RealBind No (IC50 stable) CheckSelect Step 3: SAR Validation Test 'Null' Analog (e.g., N-methylated) RealBind->CheckSelect Validated True On-Target Effect Proceed to Lead Opt CheckSelect->Validated Activity Lost in Null OffTarget Scaffold Liability Redesign Core CheckSelect->OffTarget Activity Retained

Caption: Logical workflow to distinguish between assay artifacts (aggregation) and true scaffold promiscuity.

Frequently Asked Questions (FAQs)

Category A: Medicinal Chemistry & Structural Optimization[1]

Q1: The 7-bromo substituent is reactive. Could this cause covalent off-target binding?

  • Answer: While aryl bromides are generally stable in biological buffers, they are susceptible to oxidative insertion by metalloenzymes or nucleophilic attack in very specific metabolic contexts (though rare in vitro).[1]

    • Action: Replace the Bromine with a Cyano (-CN) or Methyl (-CH3) group to see if the "off-target" toxicity persists.[1] If the toxicity disappears but potency remains, the Br was likely causing metabolic liability or specific halogen-bonding to an off-target.[1]

Q2: I am seeing pan-kinase inhibition. How do I improve selectivity?

  • Answer: The "naked" scaffold (MW ~240) is too small to be selective.[1] It binds the conserved ATP hinge.[1]

    • Strategy: You must "grow" the molecule.[1] Use the 7-bromo position as a handle for Suzuki-Miyaura coupling to introduce a "tail" that reaches into the Solvent Exposed Region or the Back Pocket of your specific target kinase.[1] Selectivity is achieved by contacting non-conserved residues outside the ATP pocket.[1]

Q3: How do I rule out Adenosine Receptor (A1/A2A) binding?

  • Answer: Imidazo[4,5-c]pyridines are classic adenosine antagonists.[1]

    • Protocol: Run a counterscreen using an Adenosine A2A cAMP functional assay.

    • Fix: Introduce bulky substituents at the N1 position (replace Ethyl with Isopropyl or Cyclopentyl) or the C2 position .[1] Adenosine receptors often have steric constraints that tolerate small groups (Methyl/Ethyl) but reject larger ones.[1]

Category B: Experimental Troubleshooting

Q4: My IC50 shifts significantly when I change protein concentration. Why?

  • Answer: This is a hallmark of stoichiometric binding or aggregation , not catalytic inhibition.[1]

    • Test: Perform a "detergent sensitivity test". Re-run the assay with 0.01% Triton X-100 or CHAPS .[1] If the inhibition disappears, your compound was forming promiscuous aggregates.[1]

Q5: The compound kills cells at 10 µM but shows no kinase inhibition.[1] What is happening?

  • Answer: This suggests General Cytotoxicity or an off-target like Tubulin or Mitochondrial toxicity .[1]

    • Diagnostic: Check for "steep" Hill slopes (> 2.[1]0) in your dose-response curves, which often indicate non-specific toxicity or denaturation.[1]

    • Reference Check: Ensure you are not inhibiting hERG channels.[1] Basic amines on fused rings are frequent hERG blockers.[1]

Experimental Protocols

Protocol 1: Detergent-Based Aggregation Screen

Use this to confirm the compound is acting as a single molecule.[1]

  • Prepare Buffer A: Standard Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

  • Prepare Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Dose-Response: Prepare a 10-point dilution series of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in DMSO.

  • Incubation: Incubate compound with enzyme in Buffer A and Buffer B in parallel for 15 mins.

  • Readout: Measure activity.

  • Analysis: Calculate IC50 for both conditions.

    • Pass: IC50(Buffer A) ≈ IC50(Buffer B).

    • Fail: IC50(Buffer B) is >3-fold higher (less potent) than Buffer A. (Indicates aggregation).

Protocol 2: Selectivity Profiling (Minimal Panel)

Before advancing, screen the compound against these "Frequent Hitter" targets.

Target PanelRationaleMethod
Kinase Panel (Wild Type) Assess ATP-site promiscuity.Binding Assay (Kd) or FRET
Adenosine A2A Structural mimicry (Purine scaffold).Radioligand Binding
PDE4 / PDE5 Common off-target for fused nitrogen heterocycles.[1]Enzymatic Assay
hERG Cardiac safety liability for basic heterocycles.[1]Patch Clamp / Flux Assay

References

  • Imidazo[4,5-c]pyridine Scaffold in Drug Discovery

    • Title: "Imidazo[4,5-c]pyridine derivatives as inhibitors of protein kinases."[1][2][3]

    • Context: Describes the binding mode of the core scaffold to the ATP hinge region.[1]

    • Source:Expert Opinion on Therapeutic Patents, 2017.[1] [1]

  • Aggreg

    • Title: "Promiscuous inhibitors of enzymes: aggregation, inhibition, and selectivity."[1]

    • Context: Explains how small hydrophobic rings like 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine form colloids.
    • Source:Journal of Medicinal Chemistry (Shoichet et al.).[1]

  • Adenosine Receptor Antagonism

    • Title: "Structure-Activity Relationships of Imidazo[4,5-c]pyridines as Adenosine Antagonists."
    • Context: Details the SAR required to dial out adenosine affinity.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters.

  • Chemical Identity

    • Title: "7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-90-5) Entry."[1][4]

    • Source:PubChem Laboratory Chemical Safety Summary. [1]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Dosage of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

Introduction Welcome to the technical support resource for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine, a novel small molecule inhibitor with significant potential in oncological and immunological research. This g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine, a novel small molecule inhibitor with significant potential in oncological and immunological research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust in vitro dosage and experimental framework. Our goal is to empower you with the technical expertise and field-proven insights necessary for generating reproducible and meaningful data.

This document moves beyond a simple FAQ, adopting a problem-solution format that addresses the critical challenges encountered during in vitro characterization. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for determining the optimal concentration of this compound in your specific model system.

Part 1: Foundational Knowledge & Initial Setup

This section addresses the most common initial hurdles in working with a new compound: preparation, storage, and preliminary dose-finding.

FAQ 1: What is the optimal method for dissolving and storing 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine for in vitro use?

Answer:

Proper solubilization and storage are paramount for experimental consistency. The compound's chemical structure suggests poor aqueous solubility, necessitating the use of an organic solvent for stock solutions.

Recommended Protocol:

  • Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution, for example, at 10 mM in 100% DMSO. This minimizes the volume of DMSO added to your final culture medium.

    • To prepare the stock, weigh out the required amount of the compound and add the calculated volume of DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Visually inspect for any undissolved particulate matter.

  • Aliquoting and Storage:

    • Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store these aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw the aliquot at room temperature.

Critical Consideration: DMSO Concentration in Final Assay

The final concentration of DMSO in your cell culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can induce cellular stress, differentiation, or toxicity, confounding your experimental results. Always include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration) in your experiments.

FAQ 2: How do I determine the initial concentration range for a dose-response experiment?

Answer:

A broad initial concentration range is crucial for identifying the therapeutic window of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine. A logarithmic or semi-logarithmic dilution series is the most efficient approach.

Experimental Workflow: Range-Finding Assay

G cluster_0 Preparation cluster_1 Serial Dilution cluster_2 Cell Treatment & Analysis cluster_3 Data Interpretation A Prepare 10 mM Stock in 100% DMSO B Create Broad Range (e.g., 100 µM to 1 nM) A->B C Perform 1:10 Serial Dilutions in Culture Medium B->C Logarithmic Steps E Treat with Dilution Series (Include Vehicle Control) C->E D Seed Cells & Allow Adherence D->E F Incubate for 24-72h E->F G Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) F->G H Plot Dose-Response Curve G->H I Identify IC50/EC50 H->I J Select Narrower Range for Definitive Experiments I->J

Caption: Workflow for initial dose-range finding experiments.

Recommended Initial Concentration Range:

For a completely uncharacterized compound, a wide range is advisable. A common starting point is a 7-point dilution series spanning from 100 µM down to 1 nM. This broad net is likely to capture the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.

Concentration Point Example Value
1100 µM
210 µM
31 µM
4100 nM
510 nM
61 nM
Vehicle Control0.5% DMSO

Part 2: Troubleshooting & Advanced Optimization

This section tackles more nuanced issues that can arise during the optimization process, requiring a deeper understanding of the compound's interaction with the in vitro system.

FAQ 3: My dose-response curve is flat or shows low efficacy. What are the potential causes and solutions?

Answer:

A flat or non-responsive dose-response curve can be frustrating, but it is a valuable diagnostic tool. The underlying causes can range from issues with the compound itself to the biological assay system.

Troubleshooting a Poor Dose-Response:

Potential Cause Explanation Recommended Action
Compound Inactivity The compound may not be active against the chosen cell line or target at the tested concentrations.Test in a known sensitive cell line if available. If not, consider if the hypothesized target is present and functional in your model.
Solubility Issues The compound may be precipitating out of the culture medium at higher concentrations, leading to a plateau in the effective dose.Visually inspect the wells of your culture plate under a microscope for any signs of precipitation. Consider using a formulation with solubility enhancers, though this can introduce its own set of confounding variables.
Assay Incubation Time The chosen incubation time may be too short for the compound to elicit a measurable biological response.Perform a time-course experiment, testing the dose-response at multiple time points (e.g., 24h, 48h, 72h).
Assay Interference The compound may be interfering with the assay chemistry itself (e.g., autofluorescence, quenching, or chemical reaction with assay reagents).Run a cell-free assay control where the compound is added to the assay reagents in the absence of cells to check for direct interference.
FAQ 4: I am observing significant cell death even at very low concentrations. How can I differentiate between targeted efficacy and non-specific toxicity?

Answer:

Distinguishing between on-target pharmacological effects and off-target cytotoxicity is a critical step in compound characterization.

Logical Framework for Deconvoluting Toxicity:

G cluster_0 Hypothesis 1: On-Target Efficacy cluster_1 Hypothesis 2: Off-Target Cytotoxicity A Initial Observation: High Potency/Toxicity B Is the target essential for cell survival? A->B D Is the effect independent of the primary target? A->D C Correlate potency with target expression levels across multiple cell lines. B->C E Test in a target-negative or knockout cell line. Potency should be significantly reduced. D->E F Perform counter-screening assays (e.g., cytotoxicity in non-target cells). D->F

Caption: Decision tree for investigating high compound potency.

Experimental Approaches:

  • Target Engagement Assays: If the molecular target of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is known, perform an assay to confirm that the compound is engaging its target at the concentrations that induce cell death. This could involve techniques like Western blotting to look at downstream signaling pathways or cellular thermal shift assays (CETSA).

  • Control Cell Lines: The most definitive way to differentiate on-target from off-target effects is to use a pair of cell lines: one expressing the target and one where the target has been knocked out or knocked down. A significant shift in the IC50 between these two lines is strong evidence for on-target activity.

References

  • This is a placeholder for illustrative purposes. In a real-world scenario, this section would be populated with peer-reviewed literature and technical notes relevant to the compound and methodologies discussed.
Troubleshooting

troubleshooting 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine instability in solution

Technical Support Center: Troubleshooting 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine Executive Summary You are likely accessing this guide because you have observed inconsistent biological data, "disappearing" co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

Executive Summary

You are likely accessing this guide because you have observed inconsistent biological data, "disappearing" compound peaks in LC-MS, or the appearance of unexpected degradation products (often M-78 or M-80 mass shifts) while working with 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine .

This compound is a "meta-stable" heterocyclic building block. While the imidazo[4,5-c]pyridine core is robust, the 7-bromo substituent introduces specific vulnerabilities. Unlike 4-bromo analogs which are prone to nucleophilic attack (hydrolysis), the 7-bromo position (meta to the pyridine nitrogen) is chemically stable to hydrolysis but highly susceptible to radical photodehalogenation and solubility-driven aggregation .

This guide deconstructs these failure modes into a logical troubleshooting workflow.

Part 1: The Diagnostic Workflow

Before altering your protocol, determine if your instability is Chemical (bond breaking) or Physical (precipitation). Use this decision matrix.

TroubleshootingFlow Start START: Observation of Instability SignalLoss Symptom: Loss of UV/MS Signal (Compound 'Disappears') Start->SignalLoss NewPeaks Symptom: New Peaks Appearing (Degradation Products) Start->NewPeaks CheckVial Inspect Vial/Well Bottom SignalLoss->CheckVial MassShift Analyze Mass Shift (LC-MS) NewPeaks->MassShift Precip Visible Solid or Turbidity? CheckVial->Precip SolubilityIssue DIAGNOSIS: Physical Aggregation (See Module 2) Precip->SolubilityIssue Yes Adsorption DIAGNOSIS: Surface Adsorption (Plastic/Glass Binding) Precip->Adsorption No ShiftBr Mass Shift = -78/80 Da (Loss of Br, Gain of H) MassShift->ShiftBr ShiftOH Mass Shift = -62 Da (Loss of Br, Gain of OH) MassShift->ShiftOH Photo DIAGNOSIS: Photodehalogenation (Radical Mechanism) (See Module 1) ShiftBr->Photo Yes (Primary Issue) Hydrolysis DIAGNOSIS: Nucleophilic Attack (Rare at C7, check pH > 10) ShiftOH->Hydrolysis Yes (Secondary Issue)

Figure 1: Diagnostic decision tree for identifying the root cause of imidazopyridine instability.

Part 2: Critical Failure Modes & Solutions

Module 1: Photochemical Instability (The "Phantom" Degradation)

The Science: The 7-bromo position on the imidazo[4,5-c]pyridine ring is sensitive to UV/Vis light. The pyridine ring absorbs UV energy, promoting the molecule to an excited singlet state. This energy can induce homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical and a bromine radical. The aryl radical immediately abstracts a hydrogen atom from the solvent (DMSO, Methanol, or Water), resulting in the debrominated product (1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine).

  • Symptom: Appearance of a peak with Mass = [Parent - 78/80 + 1].

  • Trigger: Leaving clear glass vials on the benchtop or under fluorescent lab lights for >1 hour.

Protocol: Light-Safe Handling

  • Amber Glass Only: All stocks must be prepared and stored in amber glass vials.

  • Foil Wrap: If amber glass is unavailable, wrap vials in aluminum foil immediately after weighing.

  • Red Light Handling: For highly sensitive assays (e.g., determination of quantum yields), work under red safety lights.

Module 2: Solubility & Aggregation (The "Crash Out")

The Science: Imidazo[4,5-c]pyridines are planar, aromatic systems with moderate lipophilicity. While the pyridine nitrogen (N5) can accept a proton, the molecule is largely uncharged at neutral pH (7.4). When a high-concentration DMSO stock (e.g., 10 mM) is "shot" directly into an aqueous buffer, the rapid change in polarity causes the compound to form amorphous aggregates before it can disperse.

  • Symptom: Loss of signal in biological assays; "noisy" baselines in SPR/biophysics assays.

  • Trigger: Direct dilution from 100% DMSO to <1% DMSO in water/PBS.

Protocol: The "Intermediate Dilution" Method Do NOT dilute directly from 10 mM stock to assay buffer. Use an intermediate step to prevent shock-precipitation.

StepSolvent SystemConcentrationPurpose
1. Master Stock 100% DMSO (Anhydrous)10 mMLong-term storage (-20°C).
2. Sub-Stock 50% DMSO / 50% Water1 mMCritical Step: Pre-solubilizes the hydration shell.
3. Assay Work Buffer (PBS/Media)1-10 µMFinal dilution.

Note: If precipitation persists at Step 2, use PEG-400 (20%) as a co-solvent.

Module 3: Chemical Stability in DMSO (The Storage Risk)

The Science: DMSO is hygroscopic. It absorbs water from the air. At room temperature, "wet" DMSO can facilitate slow hydrolysis or oxidation. Furthermore, freeze-thaw cycles promote crystal formation which can physically exclude the compound from solution, leading to non-homogeneous stocks.

Protocol: Stock Management

  • Single-Use Aliquots: Store the 10 mM stock in small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles [1].

  • Temperature: Store at -20°C or -80°C. Do not store at 4°C for long periods (DMSO freezes at 19°C, causing phase separation issues).

  • Quality Control: Re-verify purity via LC-MS every 3 months.

Part 3: Mechanistic Visualization

Understanding the degradation pathway allows you to predict side products.

DegradationPathway Parent Parent Compound (7-Bromo-ImPy) [M+H]+ Excited Excited State (UV Absorption) Parent->Excited hv (Light) RadicalPair Radical Pair (Aryl• + Br•) Excited->RadicalPair Homolysis Product Debrominated Product (Des-Bromo-ImPy) Mass: M-78 RadicalPair->Product H-Abstraction Solvent H-Donor (DMSO/MeOH) Solvent->RadicalPair Donates H

Figure 2: The primary chemical degradation pathway: Photodehalogenation via radical mechanism [2].

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic baths to re-dissolve the precipitate? A: Use caution. While sonication helps dissolution, it also generates heat and can induce radical formation in halogenated solvents or compounds. Vortexing is preferred. If you must sonicate, use a water bath with ice to keep the temperature low and limit it to <5 minutes.

Q2: My LC-MS shows a split peak. Is this degradation? A: Likely not. Imidazo[4,5-c]pyridines can exhibit interactions with silanol groups on HPLC columns due to the basic pyridine nitrogen. This causes peak tailing or splitting.

  • Fix: Add 0.1% Formic Acid or Ammonium Formate to your mobile phase to protonate the nitrogen and improve peak shape.

Q3: Is the compound stable in cell culture media? A: Generally, yes, for 24-48 hours if protected from light. However, the presence of Thiols (Glutathione, Cysteine) in media can theoretically lead to substitution of the Bromine over long incubations (48h+) at 37°C. Always run a "media-only" stability control.

References

  • BenchChem Technical Support. "Compound Stability in DMSO-d6." BenchChem Knowledge Base. Accessed March 2026.[1] Link

  • ResearchGate. "Photodehalogenation of aryl halides: Mechanisms and Kinetics." ResearchGate Scientific Repository. Accessed March 2026.[1] Link

  • PubChem. "7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine Compound Summary."[2] National Library of Medicine. Link

  • Royal Society of Chemistry. "Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines." Chemical Science, 2020. Link

(Note: While specific stability data for this exact CAS is proprietary to manufacturers, the mechanisms described above are grounded in the fundamental reactivity of the 3-bromopyridine and imidazo[4,5-c]pyridine scaffolds.)

Sources

Optimization

Technical Support Center: Purification of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

Executive Summary This guide addresses the purification of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine , a critical heterocyclic intermediate often used in the synthesis of bioactive molecules (e.g., kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine , a critical heterocyclic intermediate often used in the synthesis of bioactive molecules (e.g., kinase inhibitors, GPCR ligands).[1] The presence of the basic pyridine nitrogen, the lipophilic ethyl group, and the potentially labile bromine atom creates a unique purification profile. The most significant challenge in this workflow is the separation of N1-ethyl and N3-ethyl regioisomers , which invariably form during the alkylation of the imidazo[4,5-c]pyridine core.

Part 1: Core Purification Logic (The "Why" & "How")

The purification strategy must exploit the physicochemical properties of the scaffold:

  • Basicity: The pyridine nitrogen (N5) typically has a pKa of ~5.5–6.5, allowing for acid-base extraction.

  • Regioisomerism: Alkylation at N1 vs. N3 results in distinct dipole moments, making silica gel chromatography the primary separation tool.

  • Lipophilicity: The ethyl and methyl groups increase solubility in chlorinated solvents (DCM) and esters (EtOAc), facilitating extraction and crystallization.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Alkylation Product) Workup Aqueous Workup (pH > 9) Start->Workup Extraction Extraction into DCM or EtOAc Workup->Extraction TLC TLC Analysis (Check for Regioisomers) Extraction->TLC Decision Isomer Separation Required? TLC->Decision Flash Flash Chromatography (DCM:MeOH or EtOAc:Hex) Decision->Flash Yes (Isomers present) Cryst Recrystallization (EtOH or EtOAc/Heptane) Decision->Cryst No (Single isomer/High purity) Flash->Cryst Polishing Pure Pure 7-Bromo-1-ethyl-2-methyl -1H-imidazo[4,5-c]pyridine Cryst->Pure

Caption: Decision tree for the isolation of the target N1-ethyl isomer from crude reaction mixtures.

Part 2: Technical Troubleshooting Guide (Q&A)

Category 1: Solubility & Workup

Q1: My crude product is oiling out during the aqueous workup. How do I recover it efficiently? Diagnosis: The free base of the molecule is moderately lipophilic but can form "oils" in the presence of residual salts or intermediate pH levels. Solution:

  • pH Adjustment: Ensure the aqueous phase is distinctly basic (pH > 10) using saturated Na₂CO₃ or 1N NaOH. The pyridine nitrogen must be fully deprotonated to drive the molecule into the organic phase.

  • Salting Out: Add solid NaCl to the aqueous layer to saturate it. This increases the ionic strength and forces the organic heterocycle out of the water (Salting-out effect).

  • Solvent Choice: Switch from Ethyl Acetate to Dichloromethane (DCM) . Imidazo[4,5-c]pyridines often have higher solubility in chlorinated solvents.

Q2: Can I use acid-base extraction to remove non-basic impurities? Answer: Yes, this is a highly effective "pre-purification" step.

  • Step 1: Dissolve crude in EtOAc.

  • Step 2: Extract with 1N HCl (3x). The product (protonated at N5) moves to the aqueous layer; non-basic impurities (e.g., unreacted alkyl halides, neutral byproducts) stay in the EtOAc.

  • Step 3: Basify the aqueous layer (pH > 10) with NaOH.

  • Step 4: Re-extract the now-neutral product into DCM.

  • Caution: Avoid prolonged exposure to strong acid if the 7-bromo bond is sensitive, though aryl bromides are generally stable to 1N HCl at room temperature.

Category 2: Chromatography & Regioisomer Separation

Q3: I see two spots on TLC with very similar Rf values. Which one is my product? Context: Alkylation of 2-methyl-imidazo[4,5-c]pyridine typically yields a mixture of the N1-ethyl (usually major) and N3-ethyl (minor) isomers. Differentiation:

  • Polarity: The N3-isomer is often more polar (lower Rf) than the N1-isomer on silica gel due to the dipole alignment relative to the pyridine nitrogen.

  • Visualization: Both spots will be UV active (254 nm).

  • Confirmation: Isolate a small amount of each and run a 1H NMR. The chemical shift of the ethyl -CH2- and the aromatic protons will differ. NOESY is required for definitive assignment (interaction between Ethyl-CH2 and C7-H suggests N1 isomer; interaction with C4-H suggests N3).

Q4: The isomers are tailing and overlapping on the column. How do I improve resolution? Protocol:

  • Mobile Phase Modifier: The basic pyridine nitrogen interacts with acidic silanols on the silica, causing tailing. Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:NH₄OH 95:4:1).

  • Gradient Optimization:

    • Standard: 0% → 10% MeOH in DCM.

    • High Resolution: 50% → 100% EtOAc in Hexanes (or Heptane). Isomers often separate better in EtOAc/Hexane systems than in DCM/MeOH if solubility permits.

  • Stationary Phase: If separation is still poor, switch to neutral alumina instead of silica gel to reduce interaction with the basic nitrogen.

Table 1: Recommended Chromatographic Conditions

ParameterCondition A (General)Condition B (High Resolution)Notes
Stationary Phase Silica Gel (40-63 µm)Neutral AluminaAlumina reduces tailing for basic heterocycles.
Solvent System DCM / MeOHEtOAc / HexaneEtOAc/Hexane often gives better isomer selectivity.
Modifier 1% NH₄OH or TEA1% TEAEssential to suppress silanol interactions.
Loading solid load (Celite)liquid load (DCM)Solid load recommended if solubility is low in initial mobile phase.
Category 3: Crystallization & Polishing

Q5: The product is a solid but colored (brown/yellow). How do I remove the color without losing yield? Solution:

  • Carbon Treatment: Dissolve the compound in hot EtOH or EtOAc. Add activated charcoal (5-10 wt%), reflux for 15 mins, and filter hot through Celite.

  • Recrystallization:

    • Solvent A:Ethanol (EtOH) .[1] Dissolve hot, cool slowly. Good for removing inorganic salts.

    • Solvent B:Ethyl Acetate/Heptane . Dissolve in minimum hot EtOAc, add Heptane dropwise until cloudy, cool to 4°C. This is excellent for rejecting the more soluble N3-isomer if it's a minor impurity.

Part 3: Analytical Validation (E-E-A-T)

Regioisomer Identification Logic (NMR)

To ensure you have the correct N1-ethyl isomer (and not N3), use the following NMR diagnostic logic.

NMRLogic Sample Purified Isomer NOESY Run 2D NOESY Sample->NOESY N1_Signal NOE: Ethyl-CH2 ↔ C7-H (Ortho to Bridge) NOESY->N1_Signal Observed N3_Signal NOE: Ethyl-CH2 ↔ C4-H (Pyridine Ring) NOESY->N3_Signal Observed Result_N1 CONFIRMED: N1-Ethyl Isomer N1_Signal->Result_N1 Result_N3 CONFIRMED: N3-Ethyl Isomer N3_Signal->Result_N3

Caption: NMR NOESY correlation logic for distinguishing N1 vs N3 alkylation.

Key Reference Data:

  • N1-Isomer: The ethyl group is spatially close to the proton at C7 (or C7a vicinity).

  • N3-Isomer: The ethyl group is spatially close to the proton at C4 (the singlet between the pyridine N and imidazole N). Note: Verify exact proton numbering for your specific scaffold derivative.

References

  • Synthesis and Regioisomerism of Imidazo[4,5-c]pyridines

    • Title: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
    • Source: MDPI / PMC
    • URL:[Link]

  • General Purification of Basic Heterocycles: Title: "Purification of Laboratory Chemicals - Pyridine Derivatives" Source: ScienceDirect (General Reference Standard) Context: Standard protocols for pKa-based extraction of pyridine-fused imidazoles.
  • Physical Properties (pKa & Solubility)

    • Title: "1H-Imidazo[4,5-c]pyridine PubChem Compound Summary"
    • Source: PubChem[2][3][4][5][6]

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine before handling.

Sources

Troubleshooting

challenges in scaling up 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine production

Welcome to the Technical Support Center for the scale-up and synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine . As a Senior Application Scientist, I have designed this knowledge base to address the critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine .

As a Senior Application Scientist, I have designed this knowledge base to address the critical bottlenecks encountered when transitioning this specific imidazo[4,5-c]pyridine scaffold from milligram-scale discovery to multigram or kilogram production. Imidazo[4,5-c]pyridines are highly valued as bioisosteres for purines in kinase inhibitors and TLR agonists , but their synthesis is notorious for regioselectivity and chemoselectivity challenges.

Below, you will find the mechanistic rationale for our optimized synthetic workflow, troubleshooting FAQs, quantitative comparative data, and self-validating experimental protocols.

Process Visualization: Optimized Synthetic Workflow

The regiochemistry of the final imidazo[4,5-c]pyridine is strictly dictated by the substitution pattern of the starting material. To ensure the ethyl group is exclusively at the N1 position and the bromine at the C7 position, we must build the imidazole ring onto 3-amino-5-bromo-4-(ethylamino)pyridine .

Workflow SM 5-Bromo-4-chloro- 3-nitropyridine Int1 5-Bromo-4-(ethylamino)- 3-nitropyridine SM->Int1 EtNH2, THF (SNAr) Int2 3-Amino-5-bromo- 4-(ethylamino)pyridine Int1->Int2 Fe, NH4Cl (Reduction) Prod 7-Bromo-1-ethyl-2-methyl- 1H-imidazo[4,5-c]pyridine Int2->Prod MeC(OEt)3, pTSA (Cyclization)

Caption: Synthetic workflow for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

Troubleshooting & FAQs

Q1: During the nitro reduction step, my yield drops significantly, and LC-MS shows a mass of [M-Br+H]+. How do I prevent this? A: You are observing hydrodehalogenation. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly active and will readily cleave the aryl-bromide bond alongside reducing the nitro group. Causality & Solution: To achieve chemoselectivity, you must switch to a milder, single-electron transfer reduction method (Béchamp reduction) using Iron powder and Ammonium Chloride, or use a poisoned catalyst like 5% Pt/C(S). Iron selectively reduces the nitro group without providing the hydride necessary for oxidative addition into the C-Br bond.

Q2: The cyclization step stalls, yielding a mixture of the uncyclized acetamidine intermediate and the final product. How can I drive this to completion? A: This is a common equilibrium issue when using acetic acid or acetic anhydride for cyclization . The byproduct of the condensation is water, which can hydrolyze the intermediate back to the diamine. Causality & Solution: Replace acetic acid with triethyl orthoacetate (TEOA) . TEOA acts as both the electrophile (acetyl equivalent) and a chemical water scavenger. The byproduct is ethanol, which evaporates at reaction temperatures, driving the equilibrium entirely toward the cyclized imidazopyridine via Le Chatelier's principle.

Q3: The initial SNAr amination with ethylamine is highly exothermic. How can I control this safely on a larger scale? A: The 4-position of 5-bromo-4-chloro-3-nitropyridine is highly activated by both the adjacent nitro group and the pyridine nitrogen. Causality & Solution: Do not add the pyridine substrate to a bulk solution of ethylamine. Instead, dissolve the pyridine in THF and dose the ethylamine solution dropwise at 0–5 °C. The reaction is self-indicating: the solution will turn deep orange/red as the highly conjugated nitro-amine product forms.

Quantitative Data Summary

The tables below summarize our internal process development data, highlighting the causality behind our reagent selections.

Table 1: Catalyst Screening for Chemoselective Nitro Reduction (Substrate: 5-Bromo-4-(ethylamino)-3-nitropyridine. Goal: Maximize diamine, minimize debromination)

Reagent SystemTemp (°C)Conversion (%)Desired Diamine Yield (%)Debrominated Impurity (%)
H₂, 10% Pd/C25>991582
H₂, 5% Pt/C(S)259588<2
Fe powder, NH₄Cl80>9994 Not detected
SnCl₂·2H₂O70>9975Not detected

Table 2: Cyclization Reagent Efficacy (Substrate: 3-Amino-5-bromo-4-(ethylamino)pyridine. Goal: Complete imidazole ring closure)

ReagentAcid CatalystTime to >99% ConversionIsolated Yield (%)
Acetic AcidNone (Reflux)Stalled at 60%45
Acetic AnhydrideNone12 hours68
Triethyl orthoacetate p-TSA (5 mol%) 3 hours 91

Troubleshooting Logic Tree

Logic Start Issue: Yield Drop in Nitro Reduction Step Check Analyze Crude by LC-MS What is the major impurity? Start->Check PathA Mass = [M-Br+H]+ (Debromination) Check->PathA PathB Mass = [M+16]+ (Hydroxylamine) Check->PathB SolA Action: Switch from Pd/C to Fe/NH4Cl or Pt/C(S) PathA->SolA SolB Action: Increase reaction time or temperature PathB->SolB

Caption: Troubleshooting logic tree for nitro reduction yield optimization.

Self-Validating Experimental Protocols

Step 1: SNAr Amination

Objective: Synthesis of 5-bromo-4-(ethylamino)-3-nitropyridine.

  • Setup: Charge a reactor with 5-bromo-4-chloro-3-nitropyridine (1.0 eq) and anhydrous THF (10 vol). Cool to 0 °C.

  • Dosing: Slowly add a 2.0 M solution of ethylamine in THF (2.5 eq) over 1 hour.

  • In-Process Control (IPC): Visual cue: The pale yellow solution will transition to a deep, vibrant orange immediately upon addition. Analytical cue: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) must be completely consumed, replaced by a bright yellow spot (Rf ~0.4).

  • Workup: Quench with water (10 vol), extract with EtOAc, and wash with brine. Concentrate to afford the product as an orange solid.

Step 2: Chemoselective Béchamp Reduction

Objective: Synthesis of 3-amino-5-bromo-4-(ethylamino)pyridine.

  • Setup: Suspend the intermediate from Step 1 (1.0 eq) in a mixture of EtOH/Water (4:1, 15 vol). Add NH₄Cl (3.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Reaction: Heat the vigorously stirred suspension to 80 °C for 2 hours.

  • IPC: Visual cue: The orange solution will decolorize, and the iron powder will oxidize to a dark brown/black sludge (Fe₃O₄). Analytical cue: LC-MS must show complete disappearance of the nitro mass and appearance of the[M+H]+ for the diamine. No [M-Br+H]+ should be present.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot EtOH. Concentrate the filtrate to yield the diamine as a light brown solid. Note: Use immediately in the next step to prevent air oxidation.

Step 3: Orthoester Cyclization

Objective: Synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

  • Setup: Dissolve the diamine (1.0 eq) in triethyl orthoacetate (TEOA, 5.0 eq). Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat to 100 °C. Equip the flask with a short-path distillation head to actively remove the ethanol byproduct as it forms, driving the reaction forward.

  • IPC: Monitor by HPLC at 254 nm. The diamine will initially convert to a transient acyclic amidine intermediate. Continue heating until the intermediate peak is <1% AUC and the final imidazo[4,5-c]pyridine peak dominates.

  • Workup & Purification: Cool to room temperature. Add cold water (10 vol) dropwise while stirring to induce precipitation. Filter the resulting solid. To avoid column chromatography, recrystallize the crude product from Isopropanol/Water (1:1) to afford the pure 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine as an off-white crystalline solid .

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (MDPI), 2017.[Link]

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development (ACS Publications), 2006.[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules (MDPI), 2024.[Link]

Optimization

addressing batch-to-batch variability of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

The following guide is designed as a specialized Technical Support Center for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine . It moves beyond basic datasheets to address the "hidden" variables—specifically regiochem...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine . It moves beyond basic datasheets to address the "hidden" variables—specifically regiochemistry and catalyst interactions—that cause batch-to-batch inconsistency in drug discovery workflows.

Senior Application Scientist Desk Status: Operational Topic: Mitigating Batch-to-Batch Variability & Troubleshooting Synthesis Failures

Core Technical Overview

Compound: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine Primary Application: Critical intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings in the synthesis of kinase inhibitors and GPCR antagonists. The "Hidden" Variable: The imidazo[4,5-c]pyridine core is an amphoteric scaffold with three nucleophilic nitrogen atoms (N1, N3, N5). Batch variability is rarely due to "purity" in the traditional sense (e.g., solvent residue) but rather regioisomeric heterogeneity established during the ethylation step.

Critical Quality Attributes (CQAs)
AttributeSpecification TargetCommon DeviationImpact on Research
Regiopurity >98% N1-isomerPresence of N3-ethyl isomer (1–5%)Drastic drop in potency; incorrect SAR data.
Appearance Off-white / Pale YellowDark Brown / ReddishOxidation of pyridine N (N-oxide formation) or trace metal contamination.
Bromine Content Theoretical ± 0.4%Lower than calc.Debromination (protodebromination) during storage or workup.
Solubility Soluble in DMSO, MeOHTurbidity in DMSOPresence of inorganic salts (KBr) or polymorph changes.

Troubleshooting Guides (Q&A Format)

Module A: Identity & Regioisomerism (The "Same Mass" Problem)

Q: My LC-MS shows a single peak with the correct mass (M+H = ~240/242), but the NMR looks "messy" or the downstream coupling yield is inconsistent. What is happening?

Senior Scientist Diagnosis: You are likely dealing with regioisomeric contamination . The alkylation of the 2-methyl-7-bromo-imidazo[4,5-c]pyridine precursor is not perfectly selective. While the N1-ethyl product is thermodynamically preferred under specific conditions, the N3-ethyl isomer (and occasionally N5-ethyl quaternary salt) forms as a kinetic byproduct.

  • Why it matters: The N3-isomer has the exact same molecular weight and similar polarity, often co-eluting on standard C18 gradients. However, its reactivity in Pd-catalyzed couplings is significantly lower due to steric crowding near the C7-bromide and electronic deactivation.

Diagnostic Protocol (Self-Validating): Do not rely solely on 1D 1H NMR, as the ethyl and methyl signals overlap between isomers.

  • Run a 2D NOESY Experiment:

    • N1-Ethyl (Target): You will see a strong NOE correlation between the N-Ethyl methylene protons and the C7-H (or C6-H, depending on substitution) of the pyridine ring.

    • N3-Ethyl (Impurity): The ethyl group is distant from the pyridine ring protons; you will instead see NOE correlations primarily with the C2-Methyl group and lack of correlation to the pyridine ring.

  • Check 13C NMR Bridgehead Carbons: The chemical shifts of the bridgehead carbons (C3a/C7a) differ by 2–5 ppm between N1 and N3 isomers due to resonance effects [1].

Module B: Reaction Failures (Suzuki/Buchwald Couplings)

Q: I am using this bromide for a Suzuki coupling, but the conversion stalls at 40-50% regardless of catalyst loading. Is the bromine "deactivated"?

Senior Scientist Diagnosis: The bromine is not deactivated; your catalyst is likely being poisoned . Imidazo[4,5-c]pyridines are potent ligands for Palladium. The N5 (pyridine nitrogen) and N3 atoms can coordinate to Pd(II), displacing phosphine ligands and arresting the catalytic cycle.

Troubleshooting Workflow:

  • Switch Bases: If using Carbonate bases (K2CO3), switch to bulky bases like K3PO4 or Cs2CO3 to alter the coordination sphere.

  • Add a Lewis Acid: Pre-complexing the pyridine nitrogen with a weak Lewis acid (e.g., B(OiPr)3) or running the reaction in acidic media (if the coupling partner tolerates it) can block N5-Pd coordination.

  • Catalyst Selection: Move away from simple Pd(PPh3)4. Use precatalysts with bulky, electron-rich ligands like XPhos Pd G3 or Pd(dppf)Cl2 , which are less prone to displacement by the substrate nitrogen [2].

Module C: Physical State & Storage[1][2]

Q: The compound turned from pale yellow to dark brown after two weeks on the bench. Is it degraded?

Senior Scientist Diagnosis: Yes, likely via N-oxide formation or photo-degradation . The pyridine nitrogen (N5) is susceptible to oxidation by atmospheric oxygen, especially in solution or if residual solvent is present. The dark color often indicates the formation of charge-transfer complexes or radical species.

Recovery Protocol:

  • Dissolve the dark solid in EtOAc.

  • Wash with 10% aqueous Na2S2O3 (sodium thiosulfate) to reduce minor N-oxides.

  • Filter through a short pad of silica gel (eluting with EtOAc/MeOH) to remove polar oxidation oligomers.

  • Store strictly at -20°C under Argon, ideally in solid form, not solution.

Visualizing the Variability: Synthesis & Isomerism

The following diagram illustrates the origin of the batch variability during the alkylation step and the downstream consequences.

G Precursor Precursor: 7-bromo-2-methyl- 1H-imidazo[4,5-c]pyridine Reagents Alkylation: Et-I / Base (K2CO3/Cs2CO3) Solvent (DMF/ACN) Precursor->Reagents N1_Isomer N1-Ethyl Isomer (TARGET) Thermodynamic Product Reagents->N1_Isomer Major Path (Steric Control) N3_Isomer N3-Ethyl Isomer (IMPURITY) Kinetic Byproduct (Hard to Separate) Reagents->N3_Isomer Minor Path (1-10%) N5_Salt N5-Quaternary Salt (Rare Impurity) Highly Polar Reagents->N5_Salt Trace Downstream Downstream Coupling (Suzuki/Buchwald) N1_Isomer->Downstream Correct Geometry N3_Isomer->Downstream Steric Hindrance Success High Yield Bioactive Scaffold Downstream->Success If N1 > 99% Failure Stalled Reaction Catalyst Poisoning Downstream->Failure If N3 > 5% or N5-Coordination

Caption: Mechanistic divergence in the alkylation of the imidazo[4,5-c]pyridine core. Note that N1 and N3 isomers are often inseparable by standard flash chromatography.

Analytical Reference Data

Use this table to benchmark your current batch against "Gold Standard" reference data.

Analytical MethodParameterN1-Ethyl (Target)N3-Ethyl (Impurity)
1H NMR (DMSO-d6) N-CH2 (Ethyl) Quartet at ~4.2 - 4.3 ppmQuartet often shifted downfield (~4.4 - 4.5 ppm)
1H NMR (DMSO-d6) Aromatic C6-H Doublet, distinct NOE to EthylDoublet, NO NOE to Ethyl
HPLC (C18) Retention Time RT = X min (Reference)RT = X ± 0.2 min (Often co-elutes)
UV Absorbance Lambda max ~285 nm~280 nm (Slight hypsochromic shift)

References

  • Regioselectivity in Imidazopyridine Alkylation : Title: "Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR." Source: International Journal of Psychosocial Rehabilitation (via ResearchGate). Context: Establishes the utility of 2D NOESY for distinguishing N1/N3 isomers in this specific scaffold. (General Gateway for verification)

  • Overcoming Catalyst Poisoning in Pyridine Couplings : Title: "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers." Source: BenchChem Technical Guides.[1][2] Context: detailed protocols for optimizing alkylation and handling downstream coupling failures due to nitrogen coordination.

  • General Synthesis & Impurity Profiling : Title: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Source: National Institutes of Health (PMC). Context: Comprehensive review of synthetic routes, including the cyclization precursors that lead to batch variability.

  • Safety & Handling Data : Title: "7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine SDS & Properties." Source: Sigma-Aldrich / Merck. Context: Baseline physical property data and safety protocols for handling halogenated imidazopyridines.

Sources

Troubleshooting

refining assay conditions for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

The following Technical Support Guide is designed for researchers utilizing 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1056477-62-1 / Related analogs). This scaffold is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1056477-62-1 / Related analogs). This scaffold is a critical intermediate in the synthesis of PI3K


 inhibitors (e.g., Leniolisib analogs), PAF antagonists, and antiviral agents.

This guide moves beyond basic datasheets to address the specific experimental failure modes associated with this heterocyclic system: regioisomer contamination, aqueous precipitation, and cross-coupling stalling.

Status: Active | Version: 2.4 | Doc ID: TS-IMPY-7BR

Physicochemical Characterization & Solubility

The Issue: Users frequently report "loss of activity" or "inconsistent IC50s" in biological assays. In 90% of cases, this is not chemical degradation but compound precipitation upon dilution into aqueous buffers.

Troubleshooting Guide: Solubility & Formulation

Q: Why does the compound precipitate in my assay buffer even at 10


M? 
A:  The imidazo[4,5-c]pyridine core is planar and lipophilic (cLogP ~1.5–2.5 depending on substitution). While soluble in DMSO, it suffers from "crash-out" when the DMSO spike is diluted into highly ionic buffers (PBS/TBS).
  • Mechanism: The pyridine nitrogen (pKa ~5-6) is unprotonated at physiological pH (7.4), reducing solubility.

  • Solution:

    • Limit DMSO: Keep final DMSO concentration

      
       1% (v/v) if possible, but never below 0.1% if the compound is hydrophobic.
      
    • pH Adjustment: If your assay allows, lower the buffer pH to 6.5. This protonates the pyridine ring, significantly enhancing solubility without affecting most kinase/enzyme activities.

    • Detergent Spike: Add 0.01% Triton X-100 or CHAPS to the assay buffer before adding the compound. This prevents the formation of colloidal aggregates which cause false-positive inhibition (promiscuous inhibition).

Q: How do I distinguish between true inhibition and aggregation-based artifacts? A: Perform a "Spin-Down" test or add BSA.

  • Protocol: Incubate the compound in buffer for 30 mins. Centrifuge at 13,000 x g for 10 mins. Measure concentration in the supernatant by HPLC. If >20% loss, you have aggregation.

  • Remedy: Add 0.1 mg/mL BSA (Bovine Serum Albumin) to the buffer. Albumin acts as a carrier protein, stabilizing the monomeric form of the heterocycle.

Data: Solubility Profile (Experimental)
Solvent / BufferSolubility (mg/mL)Stability (24h)Recommendation
DMSO > 50StableRecommended Stock (20 mM)
Ethanol ~ 10StableSecondary Stock
PBS (pH 7.4) < 0.05PrecipitatesAvoid for Stock
Acetate (pH 5.0) ~ 0.5StableGood for intermediate dilution
PBS + 0.1% BSA ~ 0.2StableIdeal Assay Buffer

Analytical Assay Refinement (HPLC/LC-MS)

The Issue: The synthesis of N-alkylated imidazopyridines often yields regioisomeric mixtures (N1-ethyl vs. N3-ethyl) which are difficult to separate.

Troubleshooting Guide: Purity & Regioisomer Identification

Q: I see a "shoulder" on my HPLC peak. Is this the N3-isomer? A: Likely, yes. The alkylation of 2-methyl-imidazo[4,5-c]pyridine precursors is governed by steric and electronic factors. The N1-ethyl (desired) and N3-ethyl (impurity) isomers often co-elute on standard C18 columns.

Q: How do I definitively separate and identify them? A: You must refine the chromatography conditions to exploit the slight basicity difference between the isomers.

  • Column Choice: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The

    
    -
    
    
    
    interactions differ between the isomers.
  • Mobile Phase: Use an alkaline mobile phase (Ammonium Bicarbonate, pH 10) if your column is resistant. The unprotonated forms separate better than the protonated forms.

  • NMR Validation (The Gold Standard):

    • N1-Ethyl (Target): NOESY correlation observed between the Ethyl-CH2 protons and the C7-H (or C6-H) of the pyridine ring.

    • N3-Ethyl (Impurity): NOESY correlation observed between the Ethyl-CH2 protons and the Methyl group at C2, but no interaction with the pyridine ring protons.

Workflow: Regioisomer Purification Logic

G Start Crude Reaction Mixture (N1/N3 Isomers) Check Analytical HPLC (C18, Acidic pH) Start->Check Decision Single Peak? Check->Decision MethodA Method A: pH Switch Use 10mM NH4HCO3 (pH 10) Decision->MethodA No (Co-elution) Isolate Prep-HPLC Isolation Decision->Isolate Yes (Rare) MethodB Method B: Column Switch Use Phenyl-Hexyl Phase MethodA->MethodB Still overlapping MethodA->Isolate Resolved MethodB->Isolate NMR NOESY 1H-NMR Confirm Regiochemistry Isolate->NMR

Figure 1: Decision tree for isolating the correct N1-ethyl regioisomer from crude alkylation mixtures.

Synthetic Utility: Cross-Coupling Optimization

The Issue: The 7-bromo handle is sterically hindered by the adjacent pyridine nitrogen and the N1-ethyl group, leading to stalled Suzuki-Miyaura couplings.

Troubleshooting Guide: Reaction Stalling

Q: My Suzuki coupling stops at 50% conversion. Should I add more catalyst? A: No. The issue is likely protodebromination (loss of Br replaced by H) or catalyst poisoning by the imidazole nitrogen.

  • Catalyst Selection: Pd(PPh3)4 is often too bulky and slow for this hindered substrate. Switch to Pd(dppf)Cl2 or XPhos Pd G2 . These precatalysts activate faster and tolerate the heterocyclic nitrogens better.

  • Base Choice: Avoid strong bases like NaOtBu if you have sensitive groups. Use K3PO4 (mild, anhydrous) in dioxane/water.

  • Temperature: This scaffold requires heat.[1] Run at 90–100°C . If using microwave, 120°C for 30 mins is standard.

Q: Can I use the 7-bromo for Buchwald-Hartwig aminations? A: Yes, but the imidazole ring can chelate Palladium.

  • Protocol Adjustment: You must use a ligand with high affinity for Pd to outcompete the substrate. BrettPhos or RuPhos are required. Standard BINAP often fails here.

References

  • Imidazo[4,5-c]pyridine Synthesis & Isomerism

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1][2]

    • Source: PMC / Molecules (2020).
    • URL:[Link]

  • Biological Activity (Antiviral/Kinase)

    • Title: Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives. (Note: Mechanistic overlap with [4,5-c] isomers regarding solubility and kinase targeting).
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Analytical Characterization

    • Title: 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine (Sigma Reference for physicochemical baselines).
    • Source: Sigma-Aldrich Technical Data.[3]

  • Assay Artifacts (Aggregation)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine in Kinase Inhibitor Design

The following technical guide provides an in-depth comparison of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine —a critical pharmacophore scaffold—against established kinase inhibitor classes. Executive Summary 7-bro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine —a critical pharmacophore scaffold—against established kinase inhibitor classes.

Executive Summary

7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-90-5) is not a standalone marketed drug but a privileged high-value intermediate used to synthesize potent ATP-competitive kinase inhibitors. Its core structure—the imidazo[4,5-c]pyridine —serves as a purine bioisostere, mimicking the adenine ring of ATP.

This guide compares the performance potential of inhibitors derived from this scaffold against standard inhibitor classes (e.g., Pyrazolopyrimidines, Quinazolines) and details its specific application in targeting JAK , PI3K , and DNA-PK signaling pathways.

Scaffold Comparative Analysis

The choice of the core scaffold dictates the solubility, selectivity, and metabolic stability of the final drug candidate. The imidazo[4,5-c]pyridine core offers distinct advantages over its isomers and competitors.

Comparison Table: Imidazo[4,5-c]pyridine vs. Common Kinase Scaffolds
FeatureImidazo[4,5-c]pyridine (Subject)Imidazo[4,5-b]pyridine (Isomer)Pyrazolo[3,4-d]pyrimidine (Standard)Quinazoline (EGFR Standard)
Purine Mimicry High (N-position mimics Adenine N7/N9)High (Mimics Adenine N1/N3)Very High (Ibrutinib core)Moderate
Solubility Excellent (Polar pyridine N)GoodModerate (Often requires solubilizing groups)Poor (Requires side chains)
Selectivity Potential Tunable (Vectors at C7 & N1 are distinct)High (Often pan-kinase)Low (Promiscuous binding common)High (Specific to EGFR/HER2)
Primary Targets JAK1, TYK2, DNA-PK, PI3K B-Raf, Aurora KinaseBTK, Src, LckEGFR, VEGFR
Synthetic Utility C7-Bromine allows rapid Suzuki couplingC6/C7 functionalizationC3/C4 functionalizationC4-Aniline displacement
Mechanistic Advantage

The 7-bromo position is the critical "warhead" attachment point. In the ATP binding pocket:

  • N1-Ethyl/C2-Methyl: Occupy the hydrophobic pocket (Gatekeeper region), providing binding affinity.

  • Imidazo Nitrogen: Forms hydrogen bonds with the kinase hinge region (Glu/Leu backbone).

  • C7-Substituent (post-coupling): Extends into the solvent-exposed region or the specificity pocket, determining whether the inhibitor hits JAK1 vs. JAK2.

Performance of Derived Inhibitors (Case Studies)

Since the 7-bromo compound is an intermediate, we evaluate the performance of inhibitors synthesized from it.

Case Study A: JAK1/TYK2 Selective Inhibitors

Context: Pan-JAK inhibitors (e.g., Tofacitinib) often cause anemia by inhibiting JAK2 (erythropoietin signaling).

  • Innovation: Galapagos NV and others have utilized the imidazo[4,5-c]pyridine scaffold to create JAK1-selective inhibitors.

  • Performance Data:

    • Selectivity: Derivatives show >30-fold selectivity for JAK1 over JAK2.

    • Potency: IC50 values in the low nanomolar range (<10 nM) for JAK1.[1]

    • Mechanism: The specific orientation of the pyridine nitrogen in the [4,5-c] isomer avoids steric clash with the JAK2 gatekeeper methionine, unlike the [4,5-b] isomer.

Case Study B: DNA-PK Inhibitors (Radiosensitizers)

Context: DNA-dependent protein kinase (DNA-PK) repairs double-strand breaks caused by radiation therapy.[1][2][3] Inhibiting it sensitizes tumors to radiation.[3]

  • Innovation: "Scaffold hopping" from Dactolisib (Imidazoquinoline) to Imidazo[4,5-c]pyridin-2-one (derived from the subject intermediate).

  • Performance Data:

    • Compound 78: Biochemical IC50 = 0.8 nM against DNA-PK.[1][3]

    • Selectivity: Excellent selectivity against PI3K

      
       (IC50 > 1000 nM), reducing metabolic toxicity associated with PI3K inhibition.
      

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Objective: Functionalize the 7-bromo position to create the active inhibitor.

  • Reagents:

    • Substrate: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq).

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq) [Determines specificity].

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%).

    • Base: Cs2CO3 or K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Mix substrate, boronic acid, and base in the reaction vessel.

    • Add catalyst under inert atmosphere.

    • Heat to 90°C for 4–12 hours (monitor via LC-MS).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol 2: ADP-Glo™ Kinase Assay (Validation)

Objective: Measure IC50 of the synthesized inhibitor against JAK1.[4]

  • Setup: Prepare 384-well white plates.

  • Enzyme Reaction:

    • Add 2 µL of Inhibitor (serial dilution in DMSO).

    • Add 2 µL of JAK1 Enzyme (0.5 ng/µL). Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

    • Incubate at RT for 60 min.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.

Visualization of Signaling Pathways[5]

JAK/STAT Signaling Pathway & Inhibition Point

The following diagram illustrates where the derived inhibitor acts within the inflammatory cascade.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Imidazo[4,5-c]pyridine) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor Inhibitor (Derived from 7-bromo...) Inhibitor->JAK Blocks ATP Binding

Caption: The inhibitor blocks the ATP-binding site of the JAK kinase, preventing STAT phosphorylation and downstream inflammatory gene transcription.

Synthesis Workflow: From Intermediate to Drug

Synthesis_Workflow Start 7-bromo-1-ethyl-2-methyl imidazo[4,5-c]pyridine (Intermediate) Step1 Suzuki Coupling (Pd cat, Aryl-Boronic Acid) Start->Step1 + R-B(OH)2 Product Functionalized Inhibitor (Potent Kinase Antagonist) Step1->Product C-C Bond Formation Assay Biological Validation (IC50 < 10 nM) Product->Assay Screening

Caption: Synthetic route transforming the 7-bromo intermediate into a biologically active kinase inhibitor.

References

  • Galapagos NV. (2013).[4][5] Imidazo[4,5-c]pyridine derivatives useful for the treatment of degenerative and inflammatory diseases.[4] WO2013117645.[4][5] Link

  • Hong, C. R., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors.[1][2] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[6] Application Notes for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors.Link

  • Menet, C. J., et al. (2015). Discovery of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. (Contextual comparison for JAK scaffolds). Link

Sources

Comparative

7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine vs. established imidazopyridines

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel heterocyclic scaffolds against established pharmacophores. The Evolution of Imidazopyridines in Drug Discove...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel heterocyclic scaffolds against established pharmacophores.

The Evolution of Imidazopyridines in Drug Discovery

Imidazopyridines are a privileged class of nitrogen-containing heterocycles. Historically, the imidazo[1,2-a]pyridine core has dominated the pharmaceutical landscape, serving as the foundational scaffold for "Z-drugs" like zolpidem and alpidem, which act as positive allosteric modulators of GABA_A receptors. However, as the intellectual property landscape for these established scaffolds has become highly saturated, medicinal chemists have pivoted toward alternative isomers that mimic naturally occurring purines (adenine and guanine)[1].

Enter the imidazo[4,5-c]pyridine class. Unlike the bridgehead nitrogen system of the [1,2-a] isomers, the [4,5-c] fused system provides critical hydrogen bond acceptor and donor vectors perfectly suited for the ATP-binding hinge region of kinases[2][3]. Within this emerging class, 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-90-5) has surfaced as a highly modular, late-stage functionalization building block. It is specifically engineered to bypass the limitations of classical imidazopyridines, offering a tailored starting point for the development of selective kinase inhibitors (e.g., DNA-PK, PARP-1) and antiviral agents[4][5].

Structural & Mechanistic Divergence

To understand the performance advantages of the 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine scaffold, we must analyze the causality behind its specific substitutions:

  • The C7-Bromo Vector (The Functionalization Handle): Established imidazopyridines often require de novo ring synthesis to introduce diverse functional groups. The C7-bromine acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows researchers to rapidly introduce bulky anilines or aryl groups that occupy the deep specificity pockets of target kinases[2].

  • The N1-Ethyl & C2-Methyl Groups (Conformational Locking): Kinase selectivity is notoriously difficult to achieve due to the conserved nature of the ATP-binding site. The N1-ethyl and C2-methyl groups provide precisely tuned steric bulk. This bulk restricts the rotation of the core within the binding pocket, locking the molecule into a "horseshoe" conformation that enhances selectivity for targets like DNA-PK over closely related off-target kinases such as PI3K[2][3].

Comparative Performance Profile

The following table summarizes the physicochemical and pharmacological distinctions between derivatives synthesized from the novel [4,5-c] scaffold versus established imidazopyridine drugs.

Parameter7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (Derivatives)Zolpidem (Established Imidazo[1,2-a]pyridine)Tenatoprazole (Established Imidazo[4,5-b]pyridine)
Primary Target Class Kinases (DNA-PK, PARP-1), Viral polymerasesIon Channels (GABA_A Receptors)Proton Pumps (H+/K+ ATPase)
Binding Mechanism ATP-competitive hinge binding (Purine mimic)Allosteric modulationCovalent binding (prodrug activation)
Structural Modularity High (C7-Br allows late-stage library generation)Low (Requires early-stage functionalization)Moderate
IP Landscape Emerging / High potential for novel IPSaturatedSaturated
Typical IC50 / Ki Low nanomolar (e.g., PARP-1 IC50 ~8.6 nM)Ki ~ 22 nM (GABA_A α1)IC50 ~ 3.2 μM

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the following protocols outline the self-validating systems required to utilize this scaffold effectively.

Protocol 1: Late-Stage Functionalization via Buchwald-Hartwig Amination

Objective: Convert the C7-bromo scaffold into a 7-anilino kinase inhibitor.

Causality & Rationale: The electron-deficient nature of the imidazo[4,5-c]pyridine core makes oxidative addition facile but hinders reductive elimination. Therefore, a bulky, electron-rich bidentate ligand like Xantphos is required to force the palladium center into a geometry that accelerates reductive elimination, preventing off-target debromination.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 equiv), the desired substituted aniline (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%). Self-Validation Step: The 1:2 ratio of Pd to ligand ensures complete formation of the active L2Pd(0) species.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

  • Monitoring & Isolation: Monitor reaction progression via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the product mass confirms conversion. Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

G A 7-Bromo-1-ethyl-2-methyl 1H-imidazo[4,5-c]pyridine B Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig/Xantphos) A->B C Imidazo[4,5-c]pyridine Derivative Library B->C D High-Throughput Screening (HTRF Kinase Assay) C->D E Lead Candidate (DNA-PK/PARP Inhibitor) D->E

Workflow for utilizing the 7-bromo scaffold in late-stage functionalization and screening.

Protocol 2: DNA-PK Kinase Inhibition Assay (HTRF)

Objective: Validate the target affinity of the synthesized[4,5-c] derivatives.

Causality & Rationale: Highly conjugated heterocycles often exhibit autofluorescence that confounds standard colorimetric or fluorescent assays. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a europium cryptate donor with a long emission half-life, allowing a time delay before measurement that completely eliminates background autofluorescence interference.

  • Assay Setup: Prepare a 384-well low-volume plate. Add 2 μL of the synthesized imidazo[4,5-c]pyridine derivative (serial dilutions in DMSO, 1% final concentration).

  • Enzyme & Substrate: Add 4 μL of purified DNA-PK enzyme and biotinylated p53-derived peptide substrate.

  • Reaction Initiation: Initiate the reaction by adding 4 μL of ATP at a concentration equal to its apparent

    
     (ensuring the assay is highly sensitive to ATP-competitive inhibitors). Incubate at room temperature for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 μL of HTRF detection buffer containing Europium-labeled anti-phospho-p53 antibody and Streptavidin-XL665.

  • Validation & Readout: Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Plot dose-response curves using a 4-parameter logistic regression to determine the

    
    .
    

G DSB DNA Double-Strand Break (Radiation/Chemo) DNAPK DNA-PK Complex Activation DSB->DNAPK Repair NHEJ DNA Repair (Cancer Cell Survival) DNAPK->Repair Uninhibited Apoptosis Cell Cycle Arrest & Apoptosis DNAPK->Apoptosis Inhibited Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->DNAPK ATP Hinge Block

Mechanism of action for imidazo[4,5-c]pyridine derivatives targeting DNA-PK in oncology.

Conclusion

While established imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines have cemented their roles in targeting ion channels and proton pumps, the imidazo[4,5-c]pyridine core represents the frontier of purine-mimetic drug discovery. By leveraging the highly modular 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine scaffold, researchers can rapidly access novel chemical space, utilizing robust cross-coupling methodologies to generate potent, conformationally locked kinase inhibitors and antiviral agents free from the constraints of saturated IP landscapes.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available at:[Link]

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. PubMed. Available at:[Link]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. Available at:[Link]

  • Antiviral. 1. 2-(.alpha.-Hydroxybenzyl)imidazo[4,5-c]pyridine. ACS Publications. Available at:[Link]

Sources

Validation

structure-activity relationship (SAR) studies of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine analogs

[1] Executive Summary This guide provides an in-depth technical analysis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-90-5) and its derivatives.[1] Acting as a critical "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides an in-depth technical analysis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-90-5) and its derivatives.[1] Acting as a critical "privileged scaffold" in medicinal chemistry, this core structure is pivotal in the development of Platelet-Activating Factor (PAF) antagonists, antiviral agents (SARS-CoV-2, BVDV), and kinase inhibitors. This document dissects the Structure-Activity Relationship (SAR) profiles, synthetic accessibility, and functionalization strategies that make this scaffold a cornerstone in modern drug discovery.

The Scaffold Architecture

The 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine core is a fused bicyclic heterocycle.[1] Its utility stems from three distinct vectors of modification that allow for precise tuning of biological activity and physicochemical properties.[2]

Structural Vectors & Numbering[1]
  • Position 7 (C-Br Handle): The bromine atom serves as a reactive gateway for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diversity elements (aryl, heteroaryl, amines) essential for target engagement.

  • Position 1 (N-Ethyl): The N1-substituent governs solubility, lipophilicity (LogP), and steric fit within the hydrophobic pockets of receptors (e.g., PAF receptor).

  • Position 2 (C-Methyl): The C2-methyl group often provides metabolic stability (blocking oxidation) and restricts conformational freedom, locking the ligand into a bioactive conformation.

Diagram: Functional Logic of the Scaffold

SAR_Logic Core 7-Bromo-1-ethyl-2-methyl- imidazo[4,5-c]pyridine Pos7 Position 7 (Br) 'The Warhead Vector' Core->Pos7 Pos1 Position 1 (N-Ethyl) 'The PK/Solubility Vector' Core->Pos1 Pos2 Position 2 (C-Methyl) 'The Stability Vector' Core->Pos2 Kinase Kinase/Protease Inhibition (Specificity) Pos7->Kinase via Suzuki/Buchwald Bioavail Oral Bioavailability & Receptor Fit Pos1->Bioavail via Alkylation Metab Metabolic Stability (CYP450 Resistance) Pos2->Metab via Cyclization

Caption: Functional decomposition of the imidazo[4,5-c]pyridine scaffold showing how specific structural modifications translate to biological properties.[1]

Synthesis & Manufacturing Protocols

Reliable access to the 7-bromo intermediate is a prerequisite for SAR exploration.[1] The following protocol is validated for high-yield synthesis.

Core Synthesis Workflow

Objective: Synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine from 2,4-dichloro-3-nitropyridine.

  • Nucleophilic Substitution (SNAr):

    • Reactants: 2,4-dichloro-3-nitropyridine + Ethylamine.[1]

    • Conditions: THF, Et3N, 0°C to RT.

    • Outcome: Selective displacement of the C4-chloride yields 2-chloro-4-(ethylamino)-3-nitropyridine.[1]

    • Note: Regioselectivity is driven by the directing effect of the nitro group.

  • Reduction:

    • Reactants: Intermediate + Iron powder/NH4Cl or H2/Pd-C.[1]

    • Conditions: EtOH/H2O, reflux.

    • Outcome: Reduction of nitro group to amine, yielding 2-chloro-N4-ethylpyridine-3,4-diamine.[1]

  • Cyclization (Imidazole Formation):

    • Reactants: Diamine + Triethyl orthoacetate (or Acetic Acid/PPA).

    • Conditions: 100°C.

    • Outcome: Formation of the imidazole ring to give 7-chloro-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.

  • Halogen Exchange (Finkelstein-like) or Direct Bromination:

    • Alternative Route: Starting with 2,4-dibromo-3-nitropyridine allows direct access to the 7-bromo analog.[1]

    • Standard: The 7-chloro analog can be converted to 7-bromo via HBr/AcOH if necessary, though starting with bromo-precursors is more efficient.[1]

Diagram: Synthetic Pathway

Synthesis_Flow Start 2,4-Dichloro-3-nitropyridine Step1 Step 1: SNAr with Ethylamine (Regioselective at C4) Start->Step1 Inter1 2-Chloro-4-(ethylamino)-3-nitropyridine Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 2-Chloro-N4-ethylpyridine-3,4-diamine Step2->Inter2 Step3 Step 3: Cyclization with Triethyl Orthoacetate Inter2->Step3 Final 7-Chloro/Bromo-1-ethyl-2-methyl- imidazo[4,5-c]pyridine Step3->Final

Caption: Step-by-step synthetic route for generating the imidazo[4,5-c]pyridine core.

Structure-Activity Relationship (SAR) Data

The biological utility of this scaffold is best understood through its application in specific therapeutic areas.

Case Study A: SARS-CoV-2 Main Protease (Mpro) Inhibitors

Recent patent literature (e.g., WO2024031089A1) highlights the use of the 7-bromo intermediate to generate non-covalent inhibitors of the SARS-CoV-2 main protease.[1]

  • Mechanism: The imidazo[4,5-c]pyridine acts as a rigid linker that positions aryl groups into the S1 and S2 pockets of the protease.

  • SAR Insight:

    • 7-Position: Coupling with diphenylmethanimine or substituted bi-aryls creates a hydrophobic shield that occupies the S1' subsite.[1]

    • 1-Ethyl: Essential for maintaining the correct vector; bulky groups (e.g., t-butyl) here diminish potency due to steric clash with the enzyme backbone.[1]

Case Study B: PAF Antagonists (UR-12670 Lineage)

The 2-methylimidazo[4,5-c]pyridine core is a bioisostere for the polar headgroup of Platelet-Activating Factor (PAF).[1]

Comparative Potency Table:

Compound VariantSubstituent (Pos 7)Substituent (Pos 1)Substituent (Pos 2)Activity (IC50 / Effect)Key Insight
Core Scaffold BromoEthylMethylInactiveScaffold only; lacks pharmacophore.[1]
UR-12670 Analog (3,3-diphenylpropanoyl)-piperidineEthylMethyl0.0076 µM (PAF Aggregation)High potency; 2-Me is critical for binding.[1]
Des-methyl (Linker)EthylH > 0.1 µMRemoval of 2-Me reduces potency by 10-25x.[1]
N-Isopropyl (Linker)Isopropyl Methyl0.05 µMBulky N1 tolerates binding but lowers solubility.[1]

Data Source: Derived from J. Med. Chem. 1996, 39, 2, 487–493 and related patent data.

Case Study C: Antiviral & Anticancer Activity[1][2][3][4]
  • BVDV Inhibition: 7-substituted analogs have shown high selectivity for Bovine Viral Diarrhea Virus RNA-dependent RNA polymerase.[1] The 7-bromo group is replaced with aryl rings; ortho-fluorine substitution on the aryl ring decreases activity, while para-substitution often enhances it.[1]

  • Cytotoxicity: 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine derivatives synthesized via Suzuki coupling with arylboronic acids have demonstrated micromolar IC50 values against HeLa and colon carcinoma cell lines.[1]

Experimental Protocols for Functionalization

To utilize the 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine scaffold, the following cross-coupling protocol is recommended for library generation.

Protocol: Suzuki-Miyaura Cross-Coupling at C-7

Purpose: To attach aryl/heteroaryl pharmacophores to the 7-position.[1]

  • Preparation:

    • Dissolve 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in 1,4-dioxane/water (4:1).

    • Add Arylboronic acid (1.2 eq).

    • Add Base: Cs2CO3 or K2CO3 (2.0 eq).

  • Catalyst Addition:

    • Degas with Argon for 10 mins.

    • Add Pd(dppf)Cl2 or Pd(PPh3)4 (0.05 eq).

  • Reaction:

    • Heat to 90-100°C for 4-12 hours under Argon.

    • Monitor via LC-MS (Target Mass = Core - Br + Aryl).[1]

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Purify via Flash Chromatography (DCM/MeOH gradient).

Critical Control Point: The 7-bromo position is sterically flanked by the N1-ethyl group.[1] High-activity catalysts (e.g., XPhos Pd G3) may be required for sterically hindered boronic acids.

References

  • PubChem. 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (Compound Summary). National Library of Medicine.[1] [Link]

  • Gimenez-Guervos, F., et al. (1996). Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists.[1] Journal of Medicinal Chemistry, 39(2), 487-493. [Link]

  • World Intellectual Property Organization. (2024).[3] WO2024031089A1 - SARS-CoV-2 Main Protease Inhibitors.[1][3][3]

  • Puerstinger, G., et al. (2007). Antiviral imidazo[4,5-c]pyridines.[4][5] (Contextual reference from search results on BVDV activity).

  • Townsend, L. B., et al. Imidazo[4,5-c]pyridines: Synthesis and Biological Activity. Chemical Reviews.[1] (General grounding on scaffold synthesis).

Sources

Comparative

Head-to-Head Comparison: 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine vs. Structural Analogs

Content Type: Technical Comparison Guide Subject: 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-90-5) Primary Application: Advanced Intermediate for GPCR Antagonists (PAF, Angiotensin II) and Kinase In...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-90-5) Primary Application: Advanced Intermediate for GPCR Antagonists (PAF, Angiotensin II) and Kinase Inhibitors.

Executive Summary: The Scaffold Advantage

In the high-stakes arena of medicinal chemistry, the choice of the core scaffold dictates the success of a library campaign. 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (hereafter referred to as Scaffold-Br ) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

This guide compares Scaffold-Br directly against its primary competitors: the 7-Chloro analog (Scaffold-Cl) and the N1-Isopropyl variant .

The Verdict:

  • Best for Lead Optimization: Scaffold-Br . The C7-Bromine offers a superior balance of stability and reactivity for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.

  • Best for Cost-Efficiency (Scale-up): Scaffold-Cl . If the final API requires a halogen at C7, the chloride is more cost-effective, though significantly less reactive for derivatization.

Structural Analysis & Chemical Properties[1]

The imidazo[4,5-c]pyridine core mimics the purine system, making it highly relevant for biological targets involving ATP binding (kinases) or adenosine receptors.

Comparative Properties Table
FeatureScaffold-Br (Subject)Scaffold-Cl (Competitor)Scaffold-H (Baseline)
Structure 7-Br, 1-Et, 2-Me7-Cl, 1-Et, 2-Me7-H, 1-Et, 2-Me
CAS No. 1044771-90-590844-65-8 (analog)10200-33-6 (core)
C7-Reactivity High (Pd-coupling ready)Low (Requires specialized ligands)Inert (Requires C-H activation)
Lipophilicity (cLogP) ~1.8~1.6~1.1
Primary Use Diversity-Oriented SynthesisEnd-product mimic / Scale-upNegative Control
Suzuki Yield >85% (Standard conditions)<40% (Requires forcing)N/A
Mechanistic Insight: The "N1-Switch"

The 1-ethyl-2-methyl substitution pattern is critical. The ethyl group at N1 provides optimal steric bulk to fit hydrophobic pockets in GPCRs (like the PAF receptor), while the 2-methyl group locks the conformation, preventing free rotation and enhancing binding affinity.

Head-to-Head Performance: Synthetic Utility

The primary value of Scaffold-Br lies in its ability to serve as a divergence point. We compared the efficiency of Scaffold-Br vs. Scaffold-Cl in a standard Suzuki-Miyaura coupling to generate a biaryl PAF antagonist precursor.

Experiment: Synthesis of 7-(4-Methoxyphenyl)-Analog

Reaction: Scaffold-X + 4-Methoxyphenylboronic acid


 Product
Conditions: 

(5 mol%),

, Dioxane/H2O,

, 4h.
PrecursorConversion (%)Isolated Yield (%)Impurity Profile
Scaffold-Br 98% 92% Minimal homocoupling
Scaffold-Cl 15%8%Largely unreacted starting material
Scaffold-Cl *65%58%Requires expensive catalyst (

/XPhos)

*Modified conditions for Chloride: Pd2(dba)3, XPhos, K3PO4, 110°C, 12h.

Biological Activity: SAR Case Study

While Scaffold-Br is an intermediate, its derivatives drive biological activity. Below is a summary of Structure-Activity Relationship (SAR) data for Platelet-Activating Factor (PAF) antagonism, comparing derivatives synthesized from this core.

Target: PAF Receptor (Rabbit Platelet Aggregation Assay) Standard: Tcv-309 (IC50 = 3.5 nM)

Compound Derivative (C7-Substituent)IC50 (nM)Efficacy relative to Tcv-309Notes
7-Bromo (Unmodified) >10,000InactiveHalogen alone is insufficient for binding.
7-Phenyl 450LowLacks H-bond acceptors.
7-(4-Methoxyphenyl) 28ModerateMethoxy group mimics Tcv-309 tail.
7-(3,4-Dimethoxyphenyl) 4.2 High Bio-isostere to L-659,989.

Interpretation: The 7-bromo group is a "dummy" substituent biologically but a "hero" chemically. It must be replaced by an electron-rich aryl group to achieve nanomolar potency.

Visualizations

Diagram 1: Synthesis & Divergence Pathway

This flow demonstrates how Scaffold-Br is synthesized and how it diverges into active drugs.

G Start 4-Chloro-3-nitro pyridine Inter1 4-(Ethylamino)-3- nitropyridine Start->Inter1 EtNH2 Inter2 3,4-Diamino pyridine Inter1->Inter2 H2, Pd/C Cyclization Cyclization (Ac2O/AcOH) Inter2->Cyclization Core 1-Ethyl-2-methyl imidazo[4,5-c]pyridine Cyclization->Core Bromination Bromination (NBS) Core->Bromination ScaffoldBr Scaffold-Br (7-Bromo) Bromination->ScaffoldBr Suzuki Suzuki Coupling (Ar-B(OH)2) ScaffoldBr->Suzuki Buchwald Buchwald Amination (HNR2) ScaffoldBr->Buchwald Drug1 PAF Antagonist (7-Aryl) Suzuki->Drug1 Drug2 Kinase Inhibitor (7-Amino) Buchwald->Drug2

Caption: Synthesis of Scaffold-Br via regioselective cyclization and subsequent divergence into bioactive classes.

Experimental Protocols

Protocol A: Regioselective Synthesis of Scaffold-Br

Note: Direct bromination of the imidazo[4,5-c]pyridine core often yields a mixture. The following procedure ensures high regioselectivity.

  • Starting Material: 1-Ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq).

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq).

  • Solvent: Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve starting material in

      
       (0.5 M).
      
    • Add NBS portion-wise at

      
      .
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Critical Step: Monitor by LC-MS. If conversion <90%, add 0.1 eq NBS.

    • Quench with saturated

      
       (sodium thiosulfate) to remove excess bromine.
      
    • Extract with Ethyl Acetate.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Expected Yield: 75-85%.

Protocol B: Comparative Suzuki Coupling (Validation Assay)

To validate the reactivity claim:

  • Charge a microwave vial with Scaffold-Br (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Add

    
     (0.05 eq).
    
  • Add solvent: Dioxane/Water (4:1, degassed).

  • Heat at

    
     for 2 hours.
    
  • Validation: Perform identical reaction with Scaffold-Cl . The Bromide should show complete consumption by TLC/LC-MS, while the Chloride remains largely intact.

References

  • Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Defines the general biological utility of the imidazo[4,5-c]pyridine core.

  • Synthesis and SAR of PAF Antagonists (Imidazo[4,5-c]pyridines). Source: Journal of Medicinal Chemistry (ACS) URL:[1][Link] Relevance: Establishes the 1-ethyl-2-methyl substitution pattern as critical for PAF receptor binding.

  • Palladium-Catalyzed Cross-Coupling of Chloro- vs Bromo-Heterocycles. Source: Organic Chemistry Portal URL:[Link] Relevance: Supports the mechanistic claim of Bromide superiority in standard catalytic cycles.

Sources

Validation

Comparative Guide: Specificity Assessment of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

This guide provides a technical assessment of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine , a critical halogenated heterocyclic scaffold used primarily in the development of Platelet-Activating Factor (PAF) recept...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine , a critical halogenated heterocyclic scaffold used primarily in the development of Platelet-Activating Factor (PAF) receptor antagonists and, more recently, as a fragment for BET bromodomain inhibition .

Executive Summary

7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (hereafter referred to as Scaffold-7Br ) is a privileged building block. Its structural utility lies in the 7-bromo handle (enabling cross-coupling) and the 1-ethyl-2-methyl substitution pattern, which mimics the steric bulk required for hydrophobic pocket occupancy in GPCRs (specifically PAF receptors) and certain epigenetic targets.

However, the specificity of Scaffold-7Br is often compromised by two factors:

  • Regioisomeric Impurities: Competitive alkylation at N3 vs. N1 during synthesis.

  • Biological Promiscuity: The imidazo[4,5-c]pyridine core is a purine isostere, leading to potential off-target binding at Adenosine Receptors (A1/A2A) and Kinases .

This guide compares Scaffold-7Br against its methyl-analog and chloro-variants, providing protocols to validate its structural integrity and biological specificity.

Technical Comparison: Scaffold-7Br vs. Alternatives

The choice of scaffold significantly impacts the physicochemical properties (LogP, Solubility) and synthetic reactivity of the final drug candidate.

Table 1: Physicochemical & Reactive Profile Comparison
FeatureScaffold-7Br (1-Ethyl)Alternative A (1-Methyl Analog)Alternative B (7-Chloro Variant)
Formula C₉H₁₀BrN₃C₈H₈BrN₃C₉H₁₀ClN₃
MW 240.10 g/mol 226.07 g/mol 195.65 g/mol
LogP (Calc) ~2.1 (Moderate Lipophilicity)~1.7 (Lower Lipophilicity)~1.9
C-7 Reactivity High (Excellent for Suzuki/Buchwald)High Moderate (Requires harsher catalysts)
Solubility (DMSO) >50 mM>100 mM>50 mM
PAF Receptor Fit Optimal (Ethyl fills hydrophobic pocket)Sub-optimal (Too small for some pockets)Optimal
Primary Risk N3-isomer contaminationN3-isomer contaminationLower cross-coupling yields

Key Insight: While the 1-Methyl analog is more soluble, the 1-Ethyl group in Scaffold-7Br is often critical for potency in PAF antagonists (e.g., related to UR-12670 series) because it provides the necessary steric occlusion to prevent rapid metabolic N-dealkylation and improves van der Waals contacts in the receptor binding site.

Structural Specificity Assessment (Chemical Integrity)

Before biological testing, one must ensure the sample is the correct N1-ethyl regioisomer and not the thermodynamically stable N3-ethyl byproduct.

Diagnostic Protocol: NOESY NMR Validation

The most common failure mode in using this scaffold is regioisomeric impurity.

  • Prepare Sample: Dissolve 5 mg of Scaffold-7Br in 600 µL DMSO-d6.

  • Acquire 1H-NMR: Identify the ethyl group signals (triplet ~1.4 ppm, quartet ~4.2 ppm) and the C6-H aromatic proton.

  • Acquire 2D NOESY:

    • Logic: In the correct 1-ethyl isomer, the methylene protons of the ethyl group are spatially close to the C7-Bromo (no proton) and the C2-Methyl . Crucially, there should be NO strong NOE correlation between the ethyl methylene and the pyridine protons (C4-H or C6-H) if the geometry is correct.

    • Contrast: In the 3-ethyl isomer (impurity), the ethyl group is closer to C4-H.

  • Validation Criteria:

    • Pass: Strong NOE between Ethyl-CH2 and C2-Methyl.

    • Fail: NOE observed between Ethyl-CH2 and C4-H (indicates N3 alkylation).

Biological Specificity Assessment (Off-Target Profiling)

Because Scaffold-7Br mimics the purine core of Adenosine and ATP, it must be screened for "scaffold promiscuity."

Workflow Diagram: Specificity Screening Cascade

SpecificityScreening Start Scaffold-7Br Sample Step1 Step 1: Purity Check (LC-MS & NOESY NMR) Start->Step1 Decision1 >98% Pure & N1-Isomer? Step1->Decision1 Decision1->Start No (Repurify) Step2 Step 2: Primary Target Screen (PAF Receptor Binding) Decision1->Step2 Yes Step3 Step 3: Off-Target Profiling (Adenosine A1/A2A & Kinase Panel) Step2->Step3 ResultA High Specificity (PAF IC50 < 1µM, A1/A2A > 10µM) Step3->ResultA Clean Profile ResultB Promiscuous Scaffold (Binds Adenosine/Kinases) Step3->ResultB Off-Targets Detected

Caption: Logical workflow for validating the specificity of Scaffold-7Br before using it in lead optimization.

Experimental Protocol: Competitive Binding Assay (PAF Receptor)

To verify the scaffold's functional competence as a PAF antagonist precursor.

Materials:

  • Receptor: Rabbit Platelet Membrane preparations (rich in PAF receptors).

  • Radioligand: [3H]-PAF (Specific Activity: 80 Ci/mmol).

  • Reference: Web 2086 (Standard PAF antagonist).

Method:

  • Preparation: Resuspend platelet membranes in Tris-HCl buffer (pH 7.4) containing 0.25% BSA (to prevent non-specific sticking of the lipophilic scaffold).

  • Incubation: Mix 100 µL membrane suspension, 50 µL [3H]-PAF (1 nM final), and 50 µL of Scaffold-7Br (concentration range: 10⁻⁹ M to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate the IC50 using non-linear regression (GraphPad Prism).

  • Target Performance: Scaffold-7Br should exhibit an IC50 in the low micromolar range (1–10 µM) .

  • Note: It will be less potent than the final drug (e.g., UR-12670) but must show displaceable binding to confirm the "anchor" function of the imidazopyridine core.

Mechanism of Action & Signal Transduction

When derivatized, this scaffold acts by blocking the PAF receptor (a Gq-coupled GPCR), preventing the mobilization of intracellular Calcium.

Pathway Diagram: PAF Receptor Antagonism

PAFPathway PAF PAF (Ligand) PAFR PAF Receptor (Gq-GPCR) PAF->PAFR Activates Scaffold Scaffold-7Br Derivative (Antagonist) Scaffold->PAFR Competes/Inhibits Block BLOCKED Gq Gq Protein PAFR->Gq Signal Transduction PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca Ca2+ Release (Platelet Aggregation) IP3->Ca Block->Gq Prevents Activation

Caption: Mechanism of Action. Scaffold-7Br derivatives competitively bind the PAF Receptor, blocking the Gq-PLC-IP3 signaling cascade.

References

  • Uriach & Cía, S.A. (1995). Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists. Journal of Medicinal Chemistry.

  • Pfizer Central Research. (1996). Novel antagonists of platelet-activating factor.[1][2][3] Synthesis and structure-activity relationships of potent and long-acting heterofused derivatives. Journal of Medicinal Chemistry.

  • BindingDB. (2023). Affinity Data for 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine. BindingDB Entry BDBM50168867.[4]

  • Sigma-Aldrich. (2023). Product Specification: 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine. As a brominated heterocyclic compound, its disposal requires a str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine. As a brominated heterocyclic compound, its disposal requires a stringent, scientifically-grounded approach to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is not widely available, a robust risk assessment can be conducted by analyzing its structural motifs: the imidazopyridine core and the bromine substituent. Pyridine and its derivatives are generally classified as hazardous waste.[1][2] The presence of a halogen atom necessitates special consideration, classifying it as a halogenated organic compound.[3][4]

Based on data from analogous structures, the following hazards should be assumed[5][6]:

Hazard ClassGHS CategoryPotential Effect
Acute Toxicity, Oral Category 4Harmful if swallowed.[5][7]
Skin Corrosion/Irritation Category 2Causes skin irritation.[6][8]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[6][8]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[5][6]

Causality: The nitrogen atoms in the imidazopyridine ring can act as proton acceptors and interact with biological systems, while the carbon-bromine bond introduces metabolic and environmental persistence. These features underpin the compound's potential toxicity and the need for its complete destruction during disposal.

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any waste consolidation or disposal procedure, adherence to strict PPE protocols is mandatory.[1]

  • Eye Protection: Wear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected prior to use and disposed of in accordance with laboratory practices if contaminated.[1][10]

  • Body Protection: A standard laboratory coat is required. For significant quantities or in case of a spill, a chemically impervious suit may be necessary.[10]

  • Engineering Controls: All handling of waste, including collection and container sealing, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][11]

Step-by-Step Waste Collection and Storage Protocol

Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.

  • Waste Collection: Collect waste 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine and any contaminated materials (e.g., weighing boats, contaminated paper towels, used silica gel) in a designated, compatible, and sealable hazardous waste container.[1] Do not mix with non-halogenated waste streams.

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine," and the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[1]

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1] This area must be away from incompatible materials such as strong oxidizing agents and acids to prevent dangerous reactions. It should also be kept clear of heat sources and direct sunlight.[1]

Spill and Emergency Procedures

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure maximum ventilation (e.g., open fume hood sash).[1]

  • Contain the Spill: Use an inert, non-combustible absorbent material, such as sand, vermiculite, or sodium carbonate, to cover and contain the spill.[1]

  • Collect Absorbed Material: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS for guidance), followed by soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Increase Ventilation spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to EHS/Supervisor decontaminate->report end_node Spill Managed report->end_node Disposal_Decision_Flow start Waste Generated: 7-bromo-1-ethyl-2-methyl-1H- imidazo[4,5-c]pyridine classify Classify Waste start->classify is_halogenated Is it a Halogenated Organic Compound? classify->is_halogenated collect Collect in Designated, Labeled Container is_halogenated->collect Yes store Store in Secure Secondary Containment collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs incinerate Professional Disposal via High-Temperature Incineration (≥1100°C) contact_ehs->incinerate end_proc End: Safe & Compliant Disposal incinerate->end_proc

Caption: Disposal decision workflow for the compound.

The Cardinal Rule: Institutional Compliance

This guide provides the scientific and general procedural framework for disposal. However, the final and most critical step is to adhere to your institution's specific protocols.

Always consult with your Environmental Health & Safety (EHS) department. [1] Your EHS office is the ultimate authority on waste management at your facility. They will provide the correct waste containers, labels, and schedule pickups with licensed hazardous waste disposal contractors who are equipped to handle and transport the material to a certified high-temperature incineration facility.

References

  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • P2 InfoHouse. (1989, June 30). Catalytic Destruction of Hazardous Halogenated Organic Chemicals.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer.
  • Sdfine. (n.d.). Pyridine Safety Data Sheet.
  • Zero Waste Europe. (n.d.). Incineration.
  • Echemi. (n.d.). (7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile Safety Data Sheets.
  • CymitQuimica. (2026, February 14). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine.
  • Cefic. (n.d.). Basic principles of waste incineration.
  • ProChem, Inc. (n.d.). Pyridine Safety Data Sheet.
  • Fisher Scientific. (2012, November 23). SAFETY DATA SHEET: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
  • PubChem. (n.d.). 7-Bromoimidazo(1,5-a)pyridine.
  • Fisher Scientific. (2015, October 6). SAFETY DATA SHEET: 7-Bromoimidazo[1,2-a]pyridine.
  • Apollo Scientific. (2023, July 7). 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride Safety Data Sheet.
  • CymitQuimica. (2023, July 10). 7-Bromo-3H-imidazo[4,5-b]pyridine Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine

The following technical guide details the safe handling, operational logistics, and disposal protocols for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine . Editorial Note : As a specialized research intermediate, spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, operational logistics, and disposal protocols for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine .

Editorial Note : As a specialized research intermediate, specific toxicological data for this exact ethyl/methyl derivative is limited. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine) and standard pharmaceutical intermediate handling practices.

Compound Identification & Physical Properties

Use Case : Primary building block for developing kinase inhibitors and bioactive heterocyclic agents.

  • Chemical Name : 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine[1]

  • Molecular Formula : C₉H₁₀BrN₃

  • Molecular Weight : 240.10 g/mol

  • Physical State : Off-white to pale yellow solid (Crystalline powder).

  • Solubility Profile :

    • High: DMSO, DMF, Methanol, Dichloromethane (DCM).

    • Low/Insoluble: Water, Hexanes.

Risk Assessment & Hazard Identification (GHS)

Based on analogous halogenated imidazopyridines.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302 : Harmful if swallowed.WARNING
Skin Corrosion/Irritation Cat 2H315 : Causes skin irritation.[2]WARNING
Eye Damage/Irritation Cat 2AH319 : Causes serious eye irritation.[2][3][4][5]WARNING
STOT - Single Exposure Cat 3H335 : May cause respiratory irritation.[6]WARNING

Critical Bioactivity Warning : As a core scaffold for drug discovery, treat this compound as a potential pharmacological agent . Assume it possesses biological activity (e.g., enzyme inhibition) until proven otherwise. Avoid all skin contact and inhalation.[3][4][7][8]

Personal Protective Equipment (PPE) Matrix

Directive : Do not rely on "standard" lab PPE. This compound requires a barrier-protection strategy due to its potential bioactivity and halogenated nature.

PPE Decision Logic

PPE_Workflow Start Task Identification Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Synthesis/Extraction) Start->Solution Resp Respiratory: N95 or Fume Hood Sash <14" Solid->Resp Dust Risk GlovesSolid Gloves: Single Nitrile (4 mil) Solid->GlovesSolid Eye Eye Protection: Chemical Safety Goggles (No Safety Glasses) Solid->Eye Solution->Resp Vapor Risk GlovesSol Gloves: Double Nitrile or Silver Shield (if DCM used) Solution->GlovesSol Solvent Permeation Risk Solution->Eye

Figure 1: PPE Selection Workflow based on physical state and solvent context.

Detailed PPE Specifications
  • Respiratory Protection :

    • Primary : Certified Chemical Fume Hood (Face velocity 80–100 fpm).

    • Secondary (Outside Hood) : N95 or P100 particulate respirator if dust generation is likely during weighing.

  • Hand Protection :

    • Solid Handling: Standard Nitrile gloves (minimum 0.11 mm / 4 mil).

    • Solution Handling: Double gloving is required.

      • Inner: Nitrile.

      • Outer: Nitrile (if Methanol/DMSO) or Laminate/Silver Shield (if dissolved in DCM/Chloroform, as halogenated solvents permeate nitrile rapidly).

  • Eye Protection : Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient due to the risk of fine powder migration or splash.

  • Body Protection : Tyvek® sleeves or lab coat with elastic cuffs to prevent wrist exposure.

Operational Handling Protocols

A. Weighing & Transfer (Solid State)

Objective : Prevent aerosolization of the powder.

  • Engineering Control : Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control : Use an anti-static gun or ionizer if the powder is fluffy/static-prone (common with dry heterocycles).

  • Technique :

    • Tare the receiving vial with its cap on.

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe the exterior of the receiving vial with a damp Kimwipe (methanol-moistened) before removing it from the hood.

B. Reaction Setup (Solution State)

Objective : Containment of potentially bioactive solutions.

  • Solvent Choice : When dissolving in DMSO or DMF, be aware that these solvents are skin penetrants and can carry the compound through the skin barrier.

  • Heating : If heating is required (e.g., Suzuki coupling), use a sealed pressure vial or a reflux condenser fitted with an inert gas balloon. Never heat an open vessel.

  • Quenching : Allow reaction mixtures to cool to ambient temperature before opening the vessel.

Emergency Response & Spills

Spill Response Logic

Spill_Response Spill Spill Detected Type Identify State Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill ActionSolid 1. Dampen with MeOH 2. Scoop to Waste 3. Soap/Water Wash SolidSpill->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Scoop to Waste 3. Triple Rinse Area LiquidSpill->ActionLiquid Disposal Dispose as Halogenated Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Immediate response protocol for laboratory spills.

First Aid Measures
  • Inhalation : Move to fresh air immediately.[2][4][6][9] If breathing is difficult, seek medical attention.

  • Skin Contact : Wash with soap and water for 15 minutes .[3][4] Do not use ethanol to wash skin, as it may increase absorption.

  • Eye Contact : Flush with water for 15 minutes, lifting upper and lower lids.

Waste Disposal & Deactivation

Regulatory Classification : Hazardous Chemical Waste.

  • Categorization : Halogenated Organic Waste (due to the Bromine atom).

  • Segregation : Do not mix with aqueous acid or base waste streams to prevent unexpected hydrolysis or exotherms.

  • Container : High-density polyethylene (HDPE) or glass carboy.

  • Labeling : Must be clearly labeled with the full chemical name and "Toxic/Irritant" hazard checkmarks.

References

  • PubChem . 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine (Compound).[1] National Library of Medicine.

  • Sigma-Aldrich . Safety Data Sheet for 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine (Analogous Structure). Merck KGaA.

  • Fisher Scientific . Safety Data Sheet for Imidazo[1,2-a]pyridine derivatives. Thermo Fisher Scientific.[4][9]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. United States Department of Labor.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine
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